L17E
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C134H220N38O31 |
|---|---|
Molekulargewicht |
2859.4 g/mol |
IUPAC-Name |
(4S)-5-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]propanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C134H220N38O31/c1-18-75(12)109(142)133(202)170-101(60-82-63-146-86-37-23-22-36-85(82)86)129(198)166-99(58-74(10)11)131(200)172-110(80(17)174)134(203)153-79(16)115(184)163-97(56-72(6)7)126(195)157-91(42-28-33-53-139)122(191)167-100(59-81-34-20-19-21-35-81)128(197)164-96(55-71(4)5)116(185)147-66-107(177)154-87(38-24-29-49-135)118(187)168-102(61-83-64-144-68-148-83)125(194)152-76(13)112(181)150-77(14)113(182)156-89(40-26-31-51-137)121(190)169-103(62-84-65-145-69-149-84)130(199)161-94(45-48-108(178)179)117(186)151-78(15)114(183)155-88(39-25-30-50-136)119(188)159-92(43-46-105(140)175)123(192)160-93(44-47-106(141)176)124(193)165-98(57-73(8)9)127(196)171-104(67-173)132(201)158-90(41-27-32-52-138)120(189)162-95(111(143)180)54-70(2)3/h19-23,34-37,63-65,68-80,87-104,109-110,146,173-174H,18,24-33,38-62,66-67,135-139,142H2,1-17H3,(H2,140,175)(H2,141,176)(H2,143,180)(H,144,148)(H,145,149)(H,147,185)(H,150,181)(H,151,186)(H,152,194)(H,153,203)(H,154,177)(H,155,183)(H,156,182)(H,157,195)(H,158,201)(H,159,188)(H,160,192)(H,161,199)(H,162,189)(H,163,184)(H,164,197)(H,165,193)(H,166,198)(H,167,191)(H,168,187)(H,169,190)(H,170,202)(H,171,196)(H,172,200)(H,178,179)/t75-,76-,77-,78-,79-,80+,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,109-,110-/m0/s1 |
InChI-Schlüssel |
RZKVUCDEFWQCRR-UWPISLJUSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC=N4)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CNC=N5)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC4=CNC=N4)C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC5=CNC=N5)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)N)N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Dual-Faceted Mechanism of L17E Peptide: A Technical Guide to its Intracellular Delivery Capabilities
For Immediate Release
KYOTO, Japan – The L17E peptide, an attenuated cationic amphiphilic lytic (ACAL) peptide derived from M-lycotoxin, has emerged as a potent and versatile tool for the intracellular delivery of macromolecules. This technical guide provides an in-depth analysis of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this technology for therapeutic and research applications.
Core Mechanism of Action: A Two-Pronged Approach
The this compound peptide facilitates the entry of otherwise membrane-impermeable macromolecules into the cytosol through two primary, non-mutually exclusive mechanisms: induction of macropinocytosis followed by endosomal escape, and direct translocation across the plasma membrane. The efficiency of these processes is intrinsically linked to the expression of the KCNN4 potassium channel.
Endosomal Escape Pathway
This compound promotes the cellular uptake of cargo by stimulating macropinocytosis, a form of bulk-phase endocytosis. Once the peptide and its cargo are encapsulated within macropinosomes, this compound's primary function is to disrupt the endosomal membrane, allowing the contents to be released into the cytosol. This is achieved through a preferential interaction with the negatively charged lipids of the endosomal membrane over the more neutral plasma membrane.[1][2] This process is not significantly dependent on the acidic pH of the endosome.[3]
Direct Translocation Pathway
Recent evidence suggests that this compound can also mediate the cytosolic delivery of macromolecules through the transient disruption of the plasma membrane, bypassing the need for endocytosis altogether.[3] This direct translocation is a rapid process, allowing for the swift introduction of cargo into the cell.
The Role of the KCNN4 Potassium Channel
A pivotal discovery in understanding this compound's mechanism is the strong correlation between its delivery efficiency and the expression level of KCNN4, the gene encoding the calcium-activated potassium channel KCa3.1.[3][4][5] The activity of this channel regulates the cell's membrane potential. It is proposed that this compound's interaction with the cell membrane is influenced by the membrane potential, which is in turn modulated by KCa3.1 activity in response to extracellular calcium influx.[3] This finding highlights a key cellular determinant of this compound's efficacy and suggests that cell lines with higher KCNN4 expression are more amenable to this compound-mediated delivery.
Quantitative Efficacy and Cytotoxicity
The following tables summarize the quantitative data available for this compound-mediated delivery of various macromolecules and its associated cytotoxicity.
Table 1: Efficacy of this compound-Mediated Macromolecule Delivery
| Cargo | Cell Line | This compound Concentration (µM) | Incubation Time | Efficacy | Reference |
| Saporin | HeLa | 40 | 7 hours | ~80% cell death | [5] |
| Cre Recombinase | HeLa | 40 | 25 hours | Initiation of EGFP expression | [5] |
| Anti-His6-IgG | HeLa | 40 | 1.5 hours | Successful binding to intracellular target | [5] |
| Exosomes | HeLa | 40 | 49 hours | Enhanced intracellular delivery | [5] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 | 5-7 minutes (serum-free) | Robust corrective splicing leading to GFP production | [6] |
| Dextran (10 kDa) | HeLa | 40 | 1 hour | Diffuse cytosolic signal | [7] |
Table 2: Cytotoxicity Profile of this compound Peptide
| Cell Line | This compound Concentration (µM) | Incubation Time | Medium | Cell Viability | Reference |
| HeLa | 40 | 1 hour | Serum-free | ~90% | [5] |
| HeLa | 40 | 24 hours | Serum-supplemented | ~90% | [5] |
| HeLa654 | Up to 40 | Not specified | Not specified | No detectable effect on viability | [3] |
Signaling Pathways and Mechanistic Diagrams
The following diagrams, generated using Graphviz, illustrate the key mechanisms of action of the this compound peptide.
Caption: this compound-mediated endosomal escape pathway.
Caption: this compound-mediated direct translocation pathway.
Caption: KCNN4 signaling pathway influencing this compound efficacy.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of the this compound peptide.
Cre-loxP Recombination Assay for Functional Delivery
This assay is a gold standard for confirming the functional delivery of a protein cargo (Cre recombinase) into the cytosol and its subsequent activity in the nucleus.
Objective: To qualitatively and quantitatively assess the cytosolic delivery and nuclear activity of this compound-delivered Cre recombinase.
Methodology:
-
Cell Line: Utilize a reporter cell line that contains a floxed stop codon preceding a reporter gene (e.g., EGFP or LacZ). A common example is the HeLa-loxP-DsRed-loxP-EGFP cell line.[8]
-
Treatment: Co-incubate the reporter cells with Cre recombinase and the this compound peptide at predetermined concentrations (e.g., 5 µM Cre and 40 µM this compound) for a specified duration (e.g., 1-25 hours).[5][7]
-
Incubation: After the treatment period, wash the cells to remove the peptide and cargo, and continue to culture them for a period sufficient for reporter gene expression (typically 24-48 hours).
-
Analysis:
-
Qualitative: Visualize the expression of the reporter gene (e.g., EGFP fluorescence) using fluorescence microscopy.
-
Quantitative: Quantify the percentage of reporter-positive cells using flow cytometry.
-
Expected Outcome: Successful delivery of functional Cre recombinase will lead to the excision of the floxed stop codon and subsequent expression of the reporter gene, which can be visualized and quantified.
Caption: Workflow for the Cre-loxP recombination assay.
Galectin Puncta Formation Assay for Endosomal Damage
This immunofluorescence-based assay is used to visualize the rupture of endosomal/lysosomal membranes, a key step in the endosomal escape mechanism.
Objective: To detect this compound-induced permeabilization of endosomal membranes.
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) on glass-bottom dishes and allow them to adhere.
-
Treatment: Treat the cells with the this compound peptide and a fluorescently labeled cargo for a specified time.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.[9]
-
Immunostaining: Block non-specific binding and then incubate with a primary antibody against an endogenous galectin (e.g., Galectin-3).[9] Galectins are cytosolic proteins that bind to glycans exposed on the luminal side of endosomes upon membrane damage.
-
Secondary Antibody: Incubate with a fluorescently labeled secondary antibody.
-
Imaging: Visualize the cells using confocal microscopy.
Expected Outcome: In untreated cells, galectin staining will be diffuse throughout the cytosol. Upon this compound-induced endosomal membrane damage, galectins will translocate to the damaged vesicles, resulting in a distinct punctate (dotted) staining pattern, co-localizing with the endocytosed cargo.[4]
Caption: Workflow for the Galectin Puncta Formation Assay.
Macropinocytosis Induction Assay
This assay is used to confirm that this compound enhances the uptake of macromolecules via macropinocytosis.
Objective: To visualize and quantify the induction of macropinocytosis by this compound.
Methodology:
-
Cell Culture: Culture cells (e.g., HeLa or RAW264.7) in appropriate medium.
-
Treatment: Incubate the cells with this compound (e.g., 20-40 µM) and a high-molecular-weight fluorescent marker that is primarily taken up by macropinocytosis, such as TMR-dextran (70 kDa) or FITC-dextran.[5]
-
Inhibition (Control): In a parallel experiment, pre-treat cells with a known inhibitor of macropinocytosis (e.g., amiloride or EIPA) before adding this compound and the fluorescent marker.
-
Analysis:
-
Qualitative: Visualize the cellular uptake of the fluorescent marker using fluorescence microscopy.
-
Quantitative: Measure the mean fluorescence intensity of the cells using flow cytometry.
-
Expected Outcome: this compound treatment should lead to a significant increase in the intracellular fluorescence compared to untreated cells. This increase should be substantially reduced in cells pre-treated with a macropinocytosis inhibitor.
Cytotoxicity Assay
This assay is crucial for determining the therapeutic window of the this compound peptide.
Objective: To assess the effect of this compound on cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a defined density.
-
Treatment: Treat the cells with a range of concentrations of the this compound peptide for a specified duration (e.g., 1 to 24 hours).
-
Assay: Perform a standard cell viability assay, such as the MTT or MTS (tetrazolium-based) assay. These assays measure the metabolic activity of the cells, which correlates with cell viability.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to untreated control cells.
Expected Outcome: The assay will generate a dose-response curve, from which the concentration of this compound that causes 50% inhibition of cell viability (IC50) can be determined. As indicated in Table 2, this compound generally exhibits low cytotoxicity at effective concentrations.
Conclusion
The this compound peptide represents a significant advancement in the field of intracellular drug delivery. Its dual mechanism of action, involving both endosomal escape and direct membrane translocation, coupled with its low cytotoxicity, makes it a highly attractive candidate for the delivery of a wide range of therapeutic and diagnostic macromolecules. The discovery of the correlation between this compound efficacy and KCNN4 expression provides a valuable biomarker for selecting responsive cell types and for further optimizing this promising delivery platform. The experimental protocols outlined in this guide provide a robust framework for researchers to investigate and harness the full potential of the this compound peptide in their own applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Immunofluorescence of Galectin-3 Puncta after lysosomal damage with LLoMe [protocols.io]
L17E Peptide for Intracellular Protein Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The delivery of therapeutic proteins into the cytosol of target cells remains a significant hurdle in drug development. The cell membrane acts as a formidable barrier to large macromolecules, limiting their access to intracellular targets. Cell-penetrating peptides (CPPs) have emerged as a promising strategy to overcome this challenge. This technical guide provides an in-depth overview of the L17E peptide, an attenuated cationic amphiphilic lytic peptide, for the intracellular delivery of proteins. We will delve into its mechanism of action, present quantitative data on its delivery efficiency, and provide detailed protocols for key experimental applications.
Introduction to this compound Peptide
This compound is a 25-residue synthetic peptide derived from the spider venom peptide M-lycotoxin.[1][2] It was developed by substituting a leucine residue with a glutamic acid at position 17, which attenuates its lytic activity on the plasma membrane, thereby reducing cytotoxicity.[3][4] this compound facilitates the intracellular delivery of a variety of macromolecules, including proteins, antibodies, and DNA nanostructures, by a mechanism that primarily involves the induction of macropinocytosis and transient membrane permeabilization.[4][5] This allows for direct translocation of cargo into the cytosol, bypassing the endosomal-lysosomal pathway to a significant extent.[3] The efficiency of this compound-mediated delivery has been correlated with the expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.
Mechanism of Action
The intracellular delivery mediated by the this compound peptide is a multi-step process that differs from the classical endosomal escape mechanism of many other CPPs. The primary mechanism involves the induction of membrane ruffling and transient permeabilization of the cell membrane.[5]
-
Membrane Interaction and Ruffling: this compound interacts with the cell membrane, stimulating actin polymerization. This leads to dynamic structural alterations of the membrane, resulting in a ruffled appearance.[5]
-
Macropinocytosis Induction: The peptide promotes cellular uptake of macromolecules by inducing macropinocytosis, a form of endocytosis that involves the formation of large, irregular vesicles (macropinosomes).[4]
-
Transient Membrane Permeabilization: Crucially, this compound causes transient permeabilization of these ruffled membranes at the early stages of endocytosis.[5] This transient disruption allows for the direct translocation of co-administered protein cargo from the extracellular environment or early macropinosomes into the cytosol.[3] This direct cytosolic entry minimizes the entrapment and subsequent degradation of the cargo in the endo-lysosomal pathway.
Quantitative Data on Delivery Efficiency
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of this compound and its analogs in delivering functional proteins into cells.
Table 1: this compound-Mediated Delivery of Bioactive Proteins
| Cargo Protein | Cell Line | This compound Conc. (µM) | Incubation Time | Outcome | % of Control | Reference |
| Saporin | HeLa | 40 | 7 h | Cell Death | ~80% (vs. ~15% without this compound) | |
| Cre Recombinase | HeLa | 40 | 25 h | EGFP Expression | Not specified | |
| anti-His₆-IgG | HeLa | 40 | 1.5 h | Cytosolic Binding | Not specified |
Table 2: Delivery Efficiency of this compound Analogs
| Peptide | Cargo | Cell Line | Peptide Conc. (µM) | Cargo Conc. | Outcome | Result | Reference |
| HAad | IgG | Not specified | Not specified | Not specified | Cytosolic Translocation | ~75% of cells | [6] |
| L17ER₄ | PNA | HeLa654 | 20 | 1-30 µM | GFP Expression | Substantial fluorescence | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound-mediated intracellular protein delivery. These protocols are synthesized from multiple sources to provide a comprehensive guide.
General Cell Culture and Seeding
Materials:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates (e.g., 96-well plates)
Protocol:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% P/S at 37°C in a humidified 5% CO₂ incubator.[8][9]
-
Passage cells when they reach 80-90% confluency.[9]
-
For experiments, seed HeLa cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[10][11]
This compound-Mediated Saporin Delivery and Cytotoxicity Assay
Objective: To assess the cytotoxic effect of saporin delivered into cells by this compound.
Materials:
-
HeLa cells seeded in a 96-well plate
-
Saporin protein
-
This compound peptide
-
Serum-free cell culture medium
-
WST-8 cell viability assay kit
Protocol:
-
Prepare a stock solution of this compound peptide in sterile water or buffer.
-
On the day of the experiment, wash the seeded HeLa cells with serum-free medium.
-
Prepare the co-incubation solution by mixing this compound (final concentration 40 µM) and saporin in serum-free medium.
-
Add the this compound/saporin mixture to the cells and incubate for 7 hours at 37°C.
-
As a control, treat cells with saporin alone and this compound alone.
-
After the incubation period, assess cell viability using the WST-8 assay according to the manufacturer's protocol.[12][13] a. Add 10 µL of WST-8 solution to each well.[12] b. Incubate for 1-4 hours at 37°C.[12] c. Measure the absorbance at 450 nm using a microplate reader.[14]
-
Calculate cell viability as a percentage relative to untreated control cells.
This compound-Mediated Cre Recombinase Delivery and EGFP Expression Analysis
Objective: To deliver functional Cre recombinase into reporter cells and quantify its activity via EGFP expression.
Materials:
-
HeLa cells stably expressing a LoxP-Stop-LoxP-EGFP reporter cassette
-
Cre recombinase protein
-
This compound peptide
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Flow cytometer
Protocol:
-
Seed the reporter HeLa cells in a 24-well plate and culture overnight.
-
Prepare a co-incubation mixture of this compound (final concentration 40 µM) and Cre recombinase in cell culture medium.
-
Add the mixture to the cells and incubate for 25 hours at 37°C.
-
After incubation, wash the cells with PBS and detach them using Trypsin-EDTA.
-
Harvest the cells by centrifugation and wash with PBS.
-
Fix the cells with 4% paraformaldehyde for 15-20 minutes at room temperature.[15][16]
-
Wash the cells with PBS and permeabilize with 0.1% Triton X-100 for 10-15 minutes.[15][16]
-
Wash the cells with PBS and resuspend in flow cytometry buffer (e.g., PBS with 1% BSA).
-
Analyze the percentage of EGFP-positive cells using a flow cytometer, exciting at 488 nm and detecting emission at ~510 nm.
This compound-Mediated IgG Delivery and Visualization
Objective: To deliver fluorescently labeled IgG into cells and visualize its intracellular distribution.
Materials:
-
HeLa cells seeded on glass coverslips in a 24-well plate
-
Fluorescently labeled IgG (e.g., Alexa Fluor 488-IgG)
-
This compound peptide
-
Cell culture medium
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Mounting medium with DAPI
-
Fluorescence microscope
Protocol:
-
Seed HeLa cells on glass coverslips and allow them to adhere overnight.
-
Prepare a co-incubation mixture of this compound (final concentration 40 µM) and fluorescently labeled IgG in cell culture medium.
-
Add the mixture to the cells and incubate for 1.5 hours at 37°C.
-
Wash the cells three times with PBS to remove extracellular peptide and IgG.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips on glass slides using mounting medium containing DAPI for nuclear counterstaining.
-
Visualize the intracellular distribution of the fluorescently labeled IgG using a fluorescence microscope.
-
Quantify the cytosolic fluorescence intensity using software like ImageJ.[6][17][18]
Conclusion
The this compound peptide represents a valuable tool for the intracellular delivery of proteins for research and therapeutic development. Its unique mechanism of inducing transient membrane permeability allows for efficient cytosolic delivery of a wide range of macromolecules with reduced cytotoxicity compared to its parent lytic peptide. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their studies. Further optimization of this compound and its analogs holds significant promise for advancing the field of intracellular drug delivery.
References
- 1. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. zellx.de [zellx.de]
- 3. researchgate.net [researchgate.net]
- 4. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Flow Cytometry Protocol with Alcohol Permeabilization: R&D Systems [rndsystems.com]
- 6. internt.slu.se [internt.slu.se]
- 7. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. static.igem.org [static.igem.org]
- 9. Expert Insights | HeLa - Gene-editing Cell for Beginners | Ubigene [ubigene.us]
- 10. Protocol for HeLa Cells Infection with Escherichia coli Strains Producing Colibactin and Quantification of the Induced DNA-damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A bioinspired pseudopeptide-based intracellular delivery platform enhances the cytotoxicity of a ribosome-inactivating protein through multiple death pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. abcam.com [abcam.com]
- 13. stemcell.com [stemcell.com]
- 14. himedialabs.com [himedialabs.com]
- 15. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 16. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 17. Measuring cell fluorescence using ImageJ — The Open Lab Book v1.0 [theolb.readthedocs.io]
- 18. researchgate.net [researchgate.net]
L17E Peptide: A Technical Guide to a Novel Cytosolic Delivery Vector
Authored by: [Your Name/Organization] | Date: December 8, 2025
Abstract
The delivery of macromolecules into the cytosol of living cells remains a significant challenge in drug development and biomedical research. The L17E peptide, an attenuated cationic amphiphilic lytic (ACAL) peptide, has emerged as a promising vector for the intracellular delivery of a wide range of cargos, including proteins, antibodies, and nucleic acid-based structures. This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of the this compound peptide. It includes a compilation of quantitative data on its delivery efficiency, detailed experimental protocols for its application, and a visual representation of its proposed signaling pathway. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to leverage this novel delivery technology.
Introduction: The Challenge of Intracellular Delivery
The cell membrane represents a formidable barrier to the entry of large, hydrophilic molecules. While various strategies have been developed to overcome this barrier, many suffer from limitations such as low efficiency, cytotoxicity, or endosomal entrapment of the cargo. The ideal delivery vector should efficiently transport its cargo into the cytosol with minimal off-target effects. The this compound peptide was developed to address these challenges, offering a potent and versatile platform for cytosolic delivery.
Discovery and Development of the this compound Peptide
The this compound peptide was developed by researchers at Kyoto University through the modification of M-lycotoxin, a cationic and membrane-lytic peptide isolated from spider venom.[1] The parent peptide's lytic activity was attenuated to reduce cytotoxicity while preserving its membrane-interacting properties. The key modification was the substitution of a leucine residue with a glutamic acid at position 17, giving rise to the name this compound.[1] This single amino acid change was found to be critical for its function, enabling the peptide to preferentially interact with and disrupt endosomal membranes over the plasma membrane.[2]
Further development has led to the creation of analogs such as L17ER4, which incorporates a tetra-arginine tag to enhance cellular uptake.[3] Dimerization strategies for this compound and its analogs have also been explored to improve delivery efficiency at lower concentrations.[4]
Mechanism of Action
The this compound peptide facilitates cytosolic delivery through a multi-step process that involves direct membrane interaction and the stimulation of cellular uptake pathways.
Electrostatic Interaction and Membrane Insertion
As a cationic peptide, this compound initially interacts with the negatively charged components of the cell membrane through electrostatic interactions.[5] This is followed by the insertion of the peptide into the lipid bilayer, leading to transient membrane disruption.[5]
Induction of Macropinocytosis
A key feature of this compound is its ability to induce macropinocytosis, a form of endocytosis that involves the non-specific uptake of extracellular fluid and solutes.[2][5][6] This process leads to the engulfment of the this compound peptide along with its co-administered cargo into large vesicles called macropinosomes.
Endosomal Escape
Once inside the endosomal pathway, the acidic environment of the late endosome is thought to protonate the glutamic acid residue of this compound, enhancing its lytic activity. This leads to the disruption of the endosomal membrane and the release of the cargo into the cytosol, thus avoiding lysosomal degradation.[7]
Role of the KCNN4 Channel
Recent studies have revealed a strong correlation between the efficiency of this compound-mediated delivery and the expression level of the KCNN4 gene, which encodes the KCa3.1 calcium-activated potassium channel.[5][8] This suggests that the activity of this ion channel, and consequently the cell's membrane potential, plays a crucial role in the peptide's mechanism of action. It is hypothesized that this compound-induced calcium influx activates KCa3.1, leading to potassium efflux and membrane hyperpolarization, which may facilitate the peptide's interaction with and disruption of the plasma membrane.[8] Further research suggests a potential link to the MET/AKT signaling pathway downstream of KCNN4 activation in certain cell types.[9]
Quantitative Data on this compound-Mediated Delivery
The following tables summarize the quantitative data from various studies on the efficacy of this compound in delivering different macromolecular cargos.
| Cargo Delivered | Cell Line | This compound Concentration (µM) | Incubation Time | Delivery Efficiency/Result | Reference |
| Anti-His₆-IgG | HeLa | 40 | 1.5 h | Successful delivery to the cytoplasm and binding to intracellular target. | [5] |
| Saporin | HeLa | 40 | 7 h | ~80% cell death (compared to ~15% without this compound). | [5] |
| Cre Recombinase | HeLa | 40 | 25 h | Initiation of EGFP expression. | [5] |
| Exosomes | HeLa | 40 | 49 h | Enhanced efficacy of exosome-mediated intracellular delivery. | [5] |
| Dexamethasone (Dex) | HeLa | 20-40 | 1 h | Enhanced internalization via macropinocytosis and cytoplasmic release. | [5] |
| Tetrahedral DNA Frameworks (TDFs) | RAW264.7 | N/A (coating) | N/A | Efficient endosomal release. | [5] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 | 5-7 min (serum-free) | Substantial GFP production, indicating successful delivery and function. | [1] |
| Ubiquitin-TAMRA | HeLa | 40 | 10 min (serum-free) | Diffuse cytosolic and nuclear staining observed via fluorescence microscopy. | [10] |
| Parameter | Cell Line | This compound Concentration (µM) | Treatment Duration | Result | Reference |
| Cell Viability | HeLa | 40 | 1 h (serum-free) / 24 h (serum-supplemented) | ~90% cell viability. | [5] |
| Cytoplasmic Signal | HeLa | 50-100 | 25 h | ~50% of cells exhibited strong cytoplasmic signals. | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the this compound peptide.
Peptide Synthesis and Purification
Protocol: Standard Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
-
Resin Preparation: Swell Rink Amide resin in dimethylformamide (DMF) for 30 minutes in a reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.
-
Drain the piperidine solution.
-
Repeat the 20% piperidine treatment for an additional 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid, 3 equivalents of a coupling agent (e.g., HBTU), and 6 equivalents of a base (e.g., DIPEA) in DMF.
-
Allow the mixture to pre-activate for 2-5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
-
-
Repeat: Repeat steps 2-4 for each amino acid in the desired sequence.
-
Cleavage and Global Deprotection:
-
After the final Fmoc deprotection and washing, dry the resin.
-
Add a cleavage cocktail (e.g., TFA/TIS/H₂O) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
-
Purification:
-
Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.
-
Use a gradient of acetonitrile in water with 0.1% TFA.
-
-
Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.
This compound-Mediated Cytosolic Delivery Assay
Protocol: Confocal Microscopy and Flow Cytometry Analysis
-
Cell Culture: Plate cells (e.g., HeLa) on glass-bottom dishes (for microscopy) or in multi-well plates (for flow cytometry) and culture to the desired confluency.
-
Preparation of Delivery Complex: Prepare a solution containing the cargo molecule (e.g., a fluorescently labeled antibody) and the this compound peptide in serum-free medium at the desired concentrations.
-
Treatment:
-
Wash the cells with serum-free medium.
-
Add the this compound/cargo complex to the cells and incubate for the desired time (e.g., 10 minutes to 1 hour) at 37°C.
-
-
Washing: Remove the treatment solution and wash the cells with fresh medium.
-
Analysis:
-
Confocal Microscopy: Image the cells using a confocal microscope to visualize the subcellular localization of the fluorescent cargo. A diffuse cytosolic and/or nuclear signal indicates successful delivery.
-
Flow Cytometry: Trypsinize the cells, resuspend them in a suitable buffer, and analyze the fluorescence intensity of the cell population using a flow cytometer to quantify the delivery efficiency.
-
Macropinocytosis Induction Assay
Protocol: Dextran Uptake Assay
-
Cell Culture: Plate cells in a suitable format for analysis (e.g., multi-well plates).
-
Treatment:
-
Wash the cells with serum-free medium.
-
Add a solution containing this compound peptide and a high-molecular-weight fluorescently labeled dextran (e.g., FITC-dextran 70 kDa) to the cells.
-
Incubate for 30 minutes at 37°C.
-
-
Washing: Remove the treatment solution and wash the cells thoroughly with cold PBS to remove non-internalized dextran.
-
Analysis:
-
Lyse the cells and measure the fluorescence intensity of the lysate using a plate reader.
-
Alternatively, analyze the cells by flow cytometry to quantify the percentage of cells that have taken up the dextran. An increase in dextran uptake in the presence of this compound indicates the induction of macropinocytosis.
-
Visualizing the this compound Signaling Pathway and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of this compound and key experimental workflows.
Caption: Proposed signaling pathway of the this compound peptide.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for this compound-mediated delivery assay.
Conclusion and Future Directions
The this compound peptide represents a significant advancement in the field of intracellular delivery. Its unique mechanism of action, combining macropinocytosis induction with endosomal escape, and its favorable cytotoxicity profile make it a valuable tool for both basic research and therapeutic development. The link to the KCNN4 channel opens new avenues for understanding and potentially enhancing its delivery efficiency. Future research will likely focus on further optimizing the peptide sequence, exploring its efficacy in a wider range of cell types and in vivo models, and expanding the repertoire of deliverable cargos. The continued development of this compound and similar ACAL peptides holds great promise for the future of intracellular drug delivery and gene therapy.
References
- 1. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 4. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KCNN4-mediated Ca2+/MET/AKT axis is promising for targeted therapy of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytosolic Delivery of Functional Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
L17E: A Technical Guide to a Powerful Tool for Intracellular Antibody Delivery
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the application of the L17E peptide as a revolutionary tool for delivering antibodies and other macromolecules directly into the cytoplasm of cells. This compound, an attenuated cationic amphiphilic lytic (ACAL) peptide, offers a robust and efficient mechanism for overcoming the cellular barriers that have traditionally limited the therapeutic and research potential of intracellularly targeted antibodies. This document provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols, and quantitative data to facilitate its adoption and application in various research and drug development settings.
Introduction: Overcoming the Intracellular Barrier
The cell membrane and the subsequent endosomal pathway represent significant obstacles for the intracellular delivery of large biomolecules like antibodies. While antibodies are powerful tools for targeting extracellular and cell-surface proteins, their therapeutic and research applications against intracellular targets have been largely unrealized due to their inability to efficiently reach the cytosol. Traditional methods for intracellular delivery often suffer from low efficiency, cytotoxicity, or lysosomal degradation of the cargo.
This compound emerges as a promising solution to this long-standing challenge. Derived from the spider venom peptide M-lycotoxin, this compound is a rationally designed peptide that facilitates the efficient translocation of macromolecules from the extracellular environment into the cytoplasm.[1][2][3][4] This guide will delve into the technical details of how this compound achieves this, providing the necessary information for its successful implementation in the laboratory.
Mechanism of Action: A Two-Pronged Approach
The efficacy of this compound in mediating intracellular delivery stems from a sophisticated, multi-step mechanism that involves both the stimulation of cellular uptake and the subsequent escape from endosomal confinement.
Induction of Macropinocytosis
Upon introduction to cells, this compound promotes the formation of large, fluid-filled vesicles known as macropinosomes.[1][4][5] This process, a form of endocytosis, allows for the non-specific engulfment of extracellular fluid and its contents, including co-administered antibodies. This initial step effectively concentrates the antibody cargo within the cell's endocytic pathway. The induction of macropinocytosis is a key feature of this compound's action, enhancing the initial uptake of the antibody into the cell.[1][4]
Endosomal Escape: Preferential Disruption of Negatively Charged Membranes
Once encapsulated within endosomes, the antibody cargo faces the threat of degradation in lysosomes. This compound overcomes this by selectively disrupting the endosomal membrane, facilitating the release of the antibody into the cytoplasm.[1][2][4] This selectivity is attributed to this compound's ability to preferentially interact with and lyse negatively charged membranes, a characteristic feature of endosomal membranes, while having a lesser effect on the more neutral plasma membrane at physiological pH.[1] This targeted disruption is crucial for achieving high delivery efficiency with minimal cytotoxicity.
The proposed signaling pathway for this compound-mediated delivery involves an interaction with the cell membrane, leading to the activation of signaling cascades that result in macropinocytosis. Following internalization, this compound facilitates the disruption of the macropinosome membrane, allowing the antibody to escape into the cytoplasm.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound-mediated delivery and its effects on cell viability. These data provide a baseline for expected outcomes and can guide experimental design.
| Parameter | Cell Line | This compound Concentration (µM) | Incubation Time | Result | Reference |
| Antibody Delivery | HeLa | 40 | 1.5 hours | Successful delivery of anti-His6-IgG to the cytoplasm. | [5] |
| Protein Delivery (Saporin) | HeLa | 40 | 7 hours | ~80% cell death (indicating successful delivery and cargo activity). | [5] |
| Protein Delivery (Cre recombinase) | HeLa | 40 | 25 hours | Initiation of EGFP expression (indicating successful delivery and cargo activity). | [5] |
| Inhibition of Gene Upregulation | HeLa | 40 | 0.5 hours | Significant inhibition of Dexamethasone-induced MT1E gene upregulation by anti-GR antibody. | [5] |
| Exosome Delivery Enhancement | HeLa | 40 | 49 hours | Enhanced efficacy of exosome-mediated intracellular delivery. | [5] |
| Parameter | Cell Line | This compound Concentration (µM) | Incubation Time | Cell Viability (%) | Reference |
| Cell Viability | Not Specified | 40 | 1 hour (serum-free) | ~90% | [5] |
| Cell Viability | Not Specified | 40 | 24 hours (serum-supplemented) | ~90% | [5] |
Detailed Experimental Protocols
The following protocols are based on methodologies described in the literature for this compound-mediated antibody delivery and related assays. These should be adapted as needed for specific experimental systems.
General Cell Culture and Reagents
-
Cell Line: HeLa cells are commonly used and have been shown to be effective for this compound-mediated delivery.[4][5][6] Other cell lines should be tested and optimized.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin is a standard culture medium.
-
This compound Peptide: Synthesized this compound peptide can be obtained from commercial vendors. A stock solution (e.g., 1 mM in sterile water or PBS) should be prepared and stored at -20°C or -80°C.
-
Antibody: The antibody to be delivered should be purified and in a suitable buffer (e.g., PBS). Fluorescently labeling the antibody is recommended for visualization and quantification of delivery.
Protocol for this compound-Mediated Antibody Delivery into HeLa Cells
This protocol describes a general procedure for delivering a fluorescently labeled antibody into HeLa cells using this compound.
Materials:
-
HeLa cells
-
Complete culture medium (DMEM + 10% FBS + 1% P/S)
-
Serum-free DMEM
-
This compound peptide stock solution (1 mM)
-
Fluorescently labeled antibody stock solution
-
Phosphate-Buffered Saline (PBS)
-
Confocal microscopy imaging plates or slides
Procedure:
-
Cell Seeding: Seed HeLa cells in a suitable imaging plate or on coverslips in a multi-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Culture: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 overnight.
-
Preparation of Delivery Medium:
-
On the day of the experiment, prepare the delivery medium in serum-free DMEM.
-
For a final this compound concentration of 40 µM and an antibody concentration of 100 nM (example concentrations, should be optimized), dilute the stock solutions accordingly.
-
First, add the antibody to the serum-free DMEM and mix gently.
-
Then, add the this compound peptide to the antibody-containing medium and mix gently by pipetting.
-
-
Cell Treatment:
-
Aspirate the complete culture medium from the cells and wash once with pre-warmed PBS.
-
Add the prepared delivery medium to the cells.
-
Incubate the cells at 37°C for the desired time (e.g., 1-4 hours). Incubation time should be optimized for the specific antibody and cell line.
-
-
Washing and Imaging:
-
After incubation, aspirate the delivery medium and wash the cells three times with pre-warmed PBS to remove extracellular peptide and antibody.
-
Add fresh, pre-warmed complete culture medium to the cells.
-
Image the cells using a confocal microscope to observe the intracellular localization of the fluorescently labeled antibody. A diffuse cytoplasmic and/or nuclear signal is indicative of successful delivery.
-
Cell Viability Assay (MTT Assay)
This protocol is to assess the cytotoxicity of the this compound peptide.
Materials:
-
Cells of interest seeded in a 96-well plate
-
This compound peptide at various concentrations
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during the assay.
-
Cell Treatment: The following day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time (e.g., 1, 4, or 24 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Macropinocytosis Inhibition Assay
This assay can be used to confirm that the uptake of the antibody in the presence of this compound is mediated by macropinocytosis.
Materials:
-
Cells seeded in imaging plates
-
This compound peptide
-
Fluorescently labeled antibody
-
Macropinocytosis inhibitor (e.g., 5-(N-Ethyl-N-isopropyl)amiloride (EIPA))
-
Complete culture medium
-
Serum-free DMEM
-
PBS
-
Confocal microscope
Procedure:
-
Cell Seeding and Culture: Seed and culture cells as described in protocol 4.2.
-
Inhibitor Pre-treatment: Pre-incubate the cells with a macropinocytosis inhibitor (e.g., 50 µM EIPA) in serum-free medium for 30-60 minutes at 37°C.
-
This compound and Antibody Treatment: Without removing the inhibitor, add the this compound and fluorescently labeled antibody mixture to the cells.
-
Incubation: Incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Washing and Imaging: Wash the cells and image them as described in protocol 4.2.
-
Analysis: Compare the intracellular fluorescence intensity in cells treated with the inhibitor to those without. A significant reduction in fluorescence in the presence of the inhibitor indicates that uptake is dependent on macropinocytosis.
Conclusion and Future Perspectives
The this compound peptide represents a significant advancement in the field of intracellular delivery. Its ability to efficiently deliver antibodies and other macromolecules into the cytoplasm with low toxicity opens up new avenues for research and therapeutic development. The protocols and data presented in this guide provide a solid foundation for researchers to begin utilizing this powerful tool.
Future research may focus on further optimizing the this compound peptide sequence to enhance its delivery efficiency and reduce potential off-target effects. Additionally, the application of this compound in vivo for targeted drug delivery is an exciting area for future investigation. As our understanding of the intricate mechanisms of this compound-mediated delivery grows, so too will its potential to revolutionize the way we target intracellular molecules for therapeutic and research purposes.
References
- 1. Cytosolic Delivery of Functional Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. kvinzo.com [kvinzo.com]
- 4. Lipid-Sensitive Endosomolytic Peptide for Cytosolic Antibody Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]
- 5. medchemexpress.com [medchemexpress.com]
- 6. tlo-kyoto.co.jp [tlo-kyoto.co.jp]
Understanding the properties of cationic amphiphilic lytic peptides
An In-depth Technical Guide to Cationic Amphiphilic Lytic Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of Cationic Amphiphilic Lytic Peptides
Cationic Amphiphilic Lytic Peptides, often referred to as Antimicrobial Peptides (AMPs), represent a vast and diverse class of molecules that serve as a cornerstone of the innate immune system across virtually all forms of life.[1] These naturally occurring polypeptides are gaining significant attention as potential next-generation therapeutic agents, primarily due to their potent, broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, enveloped viruses, and even cancerous cells.[1][2]
A key advantage of these peptides is their primary mechanism of action, which involves the physical disruption of cellular membranes.[2] This direct, lytic mechanism is fundamentally different from that of conventional antibiotics, which often target specific metabolic pathways. Consequently, the development of microbial resistance to AMPs is considered to be significantly slower, addressing a critical challenge in modern medicine.[2] This guide provides a technical overview of the core properties, mechanisms of action, and essential experimental protocols for the characterization of these promising molecules.
Core Physicochemical Properties
The biological function of cationic amphiphilic peptides is intrinsically linked to their distinct physicochemical characteristics. These properties govern their interaction with and selectivity for microbial membranes over host cells.
-
Cationic Nature: AMPs typically possess a net positive charge, usually ranging from +2 to +9, conferred by an abundance of basic amino acid residues such as lysine and arginine.[1] This positive charge is critical for the initial electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria.[2][3]
-
Amphipathicity: A defining feature of these peptides is their amphipathic structure. When they adopt their secondary conformation (e.g., an α-helix or β-sheet), the amino acid residues are segregated into distinct polar (hydrophilic) and nonpolar (hydrophobic) faces.[4][5] This spatial arrangement is crucial for their ability to partition into the lipid bilayer of target membranes.[1]
-
Hydrophobicity: The proportion of hydrophobic residues, generally over 50%, dictates the peptide's ability to insert into and disrupt the lipid membrane.[1] However, excessive hydrophobicity can lead to a loss of selectivity, increasing toxicity towards host cells (e.g., hemolytic activity).[6]
-
Secondary Structure: Lytic peptides are structurally diverse and can be classified into several categories, including:
-
α-helical: Linear peptides that form an amphipathic α-helix upon interacting with a membrane environment. Examples include Cecropins and Magainins.[1][2]
-
β-sheet: Peptides stabilized by two or more disulfide bonds, forming a β-sheet structure. Defensins are a prominent example.[3]
-
Loop/Extended: Peptides with a flexible, extended structure, which may be dominated by specific amino acids like proline or glycine.[1]
-
-
Size: Most AMPs are relatively small, typically consisting of 12 to 50 amino acids.[1] This size allows them to diffuse effectively and interact with microbial membranes.
Mechanism of Lytic Action
While some AMPs can translocate across the membrane to engage intracellular targets, the primary lytic mechanism is centered on the disruption of membrane integrity.[4][5] This process can be conceptualized as a multi-step workflow.
Caption: General workflow of lytic peptide action.
Following the initial binding, several models have been proposed to describe the precise mechanism of membrane permeabilization. The prevailing models are the 'barrel-stave', 'toroidal-pore', and 'carpet' models.[3][5]
-
Barrel-Stave Model: In this model, the peptides insert perpendicularly into the membrane. They then aggregate to form a pore, with their hydrophobic surfaces facing the lipid tails and their hydrophilic surfaces lining the central aqueous channel, much like the staves of a barrel.[7]
-
Toroidal-Pore Model: Similar to the barrel-stave model, peptides insert into the membrane. However, in this configuration, the lipid monolayers are bent continuously through the pore, such that the pore is lined by both the peptides and the head groups of the lipid molecules.[3]
-
Carpet Model: In this mechanism, peptides accumulate on the surface of the membrane, parallel to the lipid bilayer, forming a "carpet-like" layer.[3] Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of micelles and the complete disintegration of the membrane.[3][8]
Caption: Visualization of lytic action models.
Key Performance Metrics and Data
The therapeutic potential of a lytic peptide is evaluated using several key quantitative metrics. The goal is to maximize antimicrobial efficacy while minimizing toxicity to host cells.
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of the peptide that inhibits the visible growth of a microorganism.[1] It is a primary measure of antimicrobial potency.
-
Hemolytic Concentration (HC50): The concentration of the peptide that causes 50% lysis of human red blood cells (erythrocytes).[9] This is a standard measure of cytotoxicity against a key component of the host system.
-
Cytotoxic Concentration (IC50): The concentration of the peptide that reduces the viability of a mammalian cell line by 50%.[5]
-
Selectivity Index (SI) / Therapeutic Index (TI): This crucial parameter provides a measure of the peptide's selectivity for microbial cells over host cells. It is typically calculated as the ratio of its toxicity to its activity (e.g., HC50/MIC).[3][9] A higher SI value indicates greater selectivity and a more promising therapeutic profile.[3]
Table 1: Comparative Activity of Well-Characterized Lytic Peptides
| Peptide | Origin | Target Organism | MIC (µg/mL) | HC50 (µg/mL) | Selectivity Index (HC50/MIC) | Reference(s) |
|---|---|---|---|---|---|---|
| Melittin | Honeybee Venom | S. aureus | 8 - 16 | 0.44 | ~0.03 - 0.06 | [8][10] |
| E. coli | 4 - 8 | 0.44 | ~0.06 - 0.11 | [8][10] | ||
| Magainin 2 | African Clawed Frog | E. coli | ~16 | ~100 | ~6.25 | [5] |
| S. aureus | 80 - 160 | ~100 | ~0.6 - 1.25 | [5][11] | ||
| Cecropin A | Giant Silk Moth | E. coli | 2 - 4 | 169 | ~42 - 85 | [12][13] |
| | | S. aureus | 4 - 8 | 169 | ~21 - 42 |[12] |
Note: Values can vary significantly based on the specific bacterial strain and experimental conditions used.
Detailed Experimental Protocols
Accurate and reproducible characterization of lytic peptides requires standardized experimental protocols. Below are methodologies for the key assays.
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method.[11][14]
-
Peptide Preparation: Dissolve the peptide in a suitable solvent (e.g., 0.01% acetic acid) to create a high-concentration stock solution. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well polypropylene microtiter plate.[11]
-
Bacterial Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[5]
-
Incubation: Add an equal volume of the bacterial inoculum to each well of the plate containing the peptide dilutions. The final volume in each well should be 100-200 µL. Include a positive control (bacteria only, no peptide) and a negative control (broth only).
-
Reading the MIC: Incubate the plate at 37°C for 18-24 hours.[5] The MIC is defined as the lowest peptide concentration in which there is no visible turbidity (bacterial growth).[15] This can be confirmed by measuring the optical density at 600 nm.[5]
Protocol for Hemolytic Activity Assay
This protocol measures the peptide's lytic activity against red blood cells (RBCs).[9][16]
-
RBC Preparation: Obtain fresh human or sheep red blood cells. Wash the RBCs three times with Phosphate-Buffered Saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and aspiration of the supernatant. Resuspend the RBC pellet in PBS to a final concentration of 2-4% (v/v).[16][17]
-
Assay Setup: Add 100 µL of the RBC suspension to the wells of a 96-well plate. Add 100 µL of the peptide at various concentrations (prepared in PBS).
-
Controls:
-
Negative Control (0% Lysis): 100 µL RBCs + 100 µL PBS.
-
Positive Control (100% Lysis): 100 µL RBCs + 100 µL of 1% Triton X-100.[5]
-
-
Incubation and Measurement: Incubate the plate at 37°C for 1 hour. Centrifuge the plate (1000 x g for 10 minutes) to pellet intact RBCs and cell debris.[16]
-
Data Analysis: Carefully transfer 100 µL of the supernatant to a new plate. Measure the absorbance of the supernatant at 450 nm or 540 nm to quantify hemoglobin release.[5] Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abs_sample - Abs_negative) / (Abs_positive - Abs_negative)] x 100
-
The HC50 is the peptide concentration that results in 50% hemolysis.
General Workflow for Peptide Characterization
A logical workflow is essential for the efficient evaluation of novel peptides, from initial screening to mechanistic studies.
Caption: A typical workflow for peptide discovery.
Immunomodulatory Signaling Pathways
Beyond direct lysis, some cationic peptides function as host defense peptides (HDPs), capable of modulating the innate immune response.[3] For example, in model organisms like C. elegans, bacterial infections can activate the p38 MAPK signaling pathway, leading to the expression of antimicrobial effectors. The activation of this pathway is a conserved innate immune response.
Caption: p38 MAPK pathway in C. elegans immunity.
Conclusion and Future Outlook
Cationic amphiphilic lytic peptides hold immense promise as a novel class of anti-infective and anticancer agents.[4] Their rapid, membrane-disrupting mechanism of action presents a formidable barrier to the development of microbial resistance.[2] However, the translation of these peptides from the laboratory to the clinic is hampered by challenges including potential cytotoxicity, susceptibility to proteolytic degradation, and high manufacturing costs.[2]
Future research will focus on the rational design of synthetic peptides and peptidomimetics with improved selectivity indices, enhanced stability, and optimized pharmacokinetic properties.[2][4] By leveraging a deep understanding of their structure-activity relationships and employing the rigorous experimental workflows detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of these remarkable molecules.
References
- 1. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antimicrobial activity, improved cell selectivity and mode of action of short PMAP-36-derived peptides against bacteria and Candida - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Emerging Computational Approaches for Antimicrobial Peptide Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. In vitro and in vivo toxicity and antibacterial efficacy of melittin against clinical extensively drug-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro activity of the antimicrobial peptides h-Lf1-11, MSI-78, LL-37, fengycin 2B, and magainin-2 against clinically important bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Hybrid Peptide Cecropin A (1–8)-LL37 (17–30) with Potential Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antibacterial and Antimembrane Activities of Cecropin A in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. mdpi.com [mdpi.com]
- 16. Aberrant Activation of p38 MAP Kinase-Dependent Innate Immune Responses Is Toxic to Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Probiotic-mediated p38 MAPK immune signaling prolongs the survival of Caenorhabditis elegans exposed to pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]
The L17E Peptide: A Technical Guide to Endosomal Escape of Macromolecules
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The efficient delivery of macromolecules into the cytoplasm of target cells remains a critical bottleneck in the development of novel therapeutics and research tools. A primary obstacle is the entrapment and subsequent degradation of these molecules within the endo-lysosomal pathway. The L17E peptide, a derivative of the spider venom peptide M-lycotoxin, has emerged as a potent agent for facilitating endosomal escape. This technical guide provides an in-depth overview of the this compound peptide, its mechanism of action, and its application in the intracellular delivery of a wide range of macromolecules. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize this technology.
Introduction to this compound Peptide
This compound is a cationic amphiphilic lytic peptide engineered for enhanced cytosolic delivery of macromolecules.[1][2] Derived from M-lycotoxin, the peptide's sequence was modified by substituting a leucine residue with a glutamic acid at position 17.[3] This strategic substitution is crucial to its function, enabling preferential disruption of negatively charged endosomal membranes over the more neutral plasma membrane.[3] this compound facilitates the delivery of a diverse array of macromolecules, including proteins, antibodies, DNA nanostructures, and peptide nucleic acids (PNAs).[1][2][4]
Mechanism of Action
The this compound peptide employs a multi-step process to deliver macromolecules into the cytoplasm, which is initiated by its interaction with the cell surface.
Cellular Uptake via Macropinocytosis
This compound promotes the cellular uptake of macromolecules by inducing macropinocytosis, a form of fluid-phase endocytosis.[1][2][3][5] This process involves the formation of large, irregular vesicles called macropinosomes, which engulf extracellular fluid containing the this compound peptide and the macromolecular cargo.
Endosomal Escape
Once inside the cell and encapsulated within endosomes, the this compound peptide facilitates the release of the cargo into the cytoplasm. The acidic environment of the late endosome is thought to play a role in the activity of some endosomolytic peptides; however, this compound's membrane-lytic activity is not significantly pH-dependent.[5][6] Instead, its efficacy is attributed to the preferential disruption of the negatively charged endosomal membranes.[3] This targeted lysis of the endosomal membrane allows the entrapped macromolecules to escape into the cytosol, avoiding degradation in the lysosomal compartment. The efficiency of this compound-mediated delivery has also been correlated with the expression level of the calcium-activated potassium channel KCa3.1 (encoded by the KCNN4 gene).[1]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy and cytotoxicity of the this compound peptide.
Table 1: this compound Concentration and Efficacy
| Macromolecule Delivered | Cell Line | This compound Concentration (µM) | Efficacy | Reference |
| Dextran (Dex) | HeLa | 20-40 | Enhanced internalization and cytoplasmic release | [1] |
| Saporin | HeLa | 40 | ~80% cell death | [1] |
| Cre Recombinase | HeLa | 40 | Initiation of EGFP expression | [1] |
| Anti-His6-IgG | HeLa | 40 | Successful binding to intracellular target | [1] |
| Exosomes | HeLa | 40 | Enhanced intracellular delivery | [1] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 | Substantial fluorescence indicating uptake | [2] |
| Tetrahedral DNA Frameworks (TDFs) | RAW264.7 | Not specified | Efficient endosomal release | [1] |
Table 2: this compound Cytotoxicity
| Cell Line | This compound Concentration (µM) | Treatment Duration | Medium Condition | Cell Viability | Reference |
| HeLa | 40 | 1 hour | Serum-free | ~90% | [1] |
| HeLa | 40 | 24 hours | Serum-supplemented | ~90% | [1] |
| HeLa654 | Up to 40 | Not specified | Not specified | No detectable effect on viability | [2] |
Detailed Experimental Protocols
This section provides generalized protocols for key experiments involving the this compound peptide. Researchers should optimize these protocols for their specific cell lines and macromolecular cargo.
Protocol for this compound Peptide Synthesis
This compound and other peptides can be synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
Materials:
-
Fmoc-protected amino acids
-
Rink amide resin
-
Coupling reagents (e.g., HBTU, HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Piperidine solution (20% in DMF)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water, 95:2.5:2.5)
-
Diethyl ether
Procedure:
-
Swell the resin in DMF.
-
Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.
-
Wash the resin extensively with DMF.
-
Activate the C-terminus of the first Fmoc-protected amino acid using coupling reagents and DIPEA in DMF.
-
Couple the activated amino acid to the resin.
-
Wash the resin with DMF.
-
Repeat the deprotection, washing, activation, and coupling steps for each subsequent amino acid in the this compound sequence.
-
After the final amino acid is coupled, wash the resin with DMF, followed by DCM, and dry under vacuum.
-
Cleave the peptide from the resin and remove side-chain protecting groups using a TFA cleavage cocktail.
-
Precipitate the crude peptide with cold diethyl ether, centrifuge, and wash the pellet with ether.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the peptide by mass spectrometry.
Protocol for In Vitro Macromolecule Delivery using this compound (Co-treatment)
This protocol describes the delivery of a macromolecule into cultured cells by co-incubation with the this compound peptide.
Materials:
-
Target cells (e.g., HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide stock solution (e.g., in sterile water or PBS)
-
Macromolecular cargo (e.g., fluorescently labeled protein, antibody, or nucleic acid)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Plate the target cells in a suitable format (e.g., 96-well plate, chambered coverglass) and culture until they reach the desired confluency.
-
On the day of the experiment, remove the culture medium and wash the cells with PBS.
-
Prepare the delivery solution by diluting the this compound peptide and the macromolecular cargo to the desired final concentrations in serum-free medium. A typical starting concentration for this compound is 20-40 µM.
-
Add the delivery solution to the cells and incubate for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Remove the delivery solution and wash the cells three times with PBS to remove extracellular peptide and cargo.
-
Add complete culture medium and return the cells to the incubator for a recovery period if necessary.
-
Analyze the cells for successful delivery using an appropriate method (e.g., fluorescence microscopy, flow cytometry, western blot, or a functional assay).
Protocol for Assessing Cell Viability (MTT Assay)
This protocol is for evaluating the cytotoxicity of the this compound peptide.
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound peptide in the appropriate medium (serum-free or serum-containing) for the desired duration. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader.
-
Calculate cell viability as a percentage of the absorbance of the untreated control cells.
Applications and Future Directions
The this compound peptide has demonstrated significant potential in various research applications, including the delivery of therapeutic proteins, antibodies for intracellular imaging and functional modulation, and nucleic acid-based structures for gene regulation and sensing.[1][2][3][4] Further optimization of this compound, such as through dimerization or conjugation to targeting ligands, may enhance its delivery efficiency and specificity for in vivo applications.[1][7] The continued exploration of this compound and similar endosomolytic peptides will undoubtedly contribute to the advancement of intracellular drug delivery and the development of novel biotherapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids [dspace.mit.edu]
- 5. Lipid-Sensitive Endosomolytic Peptide for Cytosolic Antibody Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]
- 6. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of L17E in Cellular Biology Research: An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a powerful tool for the intracellular delivery of a wide range of macromolecules.[1][2] Derived from the spider venom peptide M-lycotoxin, this compound has been rationally designed to facilitate the efficient translocation of proteins, antibodies, DNA nanostructures, and peptide nucleic acids (PNAs) from the extracellular environment into the cytosol.[1][2][3] Its primary mechanism of action involves inducing macropinocytosis and disrupting endosomal membranes, thereby overcoming a major hurdle in cellular biology research and therapeutic development: the effective delivery of membrane-impermeable bioactive molecules to their intracellular targets.[2][3][4]
This technical guide provides a comprehensive overview of the applications of this compound in cellular biology research. It details the underlying mechanisms of this compound-mediated delivery, presents quantitative data on its efficiency and cytotoxicity, offers detailed experimental protocols for its use, and visualizes the key cellular pathways involved.
Mechanism of Action
This compound-mediated intracellular delivery is a multi-step process that primarily relies on the peptide's ability to interact with and transiently permeabilize cellular membranes. The key stages of its mechanism are outlined below.
Induction of Macropinocytosis
This compound promotes the cellular uptake of macromolecules by inducing macropinocytosis, a form of endocytosis that involves the non-selective engulfment of extracellular fluid and solutes into large vesicles called macropinosomes.[2] This process is initiated by the electrostatic interaction of the cationic this compound peptide with the cell membrane, leading to membrane ruffling and the formation of macropinocytic cups.[5]
Endosomal Escape
Following internalization, the cargo-containing macropinosomes undergo maturation, which typically involves a decrease in internal pH. This compound is designed to preferentially disrupt the negatively charged membranes of late endosomes over the neutral plasma membrane.[2][4] This pH-sensitive endosomolytic activity allows for the efficient release of the delivered macromolecules from the endosomes into the cytosol, where they can interact with their intracellular targets.[3][4]
Key Cellular Factors Modulating this compound Activity
The efficiency of this compound-mediated delivery is not uniform across all cell types and is influenced by the expression levels of specific cellular proteins.
-
KCNN4 (KCa3.1 Potassium Channel): The efficiency of this compound is strongly correlated with the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[2][6] this compound treatment induces an influx of extracellular Ca2+, which in turn activates KCa3.1.[1][6] The resulting potassium efflux is thought to regulate the membrane potential in a manner that facilitates this compound's interaction with the plasma membrane and subsequent delivery events.[6]
-
Annexin A2: This membrane repair protein has been identified as a negative regulator of this compound activity.[1] In cells with higher levels of Annexin A2, the transient membrane permeabilization induced by this compound is more rapidly sealed, thus reducing the efficiency of cytosolic delivery.[1] This suggests that the balance between this compound-induced membrane disruption and the cell's intrinsic membrane repair capacity is a critical determinant of delivery success.
Data Presentation: Efficacy and Cytotoxicity
The following tables summarize quantitative data from various studies, providing insights into the delivery efficiency and cytotoxic profile of this compound across different cell lines and with various cargo types.
Table 1: this compound-Mediated Delivery Efficiency
| Cargo Delivered | Cell Line | This compound Concentration (µM) | Incubation Time | Delivery Efficiency/Outcome | Reference |
| Saporin | HeLa | 40 | 7 h | ~80% cell death (vs. ~15% without this compound) | [2] |
| Cre Recombinase | HeLa | 40 | 25 h | Initiation of EGFP expression | [2] |
| Anti-His₆-IgG | HeLa | 40 | 1.5 h | Successful binding to intracellular target | [2] |
| Exosomes | HeLa | 40 | 49 h | Enhanced efficacy of exosome-mediated delivery | [2] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 | 5-7 min (serum-free) | >90% of cells successfully transfected at 15-30 µM PNA | [3] |
| Ubiquitin (UbA46C-TAMRA) | HeLa | 40 | 10 min (serum-free) | ~35% of cells showed uptake | [5] |
Table 2: this compound Cytotoxicity Profile
| Cell Line | This compound Concentration (µM) | Treatment Duration | Cell Viability | Reference |
| HeLa | 40 | 1 h (serum-free) | ~90% | [2] |
| HeLa | 40 | 24 h (serum-supplemented) | ~90% | [2] |
| HeLa654 | Up to 40 | Not specified | No detectable effect on viability | [3] |
Signaling and Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the key pathways and workflows associated with this compound applications.
This compound-Mediated Intracellular Delivery Pathway
Caption: this compound-mediated delivery involves macropinocytosis and endosomal escape.
Regulatory Factors in this compound-Mediated Delivery
Caption: KCNN4 positively and Annexin A2 negatively regulate this compound efficacy.
Experimental Workflow for this compound-Mediated Protein Delivery
Caption: A generalized workflow for a typical this compound delivery experiment.
Experimental Protocols
The following protocols provide a starting point for utilizing this compound in cell culture experiments. Optimization may be required depending on the cell type, cargo, and desired outcome.
Protocol for this compound-Mediated Delivery of a Fluorescently Labeled Protein
Materials:
-
Target cells (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
This compound peptide stock solution (e.g., 1 mM in sterile water)
-
Fluorescently labeled cargo protein (e.g., FITC-BSA) stock solution
-
Phosphate-Buffered Saline (PBS)
-
Multi-well plates suitable for microscopy
-
Fluorescence microscope
Methodology:
-
Cell Seeding: Seed target cells in a multi-well plate (e.g., 24-well glass-bottom plate) at a density that will result in 70-80% confluency on the day of the experiment. Culture overnight under standard conditions (e.g., 37°C, 5% CO₂).
-
Preparation of Delivery Complex:
-
On the day of the experiment, prepare the this compound/cargo complex in serum-free medium.
-
For a final concentration of 40 µM this compound and 5 µM cargo protein in 200 µL final volume per well:
-
Dilute the this compound stock solution to the desired concentration in serum-free medium.
-
Add the cargo protein to the diluted this compound solution.
-
Mix gently by pipetting. Do not vortex.
-
-
-
Cell Treatment:
-
Aspirate the complete culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the 200 µL of the this compound/cargo complex solution to each well.
-
-
Incubation:
-
Incubate the cells with the complex for a duration of 1 to 4 hours at 37°C. Incubation time is a critical parameter for optimization. For rapid delivery, shorter times (e.g., 10-30 minutes) can be tested.[5]
-
-
Post-Incubation Wash and Recovery:
-
Aspirate the treatment solution.
-
Wash the cells three times with PBS to remove extracellular this compound and cargo.
-
Add fresh, pre-warmed complete culture medium to each well.
-
Return the plate to the incubator for a recovery period (e.g., 1-2 hours) to allow for the observation of the cargo's intracellular localization and effect.
-
-
Analysis:
-
Visualize the intracellular fluorescence of the cargo protein using a fluorescence microscope. Successful cytosolic delivery is typically characterized by a diffuse fluorescence signal throughout the cytoplasm and nucleus, as opposed to punctate signals indicative of endosomal entrapment.
-
Protocol for Assessing this compound Cytotoxicity using a Tetrazolium-Based Assay (e.g., MTT/XTT)
Materials:
-
Target cells
-
Complete cell culture medium
-
This compound peptide stock solution
-
96-well cell culture plates
-
Tetrazolium salt solution (e.g., MTT, XTT)
-
Solubilization buffer (for MTT assay)
-
Plate reader
Methodology:
-
Cell Seeding: Seed target cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium). Culture overnight.
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium at 2x the final desired concentrations.
-
Remove the medium from the cells and add 100 µL of the various this compound dilutions to the wells. Include wells with medium only (no cells) for background control and wells with untreated cells for 100% viability control.
-
-
Incubation: Incubate the plate for a period relevant to your delivery experiments (e.g., 24 hours).[2]
-
Assay Procedure:
-
Following the incubation period, add the tetrazolium salt solution to each well according to the manufacturer's instructions (e.g., 10 µL of MTT solution).
-
Incubate for 2-4 hours to allow for the formation of formazan crystals.
-
If using MTT, add the solubilization buffer (e.g., 100 µL) to each well and incubate further (e.g., 2-4 hours or overnight) to dissolve the crystals. If using XTT, this step is not necessary.
-
-
Data Acquisition: Measure the absorbance of each well using a plate reader at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for XTT).
-
Data Analysis:
-
Subtract the background absorbance (medium only) from all other readings.
-
Calculate the percentage of cell viability for each this compound concentration using the formula: % Viability = (Absorbance of treated cells / Absorbance of untreated cells) * 100
-
Conclusion and Future Perspectives
This compound represents a significant advancement in the field of intracellular delivery. Its ability to efficiently transport a variety of macromolecules into the cytosol with relatively low toxicity makes it an invaluable research tool.[2][3] Understanding the cellular factors that govern its efficacy, such as the KCNN4 channel and Annexin A2, opens up new avenues for optimizing delivery strategies, potentially by co-administering modulators of these pathways or by selecting cell lines with favorable expression profiles.[1][6]
Future research will likely focus on further enhancing the efficiency and specificity of this compound-based systems. This may involve chemical modifications to the peptide, such as dimerization, or the development of combination strategies that leverage other delivery-enhancing agents.[2] As our understanding of the intricate interplay between this compound and cellular machinery grows, so too will its potential to advance both fundamental biological research and the development of novel intracellular therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytosolic Delivery of Functional Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
L17E: A Technical Guide to a Potent Cell-Penetrating Peptide for Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of macromolecules into the cellular cytoplasm is a critical challenge in the development of novel therapeutics and research tools. L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide that has emerged as a highly efficient vehicle for intracellular delivery.[1] Derived from the spider venom peptide M-lycotoxin, this compound was engineered by Futaki and coworkers to facilitate the cytosolic access of a wide range of cargo molecules, including proteins, antibodies, and peptide nucleic acids (PNAs).[2][3] This peptide promotes cellular uptake through the induction of macropinocytosis and facilitates endosomal escape, ensuring the bioavailability of the cargo within the cell.[1][2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative performance data, and detailed experimental protocols.
Core Mechanism of Action
This compound's efficacy stems from a dual-action mechanism. Initially, it interacts with the cell surface to induce macropinocytosis, an endocytic process characterized by the formation of large, fluid-filled vesicles called macropinosomes.[1][2][4] Once inside the cell and encapsulated within the macropinosome, this compound's endosomolytic properties are activated. It is proposed that this compound preferentially disrupts the endosomal membrane, leading to the release of the cargo into the cytoplasm.[1][3] An alternative hypothesis suggests that this compound causes transient permeabilization of the ruffled cell membranes during macropinocytosis, allowing for direct cytosolic entry.
The induction of macropinocytosis is thought to be initiated by the interaction of this compound with membrane-associated proteoglycans. This interaction triggers a signaling cascade that involves the activation of the small GTPase Rac1, a key regulator of actin polymerization. The subsequent reorganization of the actin cytoskeleton drives the membrane ruffling characteristic of macropinocytosis. The efficiency of this compound-mediated delivery has also been correlated with the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1]
Data Presentation: Performance and Cytotoxicity
The following tables summarize the quantitative data on the delivery efficiency and cytotoxicity of this compound and its derivatives.
Table 1: Peptide Nucleic Acid (PNA) Delivery Efficiency in HeLa Cells
| Peptide | Concentration (µM) | Method | Fold Increase in GFP Expression (vs. PNA alone) | GFP Positive Cells (%) | Reference |
| This compound | 40 | Co-treatment | 23-fold | >90% (at 15-30 µM PNA) | [2][3] |
| L17ER4 | 20 | Co-treatment | 27-fold | >90% (at 15-30 µM PNA) | [2][3] |
| R10 | 40 | Co-treatment | Modest | - | [2][3] |
| This compound-PNA | 10-20 | Conjugate | 32-fold | ~95% | [3] |
| L17ER4-PNA | 10-20 | Conjugate | 37-fold | ~95% | [3] |
Table 2: Protein Delivery Efficiency (Ubiquitin) in HeLa Cells
| Peptide | Concentration (µM) | Cargo Concentration (µM) | Method | Relative Cellular Uptake | Reference |
| This compound | 40 | 5 | Co-treatment | ~1x | [5] |
| L17ER4 | 20 | 5 | Co-treatment | ~3x higher than this compound | [5] |
| This compound | 40 | 15 | Co-treatment | ~1x | [5] |
| L17ER4 | 20 | 15 | Co-treatment | ~4x higher than this compound | [5] |
Table 3: Cytotoxicity Profile
| Peptide | Cell Line | Concentration | Observation | Reference |
| This compound | HeLa | 40 µM | Exhibits almost 90% cell viability after 1 hour in serum-free media or 24 hours in serum-supplemented media. | [1] |
| This compound | HeLa654 | Up to 40 µM | No detectable effect on viability. | [2][3] |
| R10 | HeLa654 | Up to 40 µM | No detectable effect on viability. | [2][3] |
| L17ER4 | HeLa654 | >5 µM (serum-free) | Cytotoxic. | [2][3] |
| L17ER4 | HeLa654 | >20 µM (with serum) | Cytotoxic. | [2][3] |
Experimental Protocols
Cellular Uptake Assay using Fluorescence Microscopy
This protocol allows for the qualitative and semi-quantitative assessment of intracellular delivery of a fluorescently labeled cargo.
Materials:
-
Cells of interest (e.g., HeLa)
-
Culture medium
-
This compound peptide
-
Fluorescently labeled cargo (e.g., FITC-labeled dextran, fluorescently tagged protein)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Mounting medium with a nuclear stain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Seed cells on glass coverslips in a multi-well plate and culture until they reach the desired confluency.
-
Prepare a co-treatment solution of this compound and the fluorescently labeled cargo in serum-free culture medium at the desired concentrations.
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the co-treatment solution to the cells and incubate for the desired time (e.g., 1-4 hours) at 37°C.
-
Remove the treatment solution and wash the cells three times with PBS to remove extracellular cargo.
-
Fix the cells with the fixative for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using the mounting medium.
-
Visualize the cells using a fluorescence microscope, capturing images in the appropriate channels for the fluorescent cargo and the nuclear stain.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cells of interest
-
Culture medium
-
This compound peptide at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of the assay.
-
After 24 hours, remove the medium and add fresh medium containing serial dilutions of the this compound peptide. Include untreated cells as a negative control.
-
Incubate the cells for the desired exposure time (e.g., 24-48 hours) at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours, or until the formazan crystals are fully dissolved.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Visualizations
Caption: Signaling pathway of this compound-induced macropinocytosis.
Caption: Experimental workflow for PNA delivery using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytosolic Delivery of Functional Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for L17E-Mediated Antibody Delivery in HeLa Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Intracellular delivery of antibodies holds immense potential for therapeutic intervention and research applications by targeting cytosolic proteins. However, the impermeable nature of the cell membrane presents a significant barrier. L17E, a cationic amphiphilic lytic peptide, offers a promising solution by facilitating the efficient translocation of macromolecules like antibodies into the cytoplasm.[1][2] Derived from the spider venom peptide M-lycotoxin, this compound is engineered to selectively disrupt endosomal membranes, ensuring the release of its cargo into the cytosol while exhibiting low cytotoxicity at effective concentrations.[2][3][4]
This document provides detailed protocols and application notes for the use of this compound to deliver antibodies into HeLa cells, a widely used human cervical cancer cell line. The methodology is based on a co-incubation strategy where the this compound peptide and the antibody are simply mixed in the cell culture medium.[5]
Mechanism of Action
The intracellular delivery of antibodies by this compound is a two-step process:
-
Cellular Uptake via Macropinocytosis: this compound induces membrane ruffling and stimulates macropinocytosis, a form of endocytosis that allows the non-specific uptake of extracellular fluid and solutes, including the antibody-L17E complex, into large vesicles called macropinosomes.[1][5][6]
-
Endosomal Escape: Following internalization, this compound, within the acidic environment of the endosome, preferentially disrupts the endosomal membrane.[7][8] This action is attributed to a lipid-sensitive mechanism, leading to the release of the antibody from the endosome into the cytosol, where it can interact with its intracellular target.[2][3]
Below is a diagram illustrating the proposed signaling pathway for this compound-mediated antibody delivery.
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound-mediated delivery in HeLa cells.
Table 1: Delivery Efficiency of Various Macromolecules using this compound in HeLa Cells
| Cargo | This compound Concentration (µM) | Incubation Time | Result | Reference |
| Anti-His₆-IgG | 40 | 1.5 hours | Successful delivery to the cytoplasm and binding to intracellular target. | [1] |
| Saporin | 40 | 7 hours | Approximately 80% cell death (compared to ~15% without this compound). | [1] |
| Cre Recombinase | 40 | 25 hours | Initiation of EGFP expression. | [1] |
| Exosomes | 40 | 49 hours | Enhanced efficacy of exosome-mediated intracellular delivery. | [1] |
Table 2: Cell Viability of HeLa Cells after this compound Treatment
| This compound Concentration (µM) | Treatment Duration | Medium Condition | Cell Viability | Reference |
| 40 | 1 hour | Serum-free | Almost 90% | [1] |
| 40 | 24 hours | Serum-supplemented | Almost 90% | [1] |
Experimental Protocols
This section provides a detailed protocol for the delivery of antibodies into HeLa cells using this compound.
Materials
-
HeLa cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
This compound peptide (lyophilized)
-
Antibody of interest (preferably fluorescently labeled for visualization)
-
Sterile, nuclease-free water or appropriate buffer for peptide reconstitution
-
Cell culture plates (e.g., 24-well or 96-well plates)
-
Fluorescence microscope or flow cytometer
Experimental Workflow
The following diagram outlines the general workflow for this compound-mediated antibody delivery.
Detailed Protocol
1. Cell Culture
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Seed HeLa cells in the desired cell culture plate (e.g., 24-well plate with coverslips for microscopy or a 96-well plate for flow cytometry) to achieve 70-80% confluency on the day of the experiment.
2. Preparation of this compound and Antibody Solutions
-
This compound Stock Solution: Reconstitute lyophilized this compound peptide in sterile, nuclease-free water or a buffer of choice to a stock concentration of 1 mM. Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Antibody Solution: Dilute the antibody of interest to the desired working concentration in serum-free DMEM. The optimal antibody concentration should be determined empirically, but a starting point of 100-500 nM is recommended.
3. Co-incubation of this compound and Antibody with HeLa Cells
-
On the day of the experiment, remove the growth medium from the HeLa cells and wash once with sterile PBS.
-
Prepare the this compound/antibody co-incubation medium. For a final concentration of 40 µM this compound, dilute the 1 mM this compound stock solution and the antibody working solution in serum-free DMEM.
-
Note: The presence of serum can interfere with the delivery process, so it is recommended to perform the incubation in serum-free medium.[5]
-
-
Add the this compound/antibody co-incubation medium to the cells.
-
Incubate the cells for 1-4 hours at 37°C. The optimal incubation time may vary depending on the antibody and should be optimized.
4. Washing
-
After incubation, remove the co-incubation medium and wash the cells three times with sterile PBS to remove extracellular this compound and antibody.
-
Add fresh, pre-warmed complete growth medium (DMEM with 10% FBS) to the cells.
5. Analysis of Antibody Uptake
-
Fluorescence Microscopy: If a fluorescently labeled antibody was used, cells can be immediately visualized under a fluorescence microscope. Look for a diffuse cytosolic fluorescence pattern, which indicates successful endosomal escape, as opposed to punctate fluorescence, which suggests endosomal entrapment.
-
Flow Cytometry: To quantify the percentage of cells with antibody uptake and the mean fluorescence intensity, detach the cells using a non-enzymatic cell dissociation solution, wash with PBS, and analyze using a flow cytometer.
-
Western Blotting: To confirm the delivery of a functional antibody that targets a specific intracellular protein, cell lysates can be prepared and analyzed by Western blotting to detect changes in the target protein or its downstream signaling pathways.
Troubleshooting
| Issue | Possible Cause | Suggestion |
| Low delivery efficiency | Suboptimal this compound or antibody concentration. | Perform a dose-response experiment for both this compound (e.g., 10-60 µM) and the antibody. |
| Incubation time is too short or too long. | Optimize the incubation time (e.g., 1, 2, 4 hours). | |
| Presence of serum in the incubation medium. | Ensure the co-incubation is performed in serum-free medium. | |
| High cell toxicity | This compound concentration is too high. | Reduce the this compound concentration. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to determine the optimal concentration. |
| Prolonged incubation in serum-free medium. | Minimize the duration of serum-free incubation. | |
| Punctate fluorescence (endosomal entrapment) | Insufficient endosomal escape. | Increase the this compound concentration or incubation time within the non-toxic range. |
Conclusion
This compound is a powerful and versatile tool for the intracellular delivery of antibodies in HeLa cells. Its ability to induce macropinocytosis and efficiently disrupt endosomal membranes allows for the successful translocation of antibodies into the cytosol. By following the detailed protocols and optimizing the experimental conditions, researchers can effectively utilize this compound to explore intracellular targets and develop novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Endosomal escape and cytosolic penetration of macromolecules mediated by synthetic delivery agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Extracellular anti-angiogenic proteins augment an endosomal protein trafficking pathway to reach mitochondria and execute apoptosis in HUVECs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L17E-Mediated Delivery of DNA Nanostructures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The delivery of nucleic acid-based nanostructures into living cells holds immense promise for various therapeutic and research applications, including targeted drug delivery, gene therapy, and advanced bio-imaging. However, the inherent negative charge and large size of DNA nanostructures hinder their efficient passage across the cell membrane. The L17E peptide, an attenuated cationic amphiphilic lytic peptide, has emerged as a potent tool to overcome this barrier. This compound facilitates the intracellular delivery of a range of macromolecules, including DNA nanostructures, by inducing macropinocytosis and promoting endosomal escape.[1][2][3] This document provides detailed protocols for the preparation of this compound-DNA nanostructure complexes, their delivery into cultured cells, and methods for quantifying uptake and assessing intracellular trafficking.
Mechanism of Action
This compound is an amphiphilic peptide that interacts with the cell membrane. Its mechanism of action for intracellular delivery involves two key steps:
-
Cellular Uptake via Macropinocytosis: this compound promotes cellular uptake by inducing macropinocytosis, a form of endocytosis that allows the non-specific internalization of large amounts of extracellular fluid and solutes into large vesicles called macropinosomes.[2][3] This process is dependent on the activity of the calcium-activated potassium channel KCa3.1, encoded by the KCNN4 gene.[1][4] The efficiency of this compound-mediated delivery is strongly correlated with the expression level of KCNN4.[1][2]
-
Endosomal Escape: Following uptake, the this compound peptide facilitates the release of the DNA nanostructures from the endosomal compartment into the cytoplasm. It achieves this by destabilizing the endosomal membrane through electrostatic interactions, leading to the release of the cargo before it can be degraded by the lysosomal pathway.[2][3]
Key Experimental Protocols
This section provides detailed methodologies for the key experiments involved in the this compound-mediated delivery of DNA nanostructures.
Protocol 1: Self-Assembly of DNA Nanostructures (Example: Tetrahedral DNA Nanostructures - TDNs)
This protocol describes the one-step self-assembly of tetrahedral DNA nanostructures.
Materials:
-
Purified DNA oligonucleotides (four unique strands designed to form a tetrahedron)
-
Nuclease-free water
-
Annealing Buffer (e.g., 1x TAE buffer supplemented with 12.5 mM MgCl₂)
-
Thermocycler
-
Agarose gel or polyacrylamide gel electrophoresis (PAGE) system for verification
Procedure:
-
Oligonucleotide Preparation: Resuspend lyophilized DNA oligonucleotides in nuclease-free water to a stock concentration of 100 µM.
-
Assembly Reaction: In a PCR tube, mix the four oligonucleotide strands to a final concentration of 1 µM each in annealing buffer.
-
Annealing Program: Place the tube in a thermocycler and run the following program:
-
95°C for 5 minutes (denaturation)
-
Cool down to 25°C over 1 hour (annealing)
-
-
Verification (Optional but Recommended): Analyze the assembled DNA nanostructures by running a sample on a 2-3% agarose gel or a native PAGE gel. The assembled structures will migrate as a distinct band, slower than the individual single-stranded oligonucleotides.
Protocol 2: Formation of this compound-DNA Nanostructure Complexes
This protocol details the complexation of the this compound peptide with pre-assembled DNA nanostructures.
Materials:
-
Assembled DNA nanostructures (from Protocol 1)
-
This compound peptide solution (stock solution in nuclease-free water or buffer)
-
Nuclease-free water or appropriate buffer (e.g., PBS)
Procedure:
-
Dilution: Dilute the stock solutions of both the DNA nanostructures and the this compound peptide to the desired working concentrations in nuclease-free water or buffer.
-
Complexation: Mix the diluted this compound peptide and DNA nanostructures at the desired molar ratio. A common starting point is a simple co-incubation.
-
Incubation: Incubate the mixture at room temperature for 15-30 minutes to allow for the formation of stable complexes.
Protocol 3: Cell Culture and Treatment
This protocol outlines the procedure for treating cultured cells with this compound-DNA nanostructure complexes.
Materials:
-
Cultured mammalian cells (e.g., HeLa, RAW264.7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium
-
96-well or 24-well tissue culture plates
-
This compound-DNA nanostructure complexes (from Protocol 2)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed the cells in a tissue culture plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Starvation (Optional): Prior to treatment, replace the complete medium with serum-free medium and incubate for 1-2 hours. This can sometimes enhance uptake.
-
Treatment: Add the this compound-DNA nanostructure complexes to the cells at the desired final concentration (e.g., 20-40 µM of this compound).
-
Incubation: Incubate the cells with the complexes for the desired period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Washing: After incubation, remove the treatment medium and wash the cells twice with PBS to remove any extracellular complexes.
-
Further Analysis: The cells are now ready for analysis of uptake and intracellular localization using methods such as flow cytometry, confocal microscopy, or qPCR.
Protocol 4: Quantification of Cellular Uptake by Flow Cytometry
This protocol is for quantifying the cellular uptake of fluorescently labeled DNA nanostructures.
Materials:
-
Cells treated with fluorescently labeled this compound-DNA nanostructure complexes
-
Trypsin-EDTA (for adherent cells)
-
Flow cytometry buffer (e.g., PBS with 1% BSA)
-
Flow cytometer
Procedure:
-
Cell Harvesting: For adherent cells, wash with PBS and detach using Trypsin-EDTA. For suspension cells, gently pipette to resuspend.
-
Cell Pelleting: Transfer the cell suspension to a microfuge tube and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and resuspend the cell pellet in flow cytometry buffer.
-
Analysis: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity of the cell population. Use untreated cells as a negative control to set the gate for positive cells. The percentage of fluorescently positive cells and the mean fluorescence intensity can be used to quantify uptake.
Protocol 5: Quantification of Cellular Uptake by quantitative PCR (qPCR)
This protocol allows for the absolute quantification of intracellular DNA nanostructures.
Materials:
-
Cells treated with this compound-DNA nanostructure complexes
-
Cell lysis buffer
-
DNA extraction kit
-
qPCR primers specific to a sequence on the DNA nanostructure
-
qPCR master mix (e.g., SYBR Green)
-
qPCR instrument
Procedure:
-
Cell Lysis: After washing the treated cells with PBS, lyse the cells using a suitable lysis buffer.
-
DNA Extraction: Extract the total genomic and internalized DNA from the cell lysate using a commercial DNA extraction kit.
-
qPCR Reaction Setup: Set up the qPCR reaction by mixing the extracted DNA, specific primers, and qPCR master mix according to the manufacturer's instructions.
-
qPCR Analysis: Run the qPCR reaction. Create a standard curve using known concentrations of the DNA nanostructure to allow for absolute quantification of the number of DNA nanostructures per cell.
Quantitative Data Summary
The following tables summarize quantitative data related to this compound-mediated delivery.
Table 1: this compound Peptide Efficacy and Cytotoxicity
| Parameter | Value | Cell Line | Conditions | Citation |
| Effective Concentration | 20-40 µM | HeLa, RAW264.7 | 1-hour treatment | [2] |
| Cell Viability | ~90% | - | 40 µM this compound in serum-free medium for 1 hour | [2] |
| Protein Delivery (Saporin) | ~80% cell death | HeLa | 40 µM this compound, 7-hour treatment | [2] |
| PNA Transfection Efficiency | >90% of cells | HeLa654 | 15-30 µM PNA with this compound co-treatment | [3] |
Table 2: Factors Influencing this compound-Mediated Delivery
| Factor | Observation | Implication | Citation |
| KCNN4 Expression | Strong positive correlation with delivery efficiency | Cell lines with higher KCNN4 expression are more susceptible to this compound-mediated delivery. | [1][2] |
| Serum | - | This compound is effective in both serum-free and serum-supplemented media. | [2] |
Visualizations
Signaling Pathway and Experimental Workflow
References
- 1. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quantification of cellular uptake of DNA nanostructures by qPCR - PubMed [pubmed.ncbi.nlm.nih.gov]
L17E Peptide: Application Notes for Reconstitution, Storage, and Intracellular Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The L17E peptide is a powerful tool for intracellular delivery of macromolecules. As an attenuated cationic amphiphilic lytic (ACAL) peptide, it facilitates the entry of cargo such as proteins, antibodies, and nucleic acids into the cytosol of living cells.[1] this compound operates through a dual mechanism: it induces macropinocytosis to promote cellular uptake and subsequently disrupts the endosomal membrane, allowing the cargo to escape into the cytoplasm and reach its intracellular target.[1][2] This document provides a detailed guide for the reconstitution, storage, and application of the this compound peptide in experimental settings.
Peptide Characteristics
| Property | Value | Reference |
| Full Name | This compound Cytosolic Delivery Peptide | [3] |
| Amino Acid Sequence | Ile-Trp-Leu-Thr-Ala-Leu-Lys-Phe-Leu-Gly-Lys-His-Ala-Ala-Lys-His-Glu-Ala-Lys-Gln-Gln-Leu-Ser-Lys-Leu-NH2 | MedChemExpress |
| Molecular Weight | 2859.42 g/mol | MedChemExpress |
| Appearance | White to off-white lyophilized powder | MedChemExpress |
Reconstitution and Storage Protocols
Proper handling and storage of the this compound peptide are crucial to maintain its activity and ensure experimental reproducibility.
Reconstitution Protocol
-
Equilibration: Before opening, allow the vial of lyophilized this compound peptide to equilibrate to room temperature for 15-20 minutes. This prevents condensation from forming inside the vial upon opening, which can affect peptide stability.
-
Solvent Selection: Reconstitute the this compound peptide in sterile, nuclease-free water.
-
Concentration: Prepare a stock solution of 1 mM by dissolving the peptide in the appropriate volume of water. For example, for 1 mg of peptide, add 349.7 µL of water.
-
Dissolution: Gently vortex or pipette the solution to ensure the peptide is completely dissolved. Avoid vigorous shaking, which can cause peptide aggregation.
-
Sterilization (Optional): If required for your specific application, the reconstituted peptide solution can be sterile-filtered through a 0.22 µm filter.
Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 1 year | Store in a desiccator, protected from light. |
| -80°C | Up to 2 years | For long-term storage. | |
| Reconstituted Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| -80°C | Up to 6 months | Recommended for longer-term storage of the solution. |
Important: Avoid repeated freeze-thaw cycles of the reconstituted peptide solution as this can lead to degradation and loss of activity. It is highly recommended to aliquot the stock solution into single-use volumes.
Experimental Protocols
Intracellular Delivery of a Fluorescently Labeled Antibody
This protocol provides a general guideline for the co-incubation of this compound with a fluorescently labeled antibody for intracellular delivery into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide stock solution (1 mM in sterile water)
-
Fluorescently labeled antibody of interest
-
Phosphate-Buffered Saline (PBS)
-
Microscopy imaging system
Protocol:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 24-well glass-bottom plate) at a density that will result in 70-80% confluency on the day of the experiment.
-
Cell Preparation: On the day of the experiment, remove the complete culture medium and wash the cells once with pre-warmed PBS.
-
Preparation of Delivery Complex:
-
In a sterile microcentrifuge tube, prepare the delivery complex by mixing the this compound peptide and the fluorescently labeled antibody in serum-free medium. A final concentration of 20-40 µM for this compound is a good starting point for optimization. The optimal concentration of the antibody will depend on the specific antibody and experimental goals.
-
Gently mix and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Co-incubation:
-
Remove the PBS from the cells and add the this compound-antibody complex solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 1-4 hours. The optimal incubation time may vary depending on the cell type and the cargo being delivered.
-
-
Washing: After incubation, remove the delivery complex solution and wash the cells three times with pre-warmed PBS to remove any extracellular peptide and antibody.
-
Imaging: Add fresh, pre-warmed complete culture medium to the cells. The cells can now be imaged using a fluorescence microscope to observe the intracellular delivery of the antibody.
Cytotoxicity Assay (MTT Assay)
It is recommended to assess the cytotoxicity of this compound on the specific cell line being used.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
This compound peptide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plate
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of the this compound peptide in complete culture medium and add them to the cells. Include untreated cells as a negative control. A typical concentration range to test is 10-100 µM.
-
Incubation: Incubate the cells with the peptide for a period relevant to your delivery experiments (e.g., 4-24 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a plate reader. Cell viability is expressed as a percentage relative to the untreated control cells. One study on HeLa cells showed no detectable effect on viability at the concentrations tested.[4]
Data Presentation
This compound Peptide Performance Overview
| Application | Cargo | Cell Line | This compound Concentration | Outcome | Reference |
| Intracellular Delivery | PNA | HeLa | 40 µM | >90% of cells successfully transfected | [4] |
| Intracellular Delivery | Antibody (IgG) | HeLa | 40 µM | Successful cytosolic delivery | [2] |
| Intracellular Delivery | Saporin (protein) | HeLa | 40 µM | Efficient delivery leading to cell death | MedChemExpress |
| Intracellular Delivery | Cre recombinase | HeLa | 40 µM | Functional delivery leading to gene expression | MedChemExpress |
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of this compound-mediated intracellular delivery and a typical experimental workflow.
Caption: this compound peptide induces macropinocytosis for cargo uptake and disrupts the endosomal membrane for cytosolic release.
Caption: A step-by-step workflow for intracellular cargo delivery using the this compound peptide.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Delivery Efficiency | Suboptimal this compound or cargo concentration. | Perform a dose-response experiment to determine the optimal concentrations. |
| Inefficient complex formation. | Ensure proper mixing and incubation of the this compound-cargo complex before adding to cells. | |
| Cell type is resistant to this compound. | Test different cell lines; delivery efficiency can be cell-type dependent. | |
| High Cell Death | This compound concentration is too high. | Reduce the concentration of this compound and/or the incubation time. Perform a cytotoxicity assay. |
| Contamination of peptide stock. | Use sterile techniques for reconstitution and handling. Filter-sterilize the reconstituted peptide. | |
| Inconsistent Results | Repeated freeze-thaw cycles of this compound stock. | Aliquot the reconstituted peptide into single-use volumes. |
| Variation in cell confluency. | Ensure consistent cell seeding density and confluency at the time of the experiment. |
References
Application Notes and Protocols for L17E-Mediated Protein Delivery
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the optimal use of the L17E peptide in intracellular protein delivery. This compound is an attenuated cationic amphiphilic lytic (ACAL) peptide that facilitates the delivery of various macromolecules, including proteins and antibodies, into the cytoplasm of living cells.[1]
Mechanism of Action
This compound facilitates intracellular delivery through a multi-faceted mechanism. Primarily, it interacts with the cell membrane electrostatically, leading to insertion and transient cleavage of the membrane structure.[1] This process allows for the direct translocation of cargo from the extracellular space into the cytosol. Additionally, this compound induces macropinocytosis, an endocytic pathway, to promote the uptake of macromolecules.[1][2] Following endocytosis, this compound's endosomolytic properties promote the rupture of the endosomal membrane, releasing the cargo into the cytoplasm and preventing lysosomal degradation.[2][3] The efficiency of this compound-mediated delivery has been shown to be strongly correlated with the expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1][4]
Data Presentation: Optimal this compound Concentrations
The optimal concentration of this compound is dependent on the cell type, the nature of the cargo protein, and the desired delivery efficiency. Below is a summary of effective concentrations reported in various studies.
| Cell Line | Cargo | This compound Concentration (µM) | Incubation Time | Outcome | Reference |
| HeLa | Exosomes | 40 | 49 h | Enhanced efficacy of exosome-mediated intracellular delivery. | [1] |
| HeLa | Dextran | 20-40 | 1 h | Enhanced internalization via macropinocytosis and cytoplasmic release. | [1] |
| RAW264.7 | Tetrahedral DNA frameworks (TDFs) | Not specified (coating) | Not specified | Efficient endosomal release and improved uptake. | [1] |
| HeLa | Saporin (ribosome inactivating protein) | 40 | 7 h | ~80% cell death, compared to ~15% without this compound. | [1] |
| HeLa | Cre recombinase | 40 | 25 h | Initiation of EGFP expression. | [1] |
| HeLa | Anti-His6-IgG | 40 | 1.5 h | Successful delivery to the cytoplasmic side and binding to intracellular target. | [1] |
| HUVECs | TS5-p45 | 40-80 | Not specified | Suppression of TS5-p45 translocation to the nucleus. | [1] |
| HUVECs | TS5-p45 | 50-100 | 25 h | Elimination of pro-apoptotic activity. | [1] |
| HeLa654 | Peptide Nucleic Acids (PNA) | low micromolar | Not specified | Robust corrective splicing in nearly all treated cells. | [3][5] |
Note on Cell Viability: this compound at a concentration of 40µM has been shown to maintain almost 90% cell viability when incubated in serum-free medium for one hour or in serum-supplemented medium for 24 hours.[1] However, it is always recommended to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions.
Experimental Protocols
General Protocol for this compound-Mediated Protein Delivery
This protocol provides a general workflow for the intracellular delivery of a protein of interest using this compound.
Materials:
-
This compound peptide
-
Protein of interest (cargo)
-
Target cells
-
Appropriate cell culture medium (serum-free and serum-containing)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Cell culture plates
Protocol:
-
Cell Seeding: Seed the target cells in a suitable culture plate (e.g., 24-well or 96-well plate) and culture them until they reach the desired confluency (typically 70-80%).
-
Preparation of this compound-Protein Complex: a. Prepare a stock solution of the this compound peptide in sterile water or a suitable buffer. b. On the day of the experiment, dilute the this compound stock solution and the cargo protein separately in serum-free culture medium to their desired final concentrations. c. Mix the diluted this compound and protein solutions in a microcentrifuge tube. The optimal molar ratio of this compound to protein may need to be determined empirically. d. Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Cell Treatment: a. Gently wash the cells twice with pre-warmed PBS. b. Remove the PBS and add the this compound-protein complex solution to the cells. c. Incubate the cells with the complex for a duration determined by your optimization experiments (typically 1-4 hours) at 37°C in a CO2 incubator.
-
Post-incubation: a. After the incubation period, remove the treatment solution. b. Wash the cells twice with PBS. c. Add fresh, pre-warmed, serum-containing culture medium to the cells.
-
Analysis: Incubate the cells for a further 24-48 hours (or as required for the specific assay) before analyzing the delivery efficiency and functional effect of the delivered protein.
Protocol for Dextran Uptake Assay to Validate this compound Activity
This protocol can be used to confirm the activity of this compound in promoting macropinocytosis and endosomal escape using fluorescently labeled dextran.
Materials:
-
This compound peptide
-
Fluorescently labeled dextran (e.g., FITC-dextran, 10 kDa)
-
Target cells (e.g., HeLa)
-
Serum-free culture medium
-
PBS
-
Glass-bottom dishes for microscopy
-
Confocal microscope
Protocol:
-
Cell Seeding: Seed cells on 35 mm glass-bottom dishes (2 x 10^5 cells/dish) and incubate for 24 hours.[4]
-
Cell Washing: Wash the cells twice with pre-warmed PBS.[4]
-
Treatment: a. Prepare a solution of this compound (e.g., 20-40 µM) and fluorescently labeled dextran in serum-free medium. b. Add the solution to the cells and incubate for 1 hour at 37°C.[1]
-
Microscopy: a. After incubation, wash the cells twice with PBS. b. Add fresh medium to the cells. c. Observe the cells under a confocal microscope to assess the intracellular localization of the fluorescent dextran. A diffuse cytoplasmic signal indicates successful endosomal escape.
Visualizations
Signaling Pathway of this compound-Mediated Delivery
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipid-Sensitive Endosomolytic Peptide for Cytosolic Antibody Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05214E [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids [dspace.mit.edu]
Application Notes and Protocols for L17E Co-Treatment Strategy for Peptide Nucleic Acid (PNA) Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptide Nucleic Acids (PNAs) are synthetic DNA mimics with a neutral peptide-like backbone, offering high binding affinity and specificity to complementary nucleic acids.[1][2] These properties make them promising candidates for antisense therapeutics.[1][3][4] However, their utility has been limited by poor cellular uptake.[1][2][5] The endosomolytic peptide L17E presents a solution for the efficient delivery of PNAs into the cytoplasm of mammalian cells.[1][5] Derived from M-lycotoxin, this compound facilitates the cytosolic access of cargo by rupturing the endosomal membrane following macropinocytotic uptake.[1][5] This document provides detailed application notes and protocols for utilizing the this compound co-treatment strategy for PNA delivery in vitro.
The this compound co-treatment method is a simple and effective approach where the PNA and the this compound peptide are added simultaneously to the cell culture medium.[1] This strategy has been shown to enable robust corrective splicing of mRNA in a GFP-based reporter assay, indicating successful delivery of functional PNA to the nucleus.[1][3][4][6]
Principle of this compound-Mediated PNA Delivery
The this compound peptide is an attenuated cationic amphiphilic lytic (ACAL) peptide that enhances the cellular uptake of macromolecules.[7] The proposed mechanism for the this compound co-treatment strategy involves the following steps:
-
Co-administration: The PNA and this compound peptide are added to the cell culture medium.
-
Cellular Uptake: The PNA and this compound are taken up by cells, likely through macropinocytosis, a form of endocytosis.[1][5][8]
-
Endosomal Encapsulation: The PNA and this compound are enclosed within endosomes.
-
Endosomal Escape: The this compound peptide disrupts the endosomal membrane, facilitating the release of the PNA into the cytosol.[1][5]
-
Nuclear Translocation and Target Engagement: The PNA then translocates to the nucleus (for splicing correction applications) and binds to its target pre-mRNA, leading to the desired biological effect.
Data Presentation
The following tables summarize the quantitative data from key experiments demonstrating the efficacy of the this compound co-treatment strategy for PNA delivery. The data is based on a GFP reporter assay that measures corrective splicing of an mRNA.[1][5]
Table 1: Efficacy of PNA Delivery with this compound and Comparative Peptides
| Delivery Method | Peptide Concentration (µM) | PNA Concentration (µM) | % of GFP-Positive Cells | Fold Increase in GFP Expression (vs. PNA alone) | Cell Viability |
| Co-treatment | |||||
| This compound | Low micromolar | 15-30 | >90%[5] | 23-fold[1][5] | High[1][4] |
| L17ER4 | Low micromolar | 15-30 | >90%[5] | 27-fold[1][5] | High[1][4] |
| L17ER4 | 5 | Not specified | >85%[1][5] | Not specified | Not specified |
| R10 | Not specified | Not specified | Low | Low[5] | Not specified |
| Conjugation | |||||
| This compound-PNA | Not applicable | Not specified | ~95%[1] | 32-fold[1] | Not specified |
| L17ER4-PNA | Not applicable | Not specified | ~95%[1] | 37-fold[1] | Not specified |
Table 2: Comparison of Co-treatment vs. Covalent Conjugation
| Strategy | Key Advantages | Key Disadvantages | Efficacy |
| Co-treatment | Facile, no chemical synthesis required.[1][4] | May require higher peptide concentrations. | Highly effective in vitro.[1] |
| Covalent Conjugation | Potentially more effective, suitable for in vivo applications.[1][4] | Requires chemical synthesis and purification. | More potent than co-treatment.[1][3][6] |
Experimental Protocols
Materials
-
HeLa654 cells (or other suitable human cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Peptide Nucleic Acid (PNA) targeting the sequence of interest
-
This compound peptide (and other peptides like L17ER4 for comparison)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Fluorescence microscope
Protocol 1: In Vitro PNA Delivery using this compound Co-treatment
This protocol is based on the methodology for assessing corrective splicing of a GFP-encoding mRNA in HeLa654 cells.[1]
-
Cell Seeding:
-
One day prior to the experiment, seed HeLa654 cells in a 24-well plate at a density that will result in 70-80% confluency on the day of treatment.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of Treatment Solutions:
-
Prepare stock solutions of the PNA and this compound peptide in sterile, nuclease-free water or an appropriate buffer.
-
On the day of the experiment, dilute the PNA and this compound peptide to the desired final concentrations in serum-free DMEM. For example, for a final concentration of 10 µM this compound and 15 µM PNA, prepare a 2x working solution in serum-free DMEM.
-
-
Co-treatment of Cells:
-
Aspirate the growth medium from the wells.
-
Wash the cells once with sterile PBS.
-
Add the prepared PNA/L17E solution to the cells.
-
Incubate for the desired treatment time (e.g., 2 hours) in complete medium.[1]
-
-
Post-Treatment Incubation:
-
After the treatment period, remove the treatment solution.
-
Add fresh, complete growth medium (DMEM with 10% FBS and penicillin-streptomycin).
-
Incubate the cells for 24-48 hours to allow for corrective splicing and GFP expression.
-
-
Analysis of PNA Delivery Efficiency:
-
Fluorescence Microscopy: Visualize GFP expression in the treated cells using a fluorescence microscope. Capture images to qualitatively assess the percentage of GFP-positive cells.
-
Flow Cytometry: For quantitative analysis, detach the cells using trypsin, wash with PBS, and resuspend in flow cytometry buffer. Analyze the percentage of GFP-positive cells and the mean fluorescence intensity (MFI) using a flow cytometer.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for this compound co-treatment of PNAs.
Caption: Proposed mechanism of this compound-mediated PNA delivery.
References
- 1. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05214E [pubs.rsc.org]
- 2. Cellular delivery of peptide nucleic acid (PNA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for L17E-Mediated Delivery of Saporin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribosome-inactivating proteins (RIPs), such as saporin, are potent toxins that catalytically inactivate ribosomes, leading to the inhibition of protein synthesis and subsequent cell death.[1] Their high cytotoxicity makes them promising candidates for targeted cancer therapy. However, a significant hurdle for their therapeutic use is their inability to efficiently cross the cell membrane to reach their cytosolic target.[1] The L17E peptide is an attenuated cationic amphiphilic lytic peptide derived from the spider venom peptide M-lycotoxin.[2] It has been engineered to facilitate the intracellular delivery of various macromolecules, including proteins like saporin, by promoting their uptake and escape from endosomes.[2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing the this compound peptide to deliver saporin into cells for research and drug development purposes.
Mechanism of this compound-Mediated Delivery
This compound facilitates the intracellular delivery of saporin through a multi-step process:
-
Enhanced Cellular Uptake: this compound induces macropinocytosis, a form of endocytosis that allows for the non-specific uptake of extracellular fluid and macromolecules into large vesicles called macropinosomes.[3] This process is initiated by this compound's interaction with the cell membrane, leading to actin polymerization and membrane ruffling.
-
Endosomal Escape: Following uptake, the this compound peptide selectively disrupts the endosomal membrane. This is attributed to its "carpet-like" mechanism of action, where the peptide accumulates on the membrane surface and disrupts its integrity.[4] this compound shows a preference for the negatively charged membranes of endosomes over the more neutral plasma membrane, minimizing cytotoxicity.[2] The efficiency of this compound-mediated delivery has also been correlated with the expression of the KCNN4 gene, which encodes the KCa3.1 potassium channel.[3]
Data Presentation
Table 1: Cytotoxicity of Saporin Delivered with this compound
| Cell Line | This compound Concentration (µM) | Saporin Concentration | Treatment Time (hours) | Result |
| HeLa | 40 | Not specified | 7 | ~80% cell death |
| HeLa | 0 (Saporin alone) | Not specified | 7 | ~15% cell death |
Note: Specific IC50 values for this compound-mediated saporin delivery are not widely available in the public domain. The data presented is based on a single concentration study.
Visualizations
References
- 1. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols for L17E-Mediated Cargo Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
L17E is an attenuated cationic amphiphilic lytic (ACAL) peptide that facilitates the efficient intracellular delivery of a wide range of macromolecules, including proteins, antibodies, and DNA nanostructures.[1] Derived from the spider venom peptide M-lycotoxin, this compound has been engineered to enable the cytosolic delivery of cargo that would otherwise be membrane-impermeable.[2] This peptide promotes cellular uptake by inducing macropinocytosis and facilitates the release of cargo from endosomes into the cytosol.[1][2] The mechanism of this compound-mediated delivery involves electrostatic interactions with the cell membrane, leading to transient membrane permeabilization.[1][3] The efficiency of this process is associated with the expression level of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[1]
These application notes provide a comprehensive guide to the experimental design for this compound-mediated cargo delivery, including detailed protocols for co-incubation, assessment of delivery efficiency via confocal microscopy and flow cytometry, and functional assays for specific protein cargo.
Mechanism of Action
The this compound peptide facilitates cargo delivery through a multi-step process. Initially, the cationic nature of the peptide promotes electrostatic interaction with the negatively charged cell membrane. This interaction induces membrane ruffling and macropinocytosis, an endocytic pathway that allows the engulfment of the peptide along with the co-incubated cargo molecules.[1][2] Once inside the endosome, this compound's lytic properties are activated, leading to the disruption of the endosomal membrane and the subsequent release of the cargo into the cytosol.[2]
Data Presentation
The following tables summarize quantitative data from various studies on this compound-mediated delivery of different cargo types.
Table 1: this compound-Mediated Delivery of Functional Proteins
| Cargo Protein | Cell Line | This compound Concentration (µM) | Incubation Time | Outcome | Reference |
| Saporin | HeLa | 40 | 7 h | ~80% cell death | [1] |
| Cre Recombinase | HeLa | 40 | 25 h | Initiation of EGFP expression | [1] |
| Anti-His6-IgG | HeLa | 40 | 1.5 h | Successful binding to intracellular target | [1] |
| Anti-GR Antibody | HeLa | 40 | 0.5 h | Significant inhibition of dexamethasone-induced gene upregulation | [1] |
Table 2: this compound and this compound Analog-Mediated Delivery
| Peptide | Cargo | Cell Line | Peptide Concentration (µM) | Outcome | Reference |
| This compound | PNA | HeLa654 | ≥5 | >90% of cells transfected | [4] |
| L17ER4 | PNA | HeLa654 | 5 | >85% of cells produce GFP | [4] |
| HAad (this compound analog) | IgG | - | - | ~25% increase in cytosolic translocation over this compound | [3] |
Table 3: Cell Viability with this compound Treatment
| Peptide | Cell Line | This compound Concentration (µM) | Treatment Conditions | Viability | Reference |
| This compound | - | 40 | 1 h in serum-free medium | ~90% | [1] |
| This compound | - | 40 | 24 h in serum-supplemented medium | ~90% | [1] |
| This compound | HeLa654 | up to 40 | 5-7 min in serum-free medium | No detectable effect on viability | [4] |
| L17ER4 | HeLa654 | >5 | 5-7 min in serum-free medium | Cytotoxic | [4] |
| L17ER4 | HeLa654 | >20 | 1 h in complete medium | Cytotoxic | [4] |
Experimental Protocols
Protocol 1: Co-incubation of this compound with Protein Cargo for Intracellular Delivery
This protocol describes the general procedure for delivering a protein of interest into cultured mammalian cells using this compound.
Materials:
-
This compound peptide (stock solution in sterile water or buffer)
-
Cargo protein (fluorescently labeled or with a functional readout)
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Multi-well plates or dishes for cell culture
Procedure:
-
Cell Seeding: Seed cells in the desired format (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry) to reach 80-90% confluency on the day of the experiment.
-
Preparation of this compound/Cargo Complex:
-
On the day of the experiment, dilute the this compound peptide and the cargo protein to their final desired concentrations in serum-free medium. A typical starting concentration for this compound is 40 µM.[1] The optimal cargo concentration should be determined empirically.
-
Gently mix the this compound and cargo protein solution. The complex formation is typically spontaneous.
-
-
Cell Treatment:
-
Wash and Recovery:
Protocol 2: Assessment of Cargo Delivery by Confocal Microscopy
This protocol allows for the qualitative and semi-quantitative analysis of intracellular cargo delivery.
Materials:
-
Cells treated with fluorescently labeled cargo as described in Protocol 1, cultured on coverslips.
-
Paraformaldehyde (PFA) solution (4% in PBS) for fixing.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS), if intracellular antibody staining is required.
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342).
-
Mounting medium.
-
Confocal microscope.
Procedure:
-
Cell Fixation:
-
After the recovery period, aspirate the medium and wash the cells on coverslips twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining (Optional):
-
If required, permeabilize the cells with permeabilization buffer for 10 minutes.
-
Perform any additional intracellular staining (e.g., for specific organelles or to detect unlabeled cargo with an antibody).
-
Stain the nuclei with DAPI or Hoechst 33342 for 5 minutes.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal microscope. Acquire images in the channels corresponding to the fluorescent cargo and the nuclear stain.
-
Analyze the images for the presence and localization of the fluorescent cargo within the cells. A diffuse cytosolic and/or nuclear signal indicates successful delivery, while punctate staining may suggest endosomal entrapment.
-
Protocol 3: Quantitative Analysis of Cargo Delivery by Flow Cytometry
This protocol provides a quantitative measure of the percentage of cells that have taken up the cargo and the mean fluorescence intensity of the cell population.
Materials:
-
Cells treated with fluorescently labeled cargo as described in Protocol 1, cultured in a multi-well plate.
-
Cell detachment solution (e.g., Trypsin-EDTA or a non-enzymatic cell dissociation solution).
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS).
-
Flow cytometer.
Procedure:
-
Cell Harvesting:
-
After the recovery period, aspirate the medium and wash the cells with PBS.
-
Add the cell detachment solution and incubate at 37°C until the cells detach.
-
Neutralize the detachment solution with complete medium and transfer the cell suspension to a flow cytometry tube.
-
-
Cell Staining and Analysis:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in flow cytometry staining buffer.
-
Analyze the cells on a flow cytometer, exciting the fluorescent cargo with the appropriate laser and detecting the emission in the corresponding channel.
-
Use an unstained or mock-treated cell sample to set the gates for the positive population.
-
Determine the percentage of positive cells and the mean fluorescence intensity (MFI) of the population.
-
Protocol 4: Functional Assays for Delivered Cargo
The choice of a functional assay depends on the nature of the delivered cargo.
-
For Cytotoxic Proteins (e.g., Saporin):
-
Following this compound-mediated delivery, incubate the cells for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Assess cell viability using a standard assay such as MTT, XTT, or a live/dead cell stain followed by flow cytometry or microscopy. A significant decrease in viability compared to cells treated with the protein alone indicates successful delivery.[1]
-
-
For Gene-Editing Enzymes (e.g., Cre Recombinase):
-
Use a reporter cell line that expresses a fluorescent protein (e.g., GFP) upon Cre-mediated recombination.
-
After this compound-mediated delivery of Cre recombinase, incubate the cells for a period sufficient for recombination and reporter protein expression (e.g., 24-72 hours).
-
Analyze the expression of the reporter protein by fluorescence microscopy or flow cytometry. The percentage of fluorescent cells indicates the efficiency of Cre delivery and function.[1]
-
-
For Antibodies Targeting Intracellular Antigens:
-
Deliver a fluorescently labeled antibody or an unlabeled antibody that can be detected with a fluorescent secondary antibody.
-
After delivery, fix and permeabilize the cells as described in Protocol 2.
-
If using an unlabeled primary antibody, incubate with a fluorescently labeled secondary antibody.
-
Analyze the co-localization of the delivered antibody with its known intracellular target using confocal microscopy. Successful delivery will be indicated by the specific labeling of the target structure.[1]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytosolic Delivery of Functional Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for L17E Peptide in Live-Cell Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
The L17E peptide is a powerful tool for delivering macromolecules into the cytosol of living cells, enabling a wide range of live-cell imaging studies. Derived from the spider venom peptide M-lycotoxin, this compound is an attenuated cationic amphiphilic lytic peptide designed to efficiently rupture endosomal membranes while exhibiting low cytotoxicity.[1][2] This allows for the effective cytosolic release of various cargoes, including proteins, antibodies, and peptide nucleic acids (PNAs), which would otherwise remain trapped in endosomes or fail to cross the cell membrane.[1][2][3]
These application notes provide an overview of this compound's capabilities, quantitative data on its delivery efficiency, and detailed protocols for its use in live-cell imaging experiments.
Data Presentation: Quantitative Analysis of this compound-Mediated Delivery
The following tables summarize the quantitative data on the efficacy of this compound in mediating the cytosolic delivery of macromolecules.
| Cargo Type | Cell Line | This compound Concentration | Delivery Method | Outcome Measure | Result | Reference |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 µM | Co-treatment | GFP Expression Increase | 23-fold increase | [1] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 15-30 µM (with PNA) | Co-treatment | Transfection Efficiency | >90% of cells | [1][4] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 10 µM | Conjugation | GFP Expression Increase | 32-fold increase | [1] |
| Dextran (Dex10-Alexa) | - | 40 µM | Co-treatment | Percentage of cells with cytosolic signal | Not specified | [5] |
| IgG | - | 40 µM | Co-treatment | Cytosolic Translocation | ~50% of cells | [6] |
| Peptide | Cell Viability (HeLa654 cells) | Cytotoxicity (in serum) | Reference |
| This compound | No detectable effect at assayed concentrations | - | [1] |
| R10 | No detectable effect at assayed concentrations | - | [1] |
| L17ER4 | Cytotoxic above 20 µM | - | [1] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of this compound-mediated delivery and a typical experimental workflow for live-cell imaging studies.
Experimental Protocols
The following are generalized protocols for using this compound peptide in live-cell imaging studies, based on methodologies described in the literature.[1][5] Researchers should optimize these protocols for their specific cell type, cargo, and imaging system.
Protocol 1: this compound Co-treatment for Live-Cell Imaging
This protocol describes the delivery of a fluorescently labeled macromolecule (e.g., a protein or dextran) into live cells using the co-treatment method.
Materials:
-
This compound peptide stock solution (e.g., 1 mM in sterile water or PBS)
-
Fluorescently labeled cargo of interest
-
Mammalian cells cultured on glass-bottom dishes or chamber slides suitable for microscopy
-
Complete cell culture medium
-
Serum-free cell culture medium (e.g., DMEM or Opti-MEM)
-
Phosphate-buffered saline (PBS)
-
Live-cell imaging microscope equipped with an environmental chamber (37°C, 5% CO2)
Procedure:
-
Cell Preparation:
-
One day before the experiment, seed the cells onto imaging dishes at a density that will result in 50-70% confluency on the day of imaging.
-
-
Preparation of this compound-Cargo Complex:
-
On the day of the experiment, prepare the this compound-cargo complex in serum-free medium.
-
Note: The optimal concentration of this compound and cargo should be determined empirically. A starting point is a final concentration of 10-40 µM for this compound.
-
For a final volume of 100 µL per well, dilute the this compound stock solution and the fluorescent cargo to their final desired concentrations in serum-free medium.
-
Gently mix and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the cells once with pre-warmed PBS.
-
Aspirate the PBS and add the this compound-cargo complex solution to the cells.
-
Incubate the cells at 37°C in a CO2 incubator for 1-4 hours. The optimal incubation time will vary depending on the cell type and cargo.
-
-
Cell Washing:
-
After incubation, gently wash the cells two to three times with pre-warmed complete culture medium to remove the extracellular this compound-cargo complex.
-
After the final wash, add fresh, pre-warmed complete culture medium to the cells.
-
-
Live-Cell Imaging:
-
Transfer the imaging dish to the live-cell imaging microscope.
-
Allow the cells to equilibrate in the environmental chamber for at least 15 minutes before imaging.
-
Acquire images using the appropriate filter sets for the fluorescent label on your cargo.
-
Imaging Parameters: Use the lowest possible laser power and exposure time that provide a good signal-to-noise ratio to minimize phototoxicity.
-
Protocol 2: this compound Conjugation for Live-Cell Imaging
For some applications, covalently conjugating this compound to the cargo may enhance delivery efficiency.[1] This requires chemical modification of both the peptide and the cargo to enable a ligation reaction.
Materials:
-
This compound peptide with a reactive group (e.g., azide or alkyne for click chemistry)
-
Fluorescently labeled cargo with a complementary reactive group
-
Reagents for the specific conjugation chemistry (e.g., copper catalyst and reducing agent for CuAAC click chemistry)
-
Purification system (e.g., HPLC) to isolate the conjugate
-
Other materials as listed in Protocol 1
Procedure:
-
This compound-Cargo Conjugation:
-
Perform the conjugation reaction according to the specific chemical protocol for your reactive groups.
-
Purify the this compound-cargo conjugate from unreacted components using an appropriate method like HPLC.
-
Verify the successful conjugation and purity of the product (e.g., by mass spectrometry).
-
-
Cell Treatment and Imaging:
-
Follow steps 1, 3, 4, and 5 from Protocol 1, using the purified this compound-cargo conjugate at the desired final concentration. The optimal concentration for the conjugate may be lower than that used for co-treatment and should be determined experimentally.
-
Conclusion
The this compound peptide is a versatile and efficient tool for the cytosolic delivery of macromolecules in live-cell imaging applications. Its ability to promote endosomal escape with minimal cytotoxicity makes it superior to many traditional cell-penetrating peptides.[1] By following the protocols outlined above and optimizing for specific experimental conditions, researchers can effectively utilize this compound to visualize and study a wide range of intracellular processes in real-time.
References
- 1. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Intracellular delivery strategies using membrane-interacting peptides and proteins - Nanoscale (RSC Publishing) DOI:10.1039/D4NR02093F [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
L17E-Mediated Protein Delivery Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to L17E-mediated protein delivery. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address challenges associated with delivery efficiency.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during this compound-mediated protein delivery experiments.
| Question/Issue | Possible Cause(s) | Troubleshooting/Recommendation(s) |
| Low or no protein delivery into cells. | 1. Suboptimal this compound Concentration: The concentration of this compound is critical for efficient delivery.[1] 2. Inappropriate this compound-to-Cargo Ratio: The relative amounts of this compound and the protein cargo can affect complex formation and uptake. 3. Short Incubation Time: The duration of exposure to the this compound/protein complex may be insufficient.[2] 4. Cell Type Variability: Different cell lines exhibit varying susceptibility to this compound-mediated delivery.[3] 5. Low KCNN4 Expression: The efficiency of this compound is correlated with the expression of the KCNN4 potassium channel.[4] 6. High Annexin A2 Expression: This membrane repair protein can negatively regulate this compound-mediated delivery.[3][5] | 1. Optimize this compound Concentration: Perform a dose-response experiment with this compound concentrations ranging from 10 µM to 50 µM. A common starting concentration is 40 µM.[1][4] 2. Optimize Cargo Ratio: Test different molar ratios of this compound to your protein of interest. 3. Optimize Incubation Time: Test incubation times ranging from 10 minutes to 1 hour.[2] Some studies have shown significant translocation within 5 minutes.[6] 4. Select Appropriate Cell Line: If possible, use cell lines known to be responsive to this compound, or screen several cell lines for optimal delivery. HeLa cells are commonly used.[4] 5. Assess KCNN4 Expression: If working with a specific cell line, check its KCNN4 expression level. Pharmacological modulation of KCa3.1 activity can also be explored.[3] 6. Consider Annexin A2 Levels: If feasible, assess Annexin A2 levels in your cell line. Knockdown of Annexin A2 has been shown to increase delivery efficiency.[3] |
| High cell toxicity or cell death observed. | 1. Excessive this compound Concentration: High concentrations of this compound can lead to cytotoxicity.[1] 2. Prolonged Incubation Time: Extended exposure to this compound can be detrimental to cells. 3. Cell Line Sensitivity: Some cell lines may be more sensitive to the lytic nature of the peptide. | 1. Reduce this compound Concentration: Use the lowest effective concentration determined from your optimization experiments. 2. Reduce Incubation Time: Shorten the incubation period to the minimum time required for efficient delivery. 3. Perform Cytotoxicity Assay: Conduct a cell viability assay (e.g., MTT or LDH assay) to determine the optimal non-toxic concentration of this compound for your specific cell line. This compound has been shown to have low cytotoxicity at effective concentrations in some cell lines.[7] |
| Protein is delivered but appears trapped in vesicles/punctate structures. | 1. Inefficient Endosomal Escape: The primary mechanism of this compound involves endosomal disruption, and if this is incomplete, the cargo can remain trapped.[7][8] 2. Alternative Uptake Pathway: While macropinocytosis is a primary entry route, other endocytic pathways might be involved that are less susceptible to this compound-mediated disruption.[8] | 1. Optimize this compound Concentration: Higher concentrations of this compound may be required for efficient endosomal rupture. 2. Consider this compound Analogs: L17ER4, a modified version of this compound with a tetra-arginine tag, has shown enhanced delivery efficacy in some contexts.[7][9] 3. Analyze Co-localization: Use endosomal markers (e.g., Rab5, Rab7, LAMP1) in co-localization studies with your fluorescently labeled protein to confirm endosomal entrapment. |
| Inconsistent results between experiments. | 1. Variability in Cell Conditions: Cell confluency, passage number, and overall health can impact experimental outcomes. 2. Inconsistent Reagent Preparation: Variations in the preparation of this compound and protein solutions can lead to discrepancies. 3. Presence or Absence of Serum: Serum proteins can interact with the delivery complex and affect efficiency.[7] | 1. Standardize Cell Culture: Use cells at a consistent confluency (e.g., 70-80%) and within a specific passage number range for all experiments. 2. Standardize Reagent Handling: Prepare fresh solutions of this compound and protein for each experiment and ensure thorough mixing. 3. Control for Serum: Perform experiments in either serum-free or serum-containing media consistently. Note that for some cargos, the presence of serum can potentiate delivery.[7] |
Quantitative Data Summary
The following tables summarize the delivery efficiency of this compound and its analogs compared to other cell-penetrating peptides (CPPs).
Table 1: Comparison of this compound, L17ER4, and R10 for Peptide Nucleic Acid (PNA) Delivery
| Delivery Peptide | Method | Concentration | Outcome | Reference |
| This compound | Co-treatment | Low micromolar | Robust corrective splicing in nearly all treated cells. | [7] |
| L17ER4 | Co-treatment | Low micromolar | Higher efficacy than this compound. | [7][10] |
| R10 | Co-treatment | Low micromolar | Less effective than this compound and L17ER4. | [7] |
| This compound-PNA | Conjugate | 10-20 µM | More effective than co-treatment. | [7] |
| L17ER4-PNA | Conjugate | 10-20 µM | More effective than this compound-PNA conjugate. | [7] |
Table 2: this compound-Mediated Delivery of Various Protein Cargos
| Protein Cargo | This compound Concentration | Cell Line | Observed Efficiency | Reference |
| Saporin | 40 µM | HeLa | ~80% cell death (indicating delivery) | [4] |
| Cre Recombinase | 40 µM | HeLa | EGFP expression initiated | [4] |
| Anti-His6-IgG | 40 µM | HeLa | Successful binding to intracellular target | [4] |
| Ubiquitin | 40 µM | HeLa | Cytosolic access and functional incorporation | [2] |
Experimental Protocols
Protocol 1: General Co-incubation for this compound-Mediated Protein Delivery
This protocol provides a general guideline for the co-incubation of a target protein with this compound for cytosolic delivery.
Materials:
-
This compound peptide
-
Target protein (purified)
-
Mammalian cell line of choice (e.g., HeLa)
-
Cell culture medium (e.g., DMEM), with and without serum
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency on the day of the experiment.
-
Prepare this compound/Protein Complex:
-
In a sterile microcentrifuge tube, dilute the this compound peptide and the target protein to their final desired concentrations in serum-free medium. A typical starting concentration for this compound is 40 µM.
-
Gently mix and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
-
Cell Treatment:
-
Wash the cells once with PBS.
-
Remove the PBS and add the this compound/protein complex solution to the cells.
-
Incubate for 10 minutes to 1 hour at 37°C. Incubation time should be optimized for your specific protein and cell line.[2]
-
-
Post-incubation:
-
Remove the treatment solution and wash the cells three times with PBS.
-
Add fresh, complete (serum-containing) medium to the cells.
-
-
Analysis: Incubate the cells for a desired period (e.g., 24-48 hours) before analyzing for protein delivery and function (e.g., via Western blot, immunofluorescence, or a functional assay).
Protocol 2: Cre Recombinase-Based Assay for Quantifying Cytosolic Delivery
This assay quantitatively assesses the cytosolic delivery of Cre recombinase, which, upon entering the cytosol and nucleus, will excise a stop codon flanked by loxP sites, leading to the expression of a reporter gene (e.g., GFP).
Materials:
-
Reporter cell line (e.g., a cell line with a stably integrated LoxP-Stop-LoxP-GFP cassette)
-
Purified Cre recombinase
-
This compound peptide
-
Flow cytometer
Procedure:
-
Deliver Cre Recombinase: Follow the co-incubation protocol (Protocol 1) to deliver Cre recombinase into the reporter cell line using this compound.
-
Incubate for Reporter Expression: After the delivery, incubate the cells for 48-72 hours to allow for Cre-mediated recombination and subsequent expression of the reporter protein (GFP).
-
Prepare Cells for Flow Cytometry:
-
Wash the cells with PBS.
-
Harvest the cells using a gentle dissociation reagent (e.g., Trypsin-EDTA).
-
Resuspend the cells in flow cytometry buffer (e.g., PBS with 2% FBS).
-
-
Analyze by Flow Cytometry:
-
Analyze the cells on a flow cytometer, quantifying the percentage of GFP-positive cells.
-
Include appropriate controls: untreated cells, cells treated with Cre recombinase alone, and cells treated with this compound alone.
-
Signaling Pathways and Mechanisms
The precise mechanism of this compound-mediated delivery is still under investigation, with evidence supporting two primary pathways.
-
Macropinocytosis and Endosomal Escape: this compound induces membrane ruffling, leading to the formation of large vesicles called macropinosomes that engulf the this compound/cargo complex.[4][8] this compound then preferentially disrupts the negatively charged endosomal membrane over the more neutral plasma membrane, releasing the cargo into the cytosol.[8]
-
Transient Plasma Membrane Disruption: Recent studies suggest that this compound can cause a transient permeabilization of the plasma membrane, allowing for the direct entry of macromolecules into the cytosol.[6] This process is linked to the expression of the KCNN4-encoded potassium channel KCa3.1, which regulates membrane potential.[3] The cell's membrane repair machinery, involving proteins like Annexin A2, counteracts this disruption.[3][5]
Experimental Workflow for this compound Delivery
Caption: A simplified workflow for this compound-mediated protein delivery experiments.
Proposed Mechanisms of this compound-Mediated Delivery
Caption: Dual proposed mechanisms for this compound-mediated cytosolic protein delivery.
Logical Troubleshooting Flowchart
Caption: A troubleshooting flowchart for low efficiency in this compound experiments.
References
- 1. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytosolic Delivery of Functional Ubiquitin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Membrane Repair Proteins as Negative Regulators of Cytosolic Delivery Using Attenuated Cationic Lytic Peptide this compound and Cell-Penetrating Peptides: Differences and Similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducible Membrane Permeabilization by Attenuated Lytic Peptides: A New Concept for Accessing Cell Interiors through Ruffled Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
L17E Technical Support Center: Enhancing Endosomal Escape of Your Cargo
Welcome to the technical support center for L17E, a powerful tool for improving the cytosolic delivery of your macromolecular cargo. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is an attenuated cationic amphiphilic lytic (ACAL) peptide derived from M-lycotoxin. It is designed to facilitate the endosomal escape of various cargo molecules, such as proteins, antibodies, and nucleic acids, into the cytoplasm.[1] Its mechanism of action involves two key processes:
-
Preferential Endosomal Lysis: this compound selectively disrupts the negatively charged membranes of endosomes over the more neutral plasma membrane. This targeted lysis allows the release of co-administered cargo from endosomal confinement into the cytosol.
-
Induction of Macropinocytosis: this compound promotes cellular uptake of extracellular cargo by inducing macropinocytosis, a form of bulk-phase endocytosis.[1]
Q2: What is the role of KCNN4 in this compound-mediated delivery?
The efficiency of this compound-mediated delivery is strongly correlated with the cellular expression level of KCNN4, the gene encoding the calcium-activated potassium channel KCa3.1.[1] This channel plays a role in regulating the cell's membrane potential. While the precise mechanism is still under investigation, it is understood that KCa3.1 activity influences the cellular environment in a way that enhances this compound's ability to disrupt membranes and facilitate cargo release.
Q3: What types of cargo can be delivered using this compound?
This compound has been successfully used to deliver a variety of macromolecules, including:
-
Proteins (e.g., Cre recombinase, saporin)[1]
-
Antibodies (e.g., anti-His6-IgG)[1]
-
Peptide Nucleic Acids (PNAs)
-
DNA nanostructures[1]
Q4: How should I handle and store the this compound peptide?
Proper handling and storage are crucial for maintaining the activity of this compound.
-
Storage: Lyophilized this compound peptide should be stored at -20°C for long-term stability.
-
Reconstitution: For use, allow the vial to warm to room temperature before opening to prevent condensation. Reconstitute the peptide in sterile, nuclease-free water or an appropriate buffer (e.g., PBS) to a desired stock concentration.
-
Aliquoting: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.
Troubleshooting Guides
This section addresses common issues that may arise during your experiments with this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low delivery efficiency of cargo | Suboptimal this compound concentration: The concentration of this compound is critical for efficient delivery and can be cell-type dependent. | Perform a dose-response experiment to determine the optimal this compound concentration for your specific cell line and cargo. Start with a range of 10-40 µM. |
| Low KCNN4 expression in the target cell line: The efficacy of this compound is correlated with the expression of the KCNN4 gene.[1] | Screen different cell lines for KCNN4 expression to select a more responsive model. If possible, consider transiently overexpressing KCNN4 in your target cells. | |
| Inappropriate incubation time: The duration of exposure to the this compound/cargo mixture can impact uptake and release. | Optimize the incubation time. A common starting point is 1-4 hours, but this may need adjustment based on your experimental setup. | |
| Presence of serum: Serum proteins can interact with the peptide and cargo, potentially reducing delivery efficiency. | For initial optimization experiments, consider performing the incubation in serum-free media. If serum is required for cell viability, you may need to increase the this compound concentration. | |
| Cargo properties: The size, charge, and stability of your cargo can influence its co-internalization and release with this compound. | Ensure your cargo is stable under the experimental conditions. For larger or highly charged cargo, you may need to adjust the this compound concentration or incubation time. | |
| High cytotoxicity | This compound concentration is too high: While this compound is designed to be less toxic than its parent peptide, high concentrations can lead to plasma membrane disruption and cell death. | Reduce the this compound concentration. Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration for your cell line. |
| Prolonged incubation time: Extended exposure to this compound, even at lower concentrations, can induce cytotoxicity. | Decrease the incubation time. A shorter, more concentrated pulse of this compound may be more effective and less toxic. | |
| Cell line sensitivity: Some cell lines are inherently more sensitive to membrane-disrupting peptides. | If possible, switch to a more robust cell line. Always include a positive control for cytotoxicity in your assays. | |
| Inconsistent results | Improper peptide handling: Repeated freeze-thaw cycles or improper storage can lead to peptide degradation and loss of activity. | Aliquot the this compound stock solution and store it properly. Use a fresh aliquot for each experiment. |
| Variability in cell culture conditions: Changes in cell density, passage number, or media composition can affect experimental outcomes. | Maintain consistent cell culture practices. Ensure cells are healthy and in the exponential growth phase at the time of the experiment. | |
| Aggregation of peptide or cargo: The formation of aggregates can reduce the effective concentration and lead to inconsistent delivery. | Ensure both this compound and the cargo are fully solubilized before mixing. Consider a brief sonication or vortexing step. |
Quantitative Data Summary
The following tables provide a summary of quantitative data from various studies using this compound to facilitate cargo delivery.
Table 1: this compound-Mediated Cargo Delivery Efficiency
| Cargo | Cell Line | This compound Concentration (µM) | Incubation Time | Result |
| Saporin | HeLa | 40 | 7 h | ~80% cell death (vs. ~15% without this compound)[1] |
| Cre Recombinase | HeLa | 40 | 25 h | Initiation of EGFP expression[1] |
| Anti-His6-IgG | HeLa | 40 | 1.5 h | Successful binding to intracellular target[1] |
| Exosomes | HeLa | 40 | 49 h | Enhanced efficacy of exosome-mediated delivery[1] |
| Dextran | - | 20-40 | 1 h | Enhanced internalization and cytoplasmic release[1] |
Table 2: this compound Cytotoxicity Data
| Cell Line | This compound Concentration (µM) | Incubation Time | Medium | Cell Viability |
| - | 40 | 1 h | Serum-free | ~90%[1] |
| - | 40 | 24 h | Serum-supplemented | ~90%[1] |
Experimental Protocols
Protocol 1: Co-incubation of Protein Cargo with this compound for Cytosolic Delivery
This protocol provides a general guideline for delivering a protein of interest into mammalian cells using this compound.
Materials:
-
Target cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide stock solution (e.g., 1 mM in sterile water)
-
Protein cargo of interest (purified and sterile)
-
Phosphate-buffered saline (PBS)
-
96-well or other appropriate culture plates
Procedure:
-
Cell Seeding: Seed your target cells in a culture plate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard conditions (e.g., 37°C, 5% CO2).
-
Preparation of this compound/Cargo Complex: a. On the day of the experiment, dilute the this compound stock solution and your protein cargo to the desired final concentrations in serum-free medium. A common starting concentration for this compound is 20-40 µM. The optimal cargo concentration will depend on the specific protein and downstream application. b. Gently mix the this compound and cargo solutions. It is generally not necessary to pre-incubate the mixture for complex formation.
-
Cell Treatment: a. Aspirate the complete culture medium from the cells and wash once with pre-warmed PBS. b. Add the this compound/cargo mixture in serum-free medium to the cells. c. Incubate for 1-4 hours at 37°C. The optimal incubation time should be determined empirically.
-
Post-incubation: a. After the incubation period, aspirate the treatment medium. b. Wash the cells twice with pre-warmed PBS to remove any remaining this compound and cargo. c. Add fresh, pre-warmed complete culture medium to the cells.
-
Analysis: Incubate the cells for a desired period (e.g., 24-48 hours) before analyzing for the desired downstream effect of the delivered protein (e.g., immunofluorescence, western blot, functional assay).
Protocol 2: Calcein Assay for Assessing Endosomal Escape
This assay can be used to qualitatively or quantitatively assess the endosomal escape efficiency of this compound. Calcein is a fluorescent dye that is self-quenched at high concentrations within endosomes. Upon endosomal lysis and release into the cytosol, the dilution of calcein leads to a significant increase in fluorescence.
Materials:
-
Target cells
-
Complete cell culture medium
-
Serum-free cell culture medium
-
This compound peptide stock solution
-
Calcein AM (acetoxymethyl ester)
-
PBS
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells as described in Protocol 1.
-
Calcein Loading: a. Prepare a working solution of Calcein AM in serum-free medium (e.g., 1-5 µM). b. Wash the cells once with PBS and then incubate them with the Calcein AM solution for 30-60 minutes at 37°C. This allows the cells to take up the dye, which is then cleaved by intracellular esterases to the membrane-impermeable calcein, trapping it in the cytoplasm and subsequently in endosomes upon endocytosis.
-
Wash and Chase: a. Aspirate the Calcein AM solution and wash the cells three times with PBS to remove extracellular dye. b. Add fresh, pre-warmed complete medium and incubate for a "chase" period of 30-60 minutes to allow for the sequestration of calcein into endosomes.
-
This compound Treatment: a. Prepare the desired concentration of this compound in serum-free medium. b. Aspirate the complete medium, wash once with PBS, and add the this compound solution to the cells. Include a control group of cells treated with serum-free medium only. c. Incubate for 1-4 hours at 37°C.
-
Imaging and Analysis: a. After incubation, wash the cells with PBS. b. Add fresh medium or PBS for imaging. c. Observe the cells under a fluorescence microscope. A diffuse, cytosolic green fluorescence indicates endosomal escape, while punctate green dots represent calcein trapped in endosomes. d. For quantitative analysis, a fluorescence plate reader can be used to measure the total fluorescence intensity per well. An increase in fluorescence in this compound-treated wells compared to control wells indicates endosomal escape.
Signaling Pathways and Experimental Workflows
This compound-Mediated Endosomal Escape and Macropinocytosis Induction
Caption: Workflow of this compound-mediated cargo delivery into the cytosol.
Proposed Signaling Pathway for this compound's KCNN4-Dependent Activity
Caption: Hypothetical signaling cascade of this compound and KCNN4.
General Macropinocytosis Signaling Pathway
References
Technical Support Center: Optimizing L17E Concentration to Minimize Cell Death
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of the endosomolytic peptide L17E and minimize cell death during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound?
A1: A starting concentration of 10-40 µM is recommended for most cell lines. For instance, in HeLa cells, a concentration of 40 µM has been shown to result in approximately 90% cell viability after 24 hours of incubation in a serum-supplemented medium.[1] However, optimal concentration is cell-type dependent and should be determined empirically.
Q2: How does this compound mediate the intracellular delivery of cargo?
A2: this compound facilitates intracellular delivery primarily through two mechanisms. It induces macropinocytosis, a process of bulk fluid uptake into the cell.[1] Additionally, it is thought to transiently permeabilize the plasma membrane, allowing for the direct entry of cargo into the cytoplasm.[2][3] This is a key distinction from strategies that rely solely on escape from endosomes.
Q3: What factors can influence the efficiency and cytotoxicity of this compound?
A3: Several factors can impact the performance of this compound. The expression levels of the KCa3.1 potassium channel have been correlated with this compound efficiency.[1] Conversely, proteins involved in membrane repair, such as annexin A2, can negatively regulate its activity by sealing permeabilized membranes.[4] Furthermore, modifications to the this compound peptide, such as dimerization, have been shown to increase cytotoxicity.[1][5] The presence or absence of serum can also affect outcomes, with some studies noting differences in cytotoxicity for related peptides like L17ER4 in serum-free versus serum-containing media.[2]
Q4: What is the primary cause of cell death when using this compound?
A4: At higher concentrations, cell death is likely due to excessive plasma membrane disruption, leading to necrosis. At lower, optimized concentrations, this compound generally exhibits low cytotoxicity. While specific studies on this compound-induced apoptosis are limited, it is crucial to distinguish between apoptotic and necrotic cell death when troubleshooting high levels of cell death.
Troubleshooting Guides
Issue 1: High levels of cell death observed after this compound treatment.
-
Question: I am observing significant cell death in my experiments with this compound. What are the potential causes and how can I troubleshoot this?
-
Answer: High cell death is a common issue and can be addressed by systematically evaluating the following:
-
This compound Concentration: The concentration of this compound may be too high for your specific cell line. It is crucial to perform a dose-response curve to determine the optimal concentration that balances delivery efficiency with minimal cytotoxicity.
-
Incubation Time: Prolonged exposure to this compound can lead to increased cell death. A time-course experiment will help identify the shortest incubation time required for effective cargo delivery.
-
Cell Health: Ensure your cells are healthy, within a low passage number, and free from contamination. Stressed or unhealthy cells are more susceptible to the effects of this compound.
-
Serum Presence: The presence of serum can sometimes mitigate cytotoxicity. If you are working in serum-free conditions, consider if a short incubation with serum is possible during this compound treatment.
-
Peptide Quality: Ensure the this compound peptide has been stored correctly and has not degraded.
-
Issue 2: Inconsistent results or low delivery efficiency.
-
Question: My results with this compound are not consistent, or the delivery efficiency of my cargo is low. What should I check?
-
Answer: Inconsistent or low efficiency can be due to several factors:
-
Cell Line Variability: Different cell lines will respond differently to this compound due to variations in the expression of proteins like the KCa3.1 channel and annexin A2.[1][4] It is important to optimize the protocol for each cell line.
-
Cargo-Peptide Interaction: The nature of your cargo and its interaction with this compound can influence delivery. Ensure proper mixing of this compound and the cargo before adding to the cells.
-
Experimental Conditions: Factors such as cell density at the time of treatment can impact results. Standardize your cell seeding and treatment protocols.
-
Readout Sensitivity: The assay used to measure cargo delivery may not be sensitive enough. Ensure your detection method is appropriate and optimized.
-
Data Presentation
Table 1: Recommended this compound Concentrations and Observed Cell Viability
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Serum Conditions | Approximate Cell Viability (%) | Reference |
| HeLa | 40 | 24 | Serum-supplemented | ~90% | [1] |
| HeLa | 10 | Not Specified | Not Specified | No apparent toxicity | [6] |
| HUVECs | 40-80 | Not Specified | Not Specified | Used for functional assays | [1] |
| HeLa654 | Up to 40 | Not Specified | Not Specified | No detectable effect on viability | [2] |
Table 2: Comparison of this compound and its Analogs
| Peptide | Modification | Effect on Cytotoxicity | Reference |
| Dimerized this compound | Covalently linked this compound monomers | Increased cytotoxicity | [1][5] |
| L17ER4 | Addition of a tetra-arginine tag | More cytotoxic than this compound above 5 µM (serum-free) or 20 µM (with serum) | [2] |
Experimental Protocols
Protocol 1: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
This compound Dilution Series: Prepare a series of this compound concentrations (e.g., 0, 5, 10, 20, 40, 80, 100 µM) in your desired cell culture medium.
-
Treatment: Remove the old medium from the cells and add the this compound dilutions. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours at 37°C.
-
Add solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically 570 nm).
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve to determine the optimal concentration range.
Protocol 2: Distinguishing Between Apoptosis and Necrosis using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with different concentrations of this compound for a specified time. Include positive controls for apoptosis (e.g., staurosporine) and necrosis (e.g., heat shock).
-
Cell Harvesting: Gently harvest the cells, including any floating cells, and wash with cold PBS.
-
Staining:
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
Protocol 3: Assessing Membrane Integrity using Lactate Dehydrogenase (LDH) Assay
-
Cell Treatment: Treat cells in a 96-well plate with a range of this compound concentrations. Include a positive control for maximum LDH release (e.g., cell lysis buffer) and an untreated control for spontaneous LDH release.
-
Supernatant Collection: After the desired incubation period, carefully collect the cell culture supernatant.
-
LDH Assay:
-
Add the collected supernatant to a new 96-well plate.
-
Add the LDH reaction mixture to each well.
-
Incubate at room temperature, protected from light, for the time specified in the kit protocol.
-
Add the stop solution.
-
-
Data Analysis: Measure the absorbance at the recommended wavelength. Calculate the percentage of cytotoxicity based on the LDH released from treated cells relative to the maximum release control.[5][9][10]
Visualizations
References
- 1. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. kumc.edu [kumc.edu]
- 5. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 6. researchgate.net [researchgate.net]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Lactate Dehydrogenase (LDH) Cytotoxicity Colorimetric Assay Kit - Elabscience® [elabscience.com]
- 10. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Overcoming Challenges in L17E-Mediated Antibody Delivery
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during L17E-mediated antibody delivery experiments.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
| Problem | Possible Cause | Suggested Solution |
| Low Antibody Delivery Efficiency | Suboptimal this compound Concentration | Titrate this compound concentration (recommended range: 20-80 µM) to find the optimal balance between delivery efficiency and cytotoxicity for your specific cell line. |
| Low Expression of KCNN4 (KCa3.1 channel) | Screen different cell lines for higher KCNN4 expression, as this compound efficacy is strongly correlated with the presence of this potassium channel.[1] Consider using cell lines known to have high KCNN4 expression. | |
| High Expression of Annexin A2 | Annexin A2 is a membrane repair protein that negatively regulates this compound-mediated delivery by sealing the plasma membrane.[2][3] If possible, quantify Annexin A2 expression in your cell line. Consider transient knockdown of Annexin A2 to enhance delivery, though this may increase cytotoxicity. | |
| Inefficient Endosomal Escape | While this compound primarily acts on the plasma membrane, inefficient endosomal escape can still be a factor.[4] Consider using modified peptides like L17ER4, which has shown enhanced delivery efficacy.[5][6][7] | |
| Issues with Antibody-L17E Complex Formation | If using a non-covalent co-incubation method, ensure proper molar ratios of antibody to this compound. If covalently conjugating, verify the conjugation efficiency and purity of the conjugate. | |
| High Cytotoxicity | This compound Concentration is Too High | Reduce the this compound concentration. Perform a dose-response curve to determine the maximum non-toxic concentration for your cell line. The 50% cytotoxicity concentration (CC50) should be determined.[8][9][10][11] |
| Serum Presence in Media | The presence of serum can affect the cytotoxicity of this compound and its analogs. For instance, L17ER4 is cytotoxic above 5 µM in the absence of serum and above 20 µM in its presence.[5] Optimize your experiments with and without serum to assess its impact. | |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to membrane-disrupting peptides. Consider using a more robust cell line if possible. | |
| Inconsistent Results | Variation in Cell Culture Conditions | Maintain consistent cell density, passage number, and media composition, as these can influence cellular physiology and response to this compound. |
| Heterogeneity within Cell Population | This compound delivery efficiency can vary even within a single cell line.[2][3] If feasible, use cell sorting to isolate a subpopulation with higher sensitivity to this compound. | |
| Reagent Quality | Ensure the quality and purity of your this compound peptide and antibody. Peptide degradation can lead to reduced efficacy. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and its analogs.
Table 1: Comparative Delivery Efficiency of this compound and Analogs
| Peptide | Cargo | Cell Line | Concentration | Observed Efficiency |
| This compound | Propidium Iodide (PI) | HeLa | Not Specified | 5-10% higher in this compound-sensitive cells |
| This compound | Peptide Nucleic Acid (PNA) | HeLa654 | 40 µM | >90% of cells successfully transfected[5] |
| L17ER4 | Peptide Nucleic Acid (PNA) | HeLa654 | 20 µM | >90% of cells successfully transfected; more effective than this compound[5] |
| L17ER4 | Small Molecule Cargos (FITC, HiBiT peptide) | Not Specified | Not Specified | Approximately four-fold higher cellular uptake compared to R8 peptide[6][7] |
Table 2: Cytotoxicity Data
| Peptide | Cell Line | Condition | CC50 / Cytotoxicity Threshold |
| This compound | HeLa654 | With or without serum | No detectable effect on viability at assayed concentrations[5] |
| L17ER4 | HeLa654 | Without serum | Cytotoxic above 5 µM[5] |
| L17ER4 | HeLa654 | With serum | Cytotoxic above 20 µM[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-mediated antibody delivery?
A1: this compound is an attenuated cationic amphiphilic lytic (ACAL) peptide that facilitates the cytosolic delivery of macromolecules.[2][3] Its primary mechanism involves the transient disruption of the plasma membrane.[1] this compound also promotes the uptake of macromolecules by inducing macropinocytosis and can aid in the rupture of endosomal membranes.[4][12]
Q2: How does the KCNN4 channel influence this compound's effectiveness?
A2: The efficiency of this compound-mediated delivery is strongly correlated with the expression level of KCNN4, the gene encoding the calcium-activated potassium channel KCa3.1.[1] The interaction of this compound with the cell membrane is thought to trigger an influx of extracellular Ca2+, which in turn activates KCa3.1. This activation is crucial for the subsequent membrane potential regulation that facilitates the delivery of cargo into the cytosol.[1]
Q3: What is the role of Annexin A2 in this process?
A3: Annexin A2 is a membrane repair protein that acts as a negative regulator of this compound-mediated delivery.[2][3] Upon this compound-induced membrane permeabilization, Annexin A2 is recruited to the site of injury and helps in sealing the membrane, thereby reducing the efficiency of cargo entry.[2][3]
Q4: Should I use this compound or its analog, L17ER4?
A4: L17ER4, a variant of this compound with a tetra-arginine tag, has been shown to be a more efficient cell-penetrating peptide for protein delivery compared to the original this compound.[5][6][7] It demonstrates significantly higher cellular uptake of cargo.[6][7] However, L17ER4 also exhibits higher cytotoxicity than this compound, so the choice will depend on the specific requirements of your experiment and the sensitivity of your cell line.[5]
Q5: Can I use this compound for in vivo applications?
A5: While this compound has primarily been used in in vitro studies, the development of more potent and stable analogs like L17ER4 suggests potential for in vivo applications.[6][7] Conjugation of L17ER4 to Cre recombinase has shown significant in vivo gene recombination in the ependymal cells of mice, indicating its potential as a delivery vehicle for in vivo protein therapeutics.[6]
Experimental Protocols
Protocol 1: this compound-Antibody Conjugation (Conceptual Workflow)
This protocol outlines a general workflow for the covalent conjugation of this compound to an antibody. The precise conditions will need to be optimized for your specific antibody and linker chemistry.
-
Antibody Preparation:
-
Ensure the antibody is in an amine-free buffer (e.g., PBS) and free of stabilizing proteins like BSA.
-
If necessary, perform a buffer exchange using dialysis or spin columns.
-
If targeting sulfhydryl groups for conjugation, partially reduce the antibody using a reducing agent like TCEP. The molar equivalents of TCEP will determine the number of available sulfhydryl groups and should be optimized.
-
-
This compound-Linker Preparation:
-
Synthesize or procure this compound with a reactive group (e.g., maleimide for sulfhydryl-reactive chemistry, or an NHS ester for amine-reactive chemistry) via a suitable linker.
-
-
Conjugation Reaction:
-
Dissolve the this compound-linker in a compatible solvent (e.g., DMSO).
-
Add the dissolved this compound-linker to the prepared antibody solution at a specific molar excess to achieve the desired drug-to-antibody ratio (DAR).
-
Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) for a defined period (e.g., 1-4 hours), often with gentle mixing and protection from light.
-
-
Quenching:
-
Stop the reaction by adding a quenching reagent. For maleimide chemistry, an excess of a thiol-containing compound like N-acetylcysteine can be used to cap any unreacted maleimide groups.[13]
-
-
Purification and Characterization:
-
Remove unreacted this compound-linker and other byproducts using size-exclusion chromatography (SEC) or ultrafiltration.
-
Characterize the final this compound-antibody conjugate to determine the DAR, purity, and aggregation levels using techniques such as hydrophobic interaction chromatography (HIC), SEC, and mass spectrometry.
-
Protocol 2: Dextran Delivery Assay for Assessing Cytosolic Delivery
This assay uses fluorescently labeled dextran to visualize and quantify cytosolic delivery.
-
Cell Seeding:
-
Seed your target cells onto glass-bottom dishes or multi-well plates suitable for microscopy and allow them to adhere overnight.
-
-
Preparation of Reagents:
-
Prepare a stock solution of fluorescently labeled dextran (e.g., FITC-dextran, 10 kDa) in a serum-free cell culture medium.
-
Prepare a stock solution of this compound peptide in the same medium.
-
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Prepare the treatment solution by mixing the fluorescent dextran (final concentration, e.g., 1 mg/mL) and this compound (at the desired final concentration, e.g., 40 µM) in serum-free medium.
-
Add the treatment solution to the cells and incubate for a defined period (e.g., 15-60 minutes) at 37°C.
-
-
Washing and Imaging:
-
After incubation, wash the cells three times with PBS or medium to remove extracellular dextran and this compound.
-
Add fresh culture medium.
-
Immediately image the cells using a confocal microscope. Successful cytosolic delivery will be indicated by a diffuse green fluorescence throughout the cytoplasm, as opposed to punctate fluorescence, which signifies endosomal entrapment.
-
-
Quantification (Optional):
-
Use image analysis software to quantify the percentage of cells showing a diffuse cytosolic signal.
-
Protocol 3: Cre Recombinase Activity Assay for Functional Delivery
This assay assesses the functional delivery of a biologically active protein (Cre recombinase) into the cytosol and its subsequent translocation to the nucleus.
-
Cell Line:
-
Use a reporter cell line that expresses a fluorescent protein (e.g., GFP) upon Cre-mediated recombination. A common example is a cell line with a "loxP-STOP-loxP-GFP" cassette, where the STOP codon is excised by Cre, leading to GFP expression.
-
-
Cell Seeding:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
-
Preparation of Cre Recombinase:
-
Prepare a solution of Cre recombinase protein in a suitable delivery buffer, such as Opti-MEM.
-
-
Cell Treatment:
-
Wash the cells once with the delivery buffer.
-
Add the Cre recombinase solution (at various concentrations) with or without this compound to the cells.
-
Incubate for a specific duration (e.g., 1-5 hours) to allow for protein uptake.
-
-
Post-Incubation and Analysis:
-
Remove the treatment solution and replace it with a complete culture medium.
-
Incubate the cells for an additional 24-48 hours to allow for Cre-mediated recombination and subsequent expression of the reporter protein.
-
Analyze the cells for reporter protein expression (e.g., GFP fluorescence) using flow cytometry or fluorescence microscopy to quantify the percentage of positive cells, which corresponds to successful functional delivery.
-
Visualizations
This compound-Mediated Delivery Pathway
Caption: this compound interaction with the plasma membrane leads to Ca²⁺ influx and KCa3.1 activation, facilitating antibody delivery.
Experimental Workflow for Assessing Delivery Efficiency
Caption: A generalized workflow for quantifying this compound-mediated intracellular delivery using fluorescent cargo.
Troubleshooting Logic Flow
Caption: A decision tree for troubleshooting low this compound-mediated delivery efficiency.
References
- 1. KCNN4 as a genomic determinant of cytosolic delivery by the attenuated cationic lytic peptide this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Membrane Repair Proteins as Negative Regulators of Cytosolic Delivery Using Attenuated Cationic Lytic Peptide this compound and Cell-Penetrating Peptides: Differences and Similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Lipid-Sensitive Endosomolytic Peptide for Cytosolic Antibody Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]
- 13. benchchem.com [benchchem.com]
L17E peptide stability issues and how to resolve them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the L17E peptide. The information is designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
1. What is the this compound peptide and what is its primary application?
This compound is a cationic amphiphilic lytic peptide derived from M-lycotoxin. Its designation, this compound, signifies the substitution of a leucine (L) residue at position 17 with a glutamic acid (E). This modification allows the peptide to preferentially interact with and disrupt endosomal membranes over plasma membranes.[1][2] Its primary application is to facilitate the cytosolic delivery of macromolecules, such as proteins, antibodies, and DNA nanostructures, that are otherwise unable to efficiently escape endosomes.[1][3][4]
2. How does this compound mediate the cytosolic delivery of cargo?
This compound's mechanism of action involves two key processes:
-
Induction of Macropinocytosis: this compound promotes the cellular uptake of macromolecules by stimulating macropinocytosis, a form of bulk-phase endocytosis.[3][5]
-
Endosomal Escape: Once the cargo is encapsulated within endosomes, this compound, which is co-internalized, disrupts the endosomal membrane, allowing the cargo to be released into the cytosol.[1][2] The efficiency of this process is strongly correlated with the expression of the KCNN4 gene, which encodes the calcium-activated potassium channel KCa3.1.[3][4]
3. What are the recommended storage and handling conditions for the this compound peptide?
Proper storage and handling are crucial to maintain the stability and activity of the this compound peptide.
-
Lyophilized Peptide:
-
Peptide in Solution:
-
The shelf-life of peptides in solution is limited. It is highly recommended to prepare fresh solutions for each experiment.[6]
-
If storage in solution is necessary, dissolve the peptide in a sterile buffer at a pH of 5-6, create single-use aliquots, and store them at -20°C or -80°C.[6][8]
-
Avoid repeated freeze-thaw cycles as this can lead to peptide degradation.[6][9]
-
4. My this compound-mediated delivery is inefficient. What are the potential causes and solutions?
Several factors can contribute to low delivery efficiency. Here are some common troubleshooting steps:
-
Suboptimal Peptide Concentration: The effective concentration of this compound can be cell-type dependent. A typical starting concentration is 40 µM, but a concentration range (e.g., 20-80 µM) should be tested to find the optimal balance between delivery efficiency and cytotoxicity for your specific cell line.[3][4]
-
Cell Line Variability: The expression level of the KCa3.1 potassium channel (encoded by the KCNN4 gene) significantly impacts this compound efficiency.[3][4] Consider verifying the expression of KCa3.1 in your cell line. If expression is low, you may need to use higher concentrations of this compound or consider a different delivery method.
-
Presence of Serum: While some experiments are performed in serum-free media, the presence of serum can sometimes potentiate the delivery of cargo conjugated to this compound.[10] Test your experiment with and without serum to determine the optimal condition.
-
Peptide Quality and Stability: Ensure the peptide has been stored correctly and is not degraded. If degradation is suspected, it is advisable to use a fresh vial of the peptide. You can assess the integrity of your peptide stock using HPLC.
5. I am observing high cytotoxicity in my experiments. How can I mitigate this?
High concentrations of this compound can lead to cytotoxicity. Here are some strategies to reduce cell death:
-
Titrate this compound Concentration: Perform a dose-response experiment to determine the highest concentration of this compound that can be used without causing significant cytotoxicity in your cell line. In HeLa cells, 40µM this compound has been shown to maintain approximately 90% cell viability after 1 hour of treatment in serum-free media.[4]
-
Reduce Incubation Time: Limit the exposure of cells to this compound. Incubation times as short as 1 hour have been shown to be effective for delivery.[4]
-
Consider this compound Analogs: For sensitive applications, consider using modified versions of this compound. For example, dimerization of an this compound analog (this compound/Q21E) has been shown to achieve comparable delivery efficiency at lower concentrations.[11]
6. How can I assess the stability of my this compound peptide stock solution?
Peptide degradation can occur due to oxidation, hydrolysis, or aggregation.[12] To check for degradation, you can use analytical techniques such as High-Performance Liquid Chromatography (HPLC). A shift in the retention time or the appearance of multiple peaks compared to a fresh standard can indicate degradation.
Quantitative Data Summary
The following tables summarize quantitative data related to the performance of this compound and its analogs.
Table 1: this compound Delivery Efficiency in Different Experimental Systems
| Cargo Delivered | Cell Line | This compound Concentration | Incubation Time | Outcome |
| Saporin (Ribosome Inactivating Protein) | HeLa | 40 µM | 7 hours | ~80% cell death (vs. ~15% without this compound)[4] |
| Cre Recombinase | HeLa | 40 µM | 25 hours | Initiation of EGFP expression[4] |
| Anti-His6-IgG | HeLa | 40 µM | 1.5 hours | Successful binding to intracellular target[4] |
| Peptide Nucleic Acid (PNA) | HeLa654 | 40 µM | - | Substantial GFP production (corrective splicing)[10] |
| Dextran (Dex10-Alexa) | - | 40 µM | 1 hour | Diffuse cytosolic signal[13] |
Table 2: Comparison of this compound and its Analog, L17ER4, for PNA Delivery
| Peptide | Concentration | Outcome (GFP Expression) | Cytotoxicity |
| This compound | 40 µM | 23-fold increase vs. PNA alone[14] | No detectable effect on viability[10] |
| L17ER4 | 20 µM | 27-fold increase vs. PNA alone[14] | Cytotoxic above 5 µM (serum-free) and 20 µM (with serum)[10] |
Experimental Protocols
Protocol 1: General Protocol for this compound-Mediated Cytosolic Delivery of a Protein Cargo
This protocol provides a general workflow for delivering a protein of interest into cultured mammalian cells using this compound.
-
Cell Seeding: Seed your target cells in a suitable culture plate (e.g., a 24-well plate) to achieve 70-80% confluency on the day of the experiment.
-
Preparation of this compound-Cargo Complex:
-
Prepare a stock solution of this compound (e.g., 1 mM in sterile water) and your protein cargo at the desired concentrations in a suitable buffer (e.g., PBS or HBSS).
-
On the day of the experiment, dilute the this compound and protein cargo in serum-free medium to their final working concentrations. For example, for a final this compound concentration of 40 µM, mix the appropriate volumes.
-
Gently mix the this compound and protein cargo solution. No covalent conjugation is required.[4]
-
-
Cell Treatment:
-
Wash the cells once with serum-free medium.
-
Remove the medium and add the this compound-cargo complex solution to the cells.
-
Incubate the cells at 37°C for a predetermined time (e.g., 1-4 hours). The optimal incubation time should be determined empirically.
-
-
Post-Incubation:
-
Remove the this compound-cargo complex solution.
-
Wash the cells twice with complete culture medium (containing serum) to inactivate and remove the peptide.
-
Add fresh complete culture medium to the cells.
-
-
Analysis:
-
Incubate the cells for a desired period (e.g., 24-48 hours) to allow for the biological effect of the delivered protein to manifest.
-
Analyze the cells using an appropriate method (e.g., fluorescence microscopy for a fluorescently labeled protein, western blot for a functional readout, or a cell viability assay).
-
Protocol 2: Assessing this compound Peptide Stability using RP-HPLC
This protocol outlines a method to assess the purity and stability of an this compound peptide solution.
-
Sample Preparation:
-
Prepare a solution of your this compound peptide at a known concentration (e.g., 1 mg/mL) in sterile water or a suitable buffer.
-
If testing stability over time, incubate the solution under desired conditions (e.g., 37°C) and take aliquots at different time points (e.g., 0, 24, 48, 72 hours).
-
As a control, use a freshly prepared solution of this compound or a lyophilized standard stored at -80°C.
-
-
HPLC Analysis:
-
Column: Use a C18 reversed-phase (RP) column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN).
-
Gradient: Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes) at a constant flow rate (e.g., 1 mL/min).
-
Detection: Monitor the absorbance at 214 nm or 280 nm.
-
-
Data Analysis:
-
Compare the chromatograms of the aged samples to the control (time point 0).
-
A stable peptide will show a single major peak with a consistent retention time.
-
The appearance of new peaks, a decrease in the area of the main peak, or a shoulder on the main peak indicates potential degradation or aggregation. The percentage of intact peptide can be calculated by comparing the peak area of the main peak at different time points relative to the initial time point.
-
Visualizations
Caption: Experimental workflow for this compound-mediated cytosolic cargo delivery.
Caption: Simplified signaling pathway of this compound-mediated cargo delivery.
References
- 1. Structure, Gating and Basic Functions of the Ca2+-activated K Channel of Intermediate Conductance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Signaling Pathways that Regulate Macropinocytosis in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Peptide handling & storage guidelines - How to store a peptide? [sb-peptide.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. veeprho.com [veeprho.com]
- 13. researchgate.net [researchgate.net]
- 14. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Factors affecting the efficiency of L17E delivery
Welcome to the technical support center for L17E-mediated cytosolic delivery. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered with the this compound peptide.
Quick Links
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
-
--INVALID-LINK--
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low or No Cytosolic Delivery
Problem: I am observing very low or no delivery of my cargo molecule into the cytosol.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Suboptimal this compound Concentration | The concentration of this compound is critical. A concentration of 40 µM is a good starting point for many cell lines like HeLa.[1] However, the optimal concentration can range from 20-80 µM depending on the cell type and cargo.[1] We recommend performing a dose-response experiment to determine the optimal this compound concentration for your specific system. |
| Low KCNN4 Expression in Cell Line | The efficiency of this compound-mediated delivery is strongly correlated with the expression level of the KCNN4 gene, which encodes the KCa3.1 potassium channel.[2] Cells with low KCNN4 expression may exhibit poor this compound sensitivity. Consider using a different cell line with higher KCNN4 expression or genetically engineering your target cells to overexpress KCNN4. |
| High Activity of Membrane Repair Proteins | Membrane repair proteins, such as Annexin A2, can negatively regulate this compound-mediated delivery by sealing pores created by the peptide.[3] If you suspect this is an issue, you can try to knockdown the expression of these proteins, for example, using siRNA. |
| Presence of Serum in Medium | While this compound can be effective in the presence of serum, for initial optimization experiments, consider performing the delivery in a serum-free medium.[1] Serum proteins can sometimes interfere with the peptide-cargo complex or the interaction with the cell membrane. |
| Incorrect Incubation Time | The incubation time for this compound and cargo with the cells is crucial. For many applications, a short incubation of 1 hour is sufficient.[1] However, this can be optimized. Refer to the specific protocols for your cargo type. |
High Cell Toxicity or Death
Problem: I am observing significant cytotoxicity after treating my cells with this compound.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| This compound Concentration is Too High | While effective for delivery, high concentrations of this compound can lead to cytotoxicity. At 40µM in serum-free medium for one hour, or in serum-supplemented medium for 24 hours, this compound exhibits almost 90% cell viability in HeLa cells.[1] If you observe high toxicity, reduce the this compound concentration or shorten the incubation time. |
| Cell Line is Particularly Sensitive | Some cell lines may be more sensitive to the lytic activity of this compound. It is crucial to perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the tolerated concentration range for your specific cell line. |
| Contamination of Reagents | Ensure all your reagents, including the this compound peptide solution and cell culture media, are sterile and free of contaminants that could induce cell death. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the cytosolic delivery of macromolecules.[2] It functions through a multi-step process:
-
Electrostatic Interaction: The cationic this compound peptide interacts with the negatively charged cell membrane.[2]
-
Macropinocytosis Induction: this compound promotes the cellular uptake of macromolecules by inducing macropinocytosis, a form of endocytosis.[2]
-
Endosomal Escape: Once inside the endosome, this compound preferentially disrupts the negatively charged endosomal membrane, facilitating the release of the cargo into the cytosol.[4]
Q2: What types of cargo can be delivered using this compound?
A2: this compound has been successfully used to deliver a variety of macromolecules, including proteins, antibodies, DNA nanostructures, and peptide nucleic acids (PNAs).[2][5]
Q3: Can I use this compound for in vivo experiments?
A3: Yes, this compound has been used in vivo. For example, this compound has been used to deliver functional proteins to cancer cell nuclei in Hela-xenografted mice, demonstrating significant anti-tumor properties.[2]
Q4: How should I store the this compound peptide?
A4: For long-term storage, the stock solution should be stored at -80°C for up to 6 months. For shorter periods, -20°C for up to 1 month is acceptable. It is important to store it in a sealed container, away from moisture.[2]
Q5: Can the efficiency of this compound be improved?
A5: Yes, several strategies can enhance this compound's efficiency. These include dimerization of the peptide and combining it with other delivery systems like nuclear localization signal peptides.[2] Additionally, modifications to the this compound sequence, such as adding arginine residues (L17ER4), have been shown to improve delivery efficacy for certain cargos.[5]
Experimental Protocols
Protocol 1: General Protocol for this compound-Mediated Protein Delivery to Adherent Cells (e.g., HeLa)
-
Cell Preparation:
-
Seed adherent cells (e.g., HeLa) in a suitable culture plate (e.g., 24-well plate) to achieve 70-80% confluency on the day of the experiment.
-
Incubate the cells under standard conditions (e.g., 37°C, 5% CO2).
-
-
Preparation of this compound-Cargo Complex:
-
Prepare a stock solution of this compound in sterile water or a suitable buffer.
-
On the day of the experiment, dilute the this compound peptide and the cargo protein to their final desired concentrations in serum-free cell culture medium. A common starting concentration for this compound is 40 µM.
-
Gently mix the this compound and cargo protein solution. The complex formation is typically rapid and does not require a separate incubation step.
-
-
Delivery to Cells:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with phosphate-buffered saline (PBS).
-
Add the this compound-cargo complex solution to the cells.
-
Incubate for a duration optimized for your experiment, typically 1-4 hours, at 37°C.
-
-
Post-Delivery Processing and Analysis:
-
After incubation, remove the this compound-cargo solution.
-
Wash the cells twice with PBS to remove any residual peptide and cargo.
-
Add fresh, complete (serum-containing) culture medium to the cells.
-
Incubate the cells for a further period (e.g., 24-48 hours) depending on the nature of the cargo and the desired downstream analysis.
-
Analyze the delivery efficiency using an appropriate method, such as fluorescence microscopy for fluorescently labeled cargo, or a functional assay for bioactive proteins.
-
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that will not reach full confluency within the assay duration.
-
-
Treatment:
-
Prepare serial dilutions of the this compound peptide in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle-only control.
-
Incubate the cells for the desired period (e.g., 24 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Reference Data
Table 1: Examples of this compound-Mediated Delivery in Different Cell Lines
| Cell Line | Cargo | This compound Concentration | Incubation Time | Outcome |
| HeLa | Saporin | 40 µM | 7 h | ~80% cell death (indicating successful delivery)[1] |
| HeLa | Cre recombinase | 40 µM | 25 h | Initiation of EGFP expression[1] |
| HeLa | Anti-His6-IgG | 40 µM | 1.5 h | Successful binding to intracellular target[1] |
| HeLa | Exosomes | 40 µM | 49 h | Enhanced efficacy of exosome-mediated delivery[1] |
| HUVECs | TS5-p45 | 40-80 µM | - | Suppression of TS5-p45 translocation to the nucleus[2] |
| RAW264.7 | Tetrahedral DNA frameworks (TDFs) | This compound coating | - | Efficient endosomal release of TDFs[1] |
Visualizations
Diagrams of Pathways and Workflows
Caption: this compound-mediated cytosolic delivery pathway.
Caption: Troubleshooting workflow for low delivery efficiency.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Assessing the Cellular Uptake, Endosomal Escape, and Cytosolic Entry Efficiencies of Intracellular Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
Improving L17E efficacy through dimerization or modification
Welcome to the technical support center for the L17E peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the efficacy of this compound-mediated cytosolic delivery through various modification strategies. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is an attenuated cationic amphiphilic lytic (ACAL) peptide designed for the cytosolic delivery of macromolecules, such as antibodies, proteins, and DNA nanostructures.[1][2] It functions by transiently increasing the permeability of the cell membrane, allowing co-administered cargo to enter the cytoplasm.[1] this compound is known to induce macropinocytosis and preferentially disrupts negatively charged endosomal membranes over the plasma membrane, facilitating the release of cargo from endosomes.[3]
Q2: What are the known modifications to improve this compound efficacy?
A2: Several modifications have been explored to enhance the delivery efficiency of this compound. These include:
-
Dimerization: Creating dimers of this compound or its analogs can, in some cases, improve delivery efficiency at lower peptide and cargo concentrations.[4]
-
Amino Acid Substitution: Replacing certain amino acids, such as histidine with alanine, has been shown to increase the hydrophobicity of the peptide, leading to improved cytosolic delivery.[5]
-
Addition of Arginine Residues: The addition of a pendant arginine-rich sequence to create analogs like L17ER4 has been demonstrated to be highly effective for the cellular delivery of proteins and peptide nucleic acids (PNAs).[6][7]
Q3: How does this compound interact with cellular machinery?
A3: this compound's interaction with cells involves several factors. The efficiency of this compound-mediated delivery is positively correlated with the expression of the calcium-activated potassium channel KCa3.1 (encoded by the KCNN4 gene).[1][2] this compound treatment induces an influx of extracellular Ca2+, which in turn activates KCa3.1.[1] Furthermore, this compound-mediated delivery is influenced by membrane repair pathways, such as the endosomal sorting complex required for transport (ESCRT), which can suppress cytosolic translocation.[1]
Q4: What is the difference between this compound and conventional cell-penetrating peptides (CPPs)?
A4: this compound differs from conventional CPPs like octa-arginine (R8) and penetratin (Pen) in its mechanism.[1] Conventional CPPs are typically conjugated to their cargo. In contrast, this compound and other ACAL peptides can be simply mixed with the cargo for efficient intracellular delivery without the need for chemical conjugation.[1] this compound more strongly interacts with and permeabilizes the plasma membrane compared to many traditional CPPs.[1]
Troubleshooting Guides
Issue 1: Low Cytosolic Delivery Efficiency
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal this compound Concentration | Perform a dose-response experiment with varying concentrations of this compound (e.g., 20-80 µM). | Identify the optimal this compound concentration for your specific cell line and cargo. |
| Cell Line Variability | Test this compound efficacy in different cell lines. Note that delivery efficiency can vary significantly between cell types.[1] | Determine the most suitable cell line for your experiments. |
| Low KCa3.1 Expression | If possible, quantify the expression level of KCNN4 in your target cells. | Cells with higher KCa3.1 expression may exhibit better delivery efficiency.[1][2] |
| Inefficient Endosomal Escape | Consider using a modified version of this compound, such as L17ER4, which has shown enhanced efficacy.[6][7] | Improved release of cargo from endosomes into the cytosol. |
Issue 2: High Cytotoxicity
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Excessive this compound Concentration | Reduce the concentration of this compound used in your experiments. | Decreased cell death while maintaining acceptable delivery efficiency. |
| Prolonged Incubation Time | Shorten the incubation time of cells with the this compound/cargo mixture. | Reduced cytotoxicity associated with prolonged membrane disruption. |
| Dimerization-Induced Toxicity | If using a dimerized this compound, be aware that this can sometimes increase cytotoxicity.[4] | Consider using a monomeric version or a different analog if toxicity is high. |
Data on this compound and its Analogs
Table 1: Comparison of Cytosolic Delivery Efficiency of this compound and its Analogs
| Peptide | Modification | Concentration | Cargo | Cell Line | Delivery Efficiency (% of cells with cytosolic signal) | Reference |
| This compound | - | 40 µM | Dextran-Alexa | - | ~50% | [5] |
| HAad | His-to-Ala substitution | 40 µM | IgG | - | ~75% | [5] |
| This compound | - | 40 µM | Cre recombinase | - | 25-40% | [5] |
| This compound | - | Low µM | PNA | Human cells | - | [6] |
| L17ER4 | Addition of 4 Arginine residues | Low µM | PNA | Human cells | Higher than this compound | [6][7] |
Experimental Protocols
Protocol 1: General Procedure for this compound-Mediated Cytosolic Delivery of Proteins
-
Cell Seeding: Seed the target cells in a suitable culture plate (e.g., 96-well or 24-well plate) and allow them to adhere overnight.
-
Preparation of this compound/Cargo Mixture: Prepare a stock solution of this compound peptide in sterile water or a suitable buffer. On the day of the experiment, dilute the this compound and the protein cargo to their final desired concentrations in serum-free culture medium. Mix the this compound and cargo solutions gently.
-
Cell Treatment: Remove the culture medium from the cells and wash once with phosphate-buffered saline (PBS). Add the this compound/cargo mixture to the cells.
-
Incubation: Incubate the cells with the mixture for a specified period (e.g., 1-4 hours) at 37°C in a CO2 incubator.
-
Analysis: After incubation, wash the cells with PBS to remove the extracellular this compound and cargo. The efficiency of cytosolic delivery can then be assessed using appropriate methods, such as fluorescence microscopy (for fluorescently labeled cargo), western blotting of cytosolic fractions, or functional assays (e.g., measuring the activity of a delivered enzyme).
Visualizations
Caption: this compound signaling and delivery pathway.
Caption: General experimental workflow for this compound-mediated delivery.
Caption: this compound modification strategies for improved efficacy.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC05214E [pubs.rsc.org]
- 7. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
How to reduce non-specific effects of L17E peptide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the L17E peptide. It includes frequently asked questions and troubleshooting guides to help mitigate non-specific effects and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the this compound peptide?
A1: this compound is a cationic amphiphilic lytic peptide designed for the intracellular delivery of macromolecules. Its primary mechanism involves an initial electrostatic interaction with the negatively charged cell membrane. This interaction leads to the peptide inserting into and transiently disrupting the membrane structure, which in turn stimulates uptake of the peptide and its cargo via macropinocytosis.[1][2][3] Once inside the cell within an endosome, this compound preferentially disrupts the endosomal membrane, facilitating the release of its cargo into the cytoplasm.[2][4]
Q2: What are the primary causes of non-specific effects when using the this compound peptide?
A2: Non-specific effects associated with this compound can arise from several factors:
-
Electrostatic and Hydrophobic Interactions: Due to its cationic and amphiphilic nature, this compound can non-specifically bind to various surfaces such as plasticware and glass, as well as to serum proteins and other macromolecules in the culture medium.[4][5][6][7]
-
Cytotoxicity at High Concentrations: While this compound is designed to be an attenuated lytic peptide, it can exhibit cytotoxicity at higher concentrations, leading to off-target cell death.[8]
-
Cell Line Variability: The delivery efficiency of this compound can be influenced by cell-specific factors, such as the expression levels of the KCNN4 potassium channel and membrane repair proteins like annexin A2.[1][9][10][11] This can lead to variable and seemingly non-specific results across different cell types.
Q3: How can I minimize non-specific binding of the this compound peptide to labware?
A3: To reduce the non-specific adsorption of this compound to tubes and plates, consider the following:
-
Choice of Materials: Polypropylene is generally preferred over polystyrene or glass for handling peptides, as it tends to have lower binding affinity.[10][12][13]
-
Use of Blocking Agents: Pre-coating labware with a blocking agent like bovine serum albumin (BSA) can help to reduce non-specific binding.
-
Inclusion of Surfactants: Adding a low concentration of a non-ionic surfactant, such as Tween-20 (typically 0.01-0.05%), to your buffers can help prevent the peptide from adhering to surfaces.[5]
Q4: Can serum in the cell culture medium affect this compound performance?
A4: Yes, the presence of serum can impact this compound's effectiveness. Serum proteins can non-specifically interact with the peptide, potentially reducing its effective concentration available for cell delivery.[2] Some studies have shown that this compound can be effective in the presence of serum, but optimization of the peptide concentration and incubation time is recommended.[2] For sensitive applications or to minimize variability, conducting experiments in serum-free medium may be beneficial.[1][2]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Cytotoxicity or Low Cell Viability | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal this compound concentration for your cell line. Start with a range of 20-80 µM and assess cell viability using an MTT or similar assay.[1][8] |
| Prolonged incubation time. | Reduce the incubation time. For many applications, a short incubation of 5-60 minutes is sufficient for delivery.[1][2] | |
| Cell line is particularly sensitive. | Lower the starting concentration of this compound and consider using a serum-containing medium to potentially mitigate some of the lytic effects.[2] | |
| Low Delivery Efficiency of Cargo | Suboptimal this compound to cargo ratio. | Optimize the molar ratio of this compound to your cargo molecule. This may require empirical testing. |
| Inefficient endosomal escape. | Ensure that the experimental conditions are suitable for this compound's endosomolytic activity. While this compound's activity is not strongly pH-dependent, extreme buffer conditions should be avoided.[1] | |
| Non-specific binding of this compound or cargo. | Prepare peptide and cargo solutions in low-binding polypropylene tubes. Consider adding a non-ionic surfactant like Tween-20 (0.01-0.05%) or a carrier protein like BSA (0.1%) to your buffer.[4][5] | |
| High Background or Non-Specific Signal | Non-specific binding of the cargo molecule. | Include appropriate controls, such as cells treated with the cargo molecule alone (without this compound) and cells treated with this compound alone. |
| Aggregation of this compound and/or cargo. | Ensure proper solubilization of the peptide and cargo. Prepare fresh solutions and consider a brief sonication step if aggregation is suspected. | |
| Off-target effects of this compound. | If you suspect this compound is inducing a signaling pathway that interferes with your assay, it is important to run controls with this compound alone to quantify this effect. |
Quantitative Data Summary
The following table summarizes key quantitative data from studies using the this compound peptide. These values should be used as a starting point for experimental optimization.
| Parameter | Cell Line | Concentration | Incubation Time | Result | Citation |
| Cell Viability | HeLa | 40 µM | 1-24 hours | ~90% viability in serum-free (1h) or serum-supplemented (24h) medium. | [1] |
| Delivery of Saporin | HeLa | 40 µM | 7 hours | ~80% cell death (compared to ~15% without this compound). | [1] |
| Delivery of Cre Recombinase | HeLa | 40 µM | 25 hours | Successful initiation of EGFP expression. | [1] |
| Delivery of Anti-His6-IgG | HeLa | 40 µM | 1.5 hours | Successful binding to intracellular target. | [1] |
| PNA Delivery | HeLa654 | 40 µM | 5-7 minutes | Substantial fluorescence indicating successful delivery. | [2] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Cytotoxicity
-
Cell Seeding: Plate your target cells in a 96-well plate at a density that will result in 70-80% confluency on the day of the experiment.
-
Peptide Preparation: Prepare a stock solution of this compound in sterile, nuclease-free water or a suitable buffer (e.g., PBS). Prepare a series of dilutions to achieve final concentrations ranging from 10 µM to 100 µM in your cell culture medium.
-
Treatment: Remove the culture medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the cells for your intended experimental duration (e.g., 1, 4, or 24 hours).
-
Viability Assay: Perform a standard cell viability assay, such as MTT or PrestoBlue, according to the manufacturer's instructions.
-
Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control. The optimal concentration for your experiments will be the highest concentration that maintains high cell viability (e.g., >90%).
Protocol 2: General Protocol for this compound-Mediated Cargo Delivery
-
Preparation of this compound/Cargo Complex: In a low-binding microcentrifuge tube, mix your cargo molecule with the optimized concentration of this compound in serum-free medium. The optimal ratio of peptide to cargo should be determined empirically.
-
Incubation of Complex: Incubate the mixture at room temperature for 15-30 minutes to allow for complex formation.
-
Cell Treatment: Wash the cells once with serum-free medium. Add the this compound/cargo complex to the cells.
-
Incubation: Incubate the cells for the desired period (e.g., 1-4 hours) at 37°C.
-
Post-Incubation: Remove the treatment medium and wash the cells with complete medium. Add fresh complete medium and incubate for a further period to allow for the desired biological effect of the cargo to occur.
-
Analysis: Analyze the cells using the appropriate method for your cargo (e.g., fluorescence microscopy, western blotting, or functional assay).
Visualizations
Signaling Pathway and Delivery Mechanism of this compound
Caption: Mechanism of this compound-mediated intracellular cargo delivery.
Experimental Workflow for Optimizing this compound Delivery
Caption: A typical experimental workflow for optimizing this compound-mediated delivery.
Troubleshooting Logic for Low Delivery Efficiency
Caption: A decision tree for troubleshooting low delivery efficiency with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DOT Language | Graphviz [graphviz.org]
- 7. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A quantitative analysis and chemical approach for the reduction of nonspecific binding proteins on affinity resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. e-b-f.eu [e-b-f.eu]
- 11. Membrane Repair Proteins as Negative Regulators of Cytosolic Delivery Using Attenuated Cationic Lytic Peptide this compound and Cell-Penetrating Peptides: Differences and Similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. graphviz.org [graphviz.org]
- 13. Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Cell-Penetrating Peptides: L17E, TAT, and Pep-1
For researchers, scientists, and drug development professionals, the efficient delivery of therapeutic molecules into cells is a critical challenge. Cell-penetrating peptides (CPPs) have emerged as a promising solution to overcome the cellular membrane barrier. This guide provides an objective comparison of a novel CPP, L17E, with two of the most widely used CPPs, TAT and Pep-1, supported by experimental data and detailed methodologies.
This comparison focuses on key performance indicators: cellular uptake efficiency, cargo delivery efficacy, and cytotoxicity. The data presented is compiled from various studies to provide a comprehensive overview for selecting the appropriate CPP for your research needs.
At a Glance: this compound vs. TAT vs. Pep-1
| Feature | This compound | TAT | Pep-1 |
| Origin | Derived from spider venom M-lycotoxin | Derived from HIV-1 Tat protein | Synthetic chimeric peptide |
| Sequence | IWLTALKFLGKHAAKHEAKQQLSKL-NH2 | GRKKRRQRRRPQ | KETWWETWWTEWSQPKKKRKV |
| Classification | Amphipathic, lytic | Cationic, arginine-rich | Amphipathic |
| Mechanism of Entry | Induces macropinocytosis, endosomal escape | Direct translocation and endocytosis | Forms non-covalent complexes with cargo, endocytosis-independent |
| Primary Application | Cytosolic delivery of macromolecules | Broad-spectrum cargo delivery | Protein and peptide delivery |
Performance Comparison: Quantitative Data
The following tables summarize the performance of this compound, TAT, and Pep-1 in terms of cargo delivery efficiency and cytotoxicity based on available experimental data. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
Cargo Delivery Efficiency: Cre Recombinase
Cre recombinase is a widely used reporter protein to quantify the functional delivery of a biologically active cargo to the cell nucleus.
| Peptide | Cell Line | Concentration | Recombination Efficiency | Citation |
| This compound | HeLa | 40 µM | 25-40% | [1] |
| TAT-Cre Fusion | Fibroblasts, mESCs | Not specified | >95% | [2][3][4] |
| TAT-Cre + Chloroquine | Porcine Fetal Fibroblasts | 2 µM | ~90% | [5] |
Cytotoxicity
Cell viability is a critical factor in the application of CPPs for therapeutic purposes. The following data was obtained using the MTT assay, which measures the metabolic activity of cells.
| Peptide | Cell Line | Concentration | Cell Viability | Citation |
| This compound | HeLa | 40 µM | ~90% | [6] |
| TAT (48-60) | HeLa | up to 100 µM | No significant toxicity | [7] |
| Pep-1 | CHO-K1 | Not specified | Data not available |
Mechanism of Action and Experimental Workflows
Understanding the underlying mechanisms of cellular uptake is crucial for optimizing CPP-mediated delivery.
Signaling Pathways and Cellular Uptake Mechanisms
dot
Caption: Cellular uptake mechanisms of this compound, TAT, and Pep-1.
Experimental Workflow: Quantification of Cellular Uptake
The following diagram illustrates a general workflow for quantifying the cellular uptake of CPPs using flow cytometry with a fluorescently labeled cargo.
dot
Caption: Workflow for quantifying CPP cellular uptake.
Detailed Experimental Protocols
Cre Recombinase Delivery Assay
Objective: To quantify the functional delivery of Cre recombinase into reporter cells.
Materials:
-
Reporter cell line (e.g., HeLa cells with a LoxP-STOP-LoxP-EGFP cassette)
-
CPP-Cre recombinase fusion protein or a mixture of CPP and Cre recombinase
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Protocol:
-
Seed the reporter cells in a 24-well plate and culture overnight.
-
Prepare the CPP-Cre complex. For this compound, co-incubate 40 µM of the peptide with the desired concentration of Cre recombinase in serum-free medium. For TAT-Cre, use the purified fusion protein.
-
Replace the cell culture medium with the CPP-Cre complex solution.
-
Incubate the cells for a specified period (e.g., 4 hours for TAT-Cre, up to 25 hours for this compound).
-
Wash the cells twice with PBS.
-
Add fresh complete medium and incubate for 48-72 hours to allow for EGFP expression.
-
Harvest the cells by trypsinization.
-
Analyze the percentage of EGFP-positive cells using a flow cytometer.
Cytotoxicity Assay (MTT Assay)
Objective: To assess the effect of CPPs on cell viability.
Materials:
-
HeLa or CHO-K1 cells
-
CPPs (this compound, TAT, Pep-1)
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 24 hours.[8]
-
Treat the cells with various concentrations of each CPP in fresh medium. Include untreated cells as a control.
-
Incubate for the desired time (e.g., 24 hours).[7]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Remove the medium and add 100-150 µL of DMSO to dissolve the formazan crystals.[8]
-
Measure the absorbance at 490 nm or 570 nm using a microplate reader.[7][8]
-
Calculate cell viability as a percentage of the untreated control.
Cellular Uptake Assay using Fluorescent Dextran
Objective: To quantify the cellular uptake of CPPs using a fluorescent cargo.
Materials:
-
HeLa or CHO-K1 cells
-
CPPs (this compound, TAT, Pep-1)
-
FITC-dextran (or other fluorescently labeled dextran)
-
Cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Protocol:
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Prepare CPP/FITC-dextran complexes by co-incubating the CPP and FITC-dextran in serum-free medium for 30 minutes.
-
Incubate the cells with the complexes for a defined period (e.g., 1-4 hours) at 37°C.
-
Wash the cells three times with cold PBS to remove non-internalized complexes.
-
Detach the cells using Trypsin-EDTA. This step also helps to quench the fluorescence of membrane-bound peptides.
-
Resuspend the cells in PBS.
-
Analyze the fluorescence intensity of the cells using a flow cytometer. The mean fluorescence intensity is proportional to the amount of internalized cargo.[9][10]
Conclusion
The choice of a cell-penetrating peptide is highly dependent on the specific application, including the type of cargo, the target cell line, and the desired outcome.
-
This compound emerges as a promising candidate for the cytosolic delivery of large macromolecules, demonstrating high efficiency with relatively low cytotoxicity. Its mechanism of inducing macropinocytosis and subsequent endosomal lysis is particularly advantageous for delivering cargo that needs to be functionally active in the cytoplasm.
-
TAT remains a robust and versatile CPP for a wide range of cargos. Its ability to utilize multiple entry pathways, including direct translocation, makes it highly efficient, especially for nuclear targeting. The extensive research on TAT provides a wealth of information for optimizing its use.
-
Pep-1 is a valuable tool for the non-covalent delivery of proteins and peptides. Its ability to form stable nanoparticles with its cargo and facilitate their translocation in an endocytosis-independent manner offers a distinct advantage for delivering sensitive protein therapeutics.
Further head-to-head comparative studies under identical experimental conditions are warranted to provide a more definitive ranking of these peptides. However, this guide offers a solid foundation based on the current scientific literature to aid researchers in making an informed decision for their specific drug delivery needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Ability of the hydrophobic FGF and basic TAT peptides to promote cellular uptake of recombinant Cre recombinase: a tool for efficient genetic engineering of mammalian genomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Cell-penetrating peptide-driven Cre recombination in porcine primary cells and generation of marker-free pigs | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Flow cytometric screening of cell-penetrating peptides for their uptake into embryonic and adult stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Uptake of Peptides by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
L17E vs. Alternative Endosomolytic Agents: A Comparative Guide for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
The effective intracellular delivery of therapeutic molecules is a cornerstone of modern drug development. A major hurdle in this process is the entrapment of therapeutics within endosomes, leading to their degradation in lysosomes and preventing them from reaching their cytosolic targets. Endosomolytic agents are designed to overcome this barrier by promoting the escape of cargo from endosomes into the cytoplasm. This guide provides a comprehensive comparison of the novel endosomolytic peptide L17E with other widely used agents: the pH-responsive peptide GALA, the lysosomotropic agent chloroquine, and pH-responsive polymers.
Executive Summary
This guide offers a detailed comparison of four distinct endosomolytic agents, summarizing their mechanisms of action, delivery efficiency, and cytotoxicity. The data presented is collated from various studies to provide a broad perspective on their relative performance.
-
This compound is a potent, attenuated cationic amphiphilic lytic (ACAL) peptide that offers a unique mechanism of action, demonstrating high efficiency in delivering a range of macromolecules.
-
GALA is a well-characterized synthetic peptide that undergoes a pH-dependent conformational change to disrupt endosomal membranes.
-
Chloroquine is a historically significant endosomolytic agent that operates via the "proton sponge effect."
-
pH-Responsive Polymers represent a versatile class of synthetic macromolecules that can be engineered to become membrane-disruptive in the acidic environment of the endosome.
Comparative Data on Endosomolytic Agents
The following tables summarize quantitative data on the delivery efficiency and cytotoxicity of this compound, GALA, chloroquine, and pH-responsive polymers from various published studies. It is important to note that direct comparisons are challenging due to variations in experimental conditions, including cell lines, cargo molecules, and assay methods.
| Agent | Cargo | Cell Line | Concentration | Delivery Efficiency | Citation |
| This compound | Dextran | HeLa | 40 µM | ~50% of cells with cytosolic signal | [1] |
| Saporin | HeLa | 40 µM | ~80% cell death (vs. ~15% without this compound) | [1] | |
| Cre recombinase | HeLa | 40 µM | Initiation of EGFP expression | [1] | |
| Anti-His6-IgG | HeLa | 40 µM | Successful binding to intracellular target | [1] | |
| PNA | HeLa654 | 40 µM (co-treatment) | Substantial GFP production | [2] | |
| L17ER4 | PNA | HeLa654 | 20 µM (co-treatment) | More substantial GFP production than this compound | [2] |
| GALA | EGFP-mRNA | RAW 264.7 Macrophages | - | ~36% transfection efficiency | [3][4] |
| EGFP-mRNA | D1 Dendritic Cells | - | ~50% transfection efficiency | [3][4] | |
| GALA3 | BLF1-HBP (protein) | Various tumor cell lines | - | Significantly higher cytosolic delivery than HA2 | [5] |
| Chloroquine | PS-ASO | Stabilin-expressing cells | - | >50% target knockdown compared to untreated | [6] |
| pH-Responsive Polymer | siRNA | - | - | High siRNA knockdown with potent membrane-destabilizing polymers | [5] |
| Docetaxel | LNCaP & PC3 | - | More effective than free drug | [7] |
| Agent | Cell Line | Concentration | Cytotoxicity (Cell Viability %) | IC50/CC50 | Citation |
| This compound | Various | 40 µM | ~90% viability after 1-24h | - | [1] |
| HeLa654 | Up to 40 µM | No detectable effect on viability | - | [2] | |
| L17ER4 | HeLa654 | > 5 µM (serum-free) | Cytotoxic | - | [2] |
| HeLa654 | > 20 µM (with serum) | Cytotoxic | - | [2] | |
| GALA | DC2.4, RAW 264.7, HEK 293T | - | >95% viability | - | [3][4] |
| Chloroquine | H9C2 | - | - | CC50 (72h) = 25.75 µM | [8] |
| HEK293 | - | - | CC50 (72h) = 15.26 µM | [8] | |
| IEC-6 | - | - | CC50 (72h) = 20.31 µM | [8] | |
| Vero | - | - | CC50 (72h) = 92.35 µM | [8] | |
| ARPE-19 | - | - | CC50 (72h) = 49.24 µM | [8] | |
| pH-Responsive Polymer | SCC7 | - | Higher toxicity for DOX-loaded nanocarriers than DOX carriers without orthoester bonds | - | [9] |
| MG63 | - | - | IC50 of DOX-loaded nanomaterials significantly decreased compared to free DOX | [1] |
Mechanisms of Action & Signaling Pathways
The endosomolytic agents discussed employ distinct mechanisms to facilitate the escape of cargo from endosomes.
This compound: Membrane Disruption and Macropinocytosis Induction
This compound is an attenuated cationic amphiphilic lytic (ACAL) peptide derived from M-lycotoxin.[1] Its mechanism involves direct interaction with and cleavage of the endosomal membrane. The efficiency of this compound-mediated delivery is also linked to the expression of the KCNN4 gene, which encodes the KCa3.1 potassium channel.[1] Furthermore, this compound actively promotes the cellular uptake of macromolecules by inducing macropinocytosis.[1]
Figure 1: Proposed mechanism of this compound-mediated drug delivery.
GALA: pH-Dependent Conformational Change and Pore Formation
GALA is a synthetic, 30-amino acid amphipathic peptide. At physiological pH (7.4), GALA exists as a random coil. However, in the acidic environment of the endosome (pH 5.0-6.5), it undergoes a conformational change to an α-helix. This helical structure inserts into the endosomal membrane, leading to the formation of pores and subsequent membrane fusion, which allows the entrapped cargo to escape into the cytoplasm.[10]
Figure 2: pH-dependent mechanism of GALA-mediated endosomal escape.
Chloroquine: The "Proton Sponge" Effect
Chloroquine is a weak base that can freely diffuse across cell and endosomal membranes in its uncharged state. Once inside the acidic endosome, it becomes protonated, trapping it within the organelle. The accumulation of protonated chloroquine acts as a "proton sponge," buffering the endosomal pH and leading to an influx of protons and counter-ions (Cl-). This influx causes osmotic swelling and eventual rupture of the endosome, releasing its contents into the cytoplasm.
Figure 3: "Proton sponge" effect of Chloroquine leading to endosomal rupture.
pH-Responsive Polymers: Tunable Membrane Destabilization
pH-responsive polymers are designed to be stable and non-disruptive at physiological pH but undergo a change in their physicochemical properties in the acidic environment of the endosome. This change, often a transition from a hydrophilic to a hydrophobic state or an increase in positive charge, allows the polymer to interact with and destabilize the endosomal membrane, leading to cargo release. Their properties can be tuned by altering the monomer composition.
Figure 4: Mechanism of endosomal escape by pH-responsive polymers.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental findings. Below are outlines of common assays used to evaluate endosomolytic agents.
Calcein Release Assay for Endosomal Escape
This assay is widely used to quantify the extent of endosomal escape. Calcein is a fluorescent dye that is self-quenching at high concentrations within endosomes. Its release into the cytoplasm results in dequenching and a measurable increase in fluorescence.
Protocol Outline:
-
Cell Seeding: Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.
-
Calcein Loading: Incubate cells with Calcein-AM (a cell-permeable precursor) at a concentration that leads to self-quenching upon hydrolysis to calcein within endosomes.
-
Treatment: Wash cells to remove extracellular Calcein-AM and add the endosomolytic agent of interest, with or without the drug cargo.
-
Incubation: Incubate for a defined period to allow for endocytosis and endosomal escape.
-
Quantification: Measure the fluorescence intensity using a plate reader or visualize the diffuse cytoplasmic fluorescence using fluorescence microscopy. An increase in fluorescence compared to control (no endosomolytic agent) indicates endosomal escape.
Cytotoxicity Assay (e.g., MTT or CCK-8 Assay)
This assay assesses the impact of the endosomolytic agent on cell viability.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate and allow them to adhere.
-
Treatment: Expose cells to a range of concentrations of the endosomolytic agent.
-
Incubation: Incubate for a specified duration (e.g., 24, 48, or 72 hours).
-
Assay: Add the MTT or CCK-8 reagent, which is converted into a colored product by metabolically active cells.
-
Quantification: Measure the absorbance at the appropriate wavelength using a plate reader. Cell viability is calculated as a percentage relative to untreated control cells.
Transfection Efficiency Assay (for Gene Delivery)
This assay measures the functional delivery of a reporter gene (e.g., encoding GFP or luciferase).
Protocol Outline:
-
Complex Formation: Prepare complexes of the nucleic acid cargo with the delivery vehicle and the endosomolytic agent.
-
Transfection: Add the complexes to the cells and incubate for a set period.
-
Gene Expression: Allow sufficient time for the expression of the reporter gene (typically 24-48 hours).
-
Quantification:
-
For GFP, quantify the percentage of fluorescent cells and the mean fluorescence intensity using flow cytometry or fluorescence microscopy.
-
For luciferase, lyse the cells and measure the luciferase activity using a luminometer.
-
Conclusion
The choice of an endosomolytic agent is a critical decision in the design of an effective drug delivery system.
-
This compound and its derivatives represent a promising new class of potent endosomolytic peptides with a distinct mechanism of action. Their ability to induce macropinocytosis may offer advantages for the delivery of large cargo.
-
GALA remains a robust and well-understood pH-responsive peptide, with newer variants like GALA3 showing enhanced efficacy.[5]
-
Chloroquine , while effective, can exhibit significant cytotoxicity, which may limit its therapeutic applications.[8]
-
pH-Responsive Polymers offer high tunability, allowing for the optimization of their endosomolytic activity and degradation profiles to suit specific applications.
The selection of the most appropriate agent will depend on the specific cargo, target cell type, and desired therapeutic outcome. The data and protocols provided in this guide are intended to serve as a valuable resource for researchers in the rational design and evaluation of advanced drug delivery systems.
References
- 1. pH-Responsive Polymer Nanomaterials for Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effective Therapeutic Drug Delivery by GALA3, an Endosomal Escape Peptide with Reduced Hydrophobicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pH-Responsive polymers: synthesis, properties and applications - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The efficiency of cytosolic drug delivery using pH-responsive endosomolytic polymers does not correlate with activation of the NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Validating Successful Cytosolic Delivery: A Comparative Guide to the L17E Peptide
For researchers, scientists, and drug development professionals, ensuring the effective cytosolic delivery of macromolecules is a pivotal challenge. The endosomal escape of therapeutic and research agents is often the rate-limiting step in their intracellular journey. This guide provides a comprehensive comparison of the L17E endosomolytic peptide against other common methods for validating successful cytosolic delivery, supported by experimental data and detailed protocols.
The this compound peptide is a derivative of the spider venom peptide M-lycotoxin, engineered to facilitate the release of macromolecules from endosomes into the cytoplasm.[1][2] A single amino acid substitution—leucine to glutamic acid at position 17—confers upon the peptide the ability to selectively disrupt the negatively charged membranes of endosomes over the neutral plasma membrane.[3] This targeted activity, coupled with its capacity to induce macropinocytosis, makes this compound a valuable tool for intracellular delivery.[3][4]
Comparative Performance of Endosomal Escape Agents
The efficacy of this compound can be benchmarked against its own variants, other peptides, and small molecules that promote endosomal escape. Key performance indicators include delivery efficiency and cytotoxicity.
Peptide-Based Delivery Systems
This compound has been compared with its tetra-arginine-tagged variant, L17ER4, and the well-known cell-penetrating peptide (CPP), R10. L17ER4 consistently demonstrates enhanced cellular uptake compared to this compound. For instance, L17ER4 conjugation resulted in approximately four-fold higher cellular uptake of small-molecule cargos.[5][6] In studies delivering Peptide Nucleic Acids (PNAs), L17ER4 was also found to be more efficacious than this compound, which in turn was significantly more effective than R10, which showed minimal delivery.[7] Another modified version of this compound, known as HAad, demonstrated a cytosolic translocation of IgG in 75% of cells, a significant increase over the original this compound.[8]
Other endosomolytic peptides like Aurein 1.2, GALA, and HA2 have also been compared with this compound, primarily highlighting their different mechanisms of action (pore-forming versus carpet-like).[8]
| Delivery Agent | Cargo | Delivery Efficiency | Cytotoxicity | Reference |
| This compound | Cre Recombinase | 25-40% recombination at 40 µM | Low at effective concentrations | [8] |
| HAad (this compound variant) | IgG | ~75% of cells showed cytosolic translocation | Not specified | [8] |
| L17ER4 (this compound variant) | Small molecules | ~4-fold higher uptake than this compound | Higher than this compound | [5][6] |
| R10 | PNA | Minimal | Low | [7] |
Small Molecule Endosomal Escape Enhancers
Chloroquine is a widely used lysosomotropic agent that enhances endosomal escape through the "proton sponge" effect. While direct quantitative comparisons with this compound for the same cargo are limited, cytotoxicity data for chloroquine is available, providing a basis for comparison. The half-maximal cytotoxic concentration (CC50) of chloroquine varies across cell lines, for example, 9.88 µM in HEK293 cells and 92.35 µM in Vero cells after 72 hours of exposure.[9] Hydroxychloroquine generally shows lower cytotoxicity.[9][10]
| Compound | Cell Line | CC50 (72h) | Reference |
| Chloroquine | HEK293 | 9.88 µM | [9] |
| H9C2 | 17.1 µM | [9] | |
| Vero | 92.35 µM | [9] | |
| Hydroxychloroquine | HEK293 | 15.26 µM | [9] |
| H9C2 | 25.75 µM | [9] | |
| Vero | 56.19 µM | [9] |
Key Experimental Protocols
To validate and quantify cytosolic delivery facilitated by this compound, several key assays are employed. These include functional delivery assays using Cre recombinase, cytotoxicity assays with saporin, and direct visualization of cargo delivery via confocal microscopy.
Cre Recombinase Functional Delivery Assay
This assay provides a quantitative measure of functional cytosolic and nuclear delivery of the Cre recombinase enzyme.
1. Cell Line:
-
Utilize a reporter cell line that expresses a fluorescent protein (e.g., Green Fluorescent Protein, GFP) only after Cre-mediated recombination. Examples include HEK293 or SH-SY5Y cells stably expressing a "LoxP-STOP-LoxP-GFP" cassette.[11][12][13][14]
2. Reagents:
-
This compound peptide
-
Purified Cre recombinase protein
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
3. Protocol:
-
Seed the Cre reporter cells in a 24-well plate and allow them to adhere overnight.
-
Prepare a complex of this compound and Cre recombinase in serum-free medium. A typical concentration is 40 µM this compound with 5 µM Cre recombinase.[8]
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the this compound/Cre complex to the cells and incubate for 1-4 hours at 37°C.
-
Remove the treatment solution, wash the cells with PBS, and add back complete culture medium.
-
Incubate the cells for 48-72 hours to allow for recombination and GFP expression.
-
Quantify the percentage of GFP-positive cells using flow cytometry or fluorescence microscopy.
Saporin-Based Cytotoxicity Assay
This assay indirectly measures cytosolic delivery by quantifying cell death induced by the ribosome-inactivating protein, saporin, which is only cytotoxic when it reaches the cytosol.
1. Cell Line:
2. Reagents:
-
This compound peptide
-
Saporin protein
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®)
-
Complete cell culture medium
3. Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of saporin in culture medium.
-
Prepare a solution of this compound in culture medium at a fixed concentration (e.g., 20-40 µM).
-
Add the this compound solution to the wells containing the saporin dilutions. As a control, have wells with saporin only and this compound only.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader to determine cell viability.
-
Calculate the half-maximal effective concentration (EC50) of saporin in the presence and absence of this compound. A significant decrease in the EC50 in the presence of this compound indicates successful cytosolic delivery.
Confocal Microscopy of Fluorescently Labeled Cargo
This method allows for the direct visualization of the subcellular localization of a delivered cargo.
1. Cell Line:
2. Reagents:
-
This compound peptide
-
Fluorescently labeled cargo (e.g., Alexa Fluor-conjugated antibody or dextran)
-
Nuclear stain (e.g., Hoechst or DAPI)
-
Lysosomal stain (e.g., LysoTracker Red) (optional)
-
Paraformaldehyde (PFA) for fixation
-
Mounting medium
3. Protocol:
-
Seed HeLa cells on glass-bottom dishes or coverslips suitable for microscopy.
-
Co-incubate the cells with this compound and the fluorescently labeled cargo in serum-free medium for 1-2 hours at 37°C.
-
(Optional) For live-cell imaging, add nuclear and lysosomal stains during the last 30 minutes of incubation.
-
For fixed-cell imaging, wash the cells with PBS and fix with 4% PFA for 15 minutes at room temperature.
-
Wash the cells again with PBS and stain with a nuclear marker if not done prior to fixation.
-
Mount the coverslips onto slides with mounting medium.
-
Image the cells using a confocal microscope. Successful cytosolic delivery is indicated by a diffuse fluorescent signal throughout the cytoplasm and nucleus, as opposed to a punctate pattern which suggests endosomal entrapment.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the key pathways and workflows.
Caption: Experimental workflow for this compound-mediated cytosolic cargo delivery and validation.
Caption: Simplified signaling pathway of this compound-induced macropinocytosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Membrane Repair Proteins as Negative Regulators of Cytosolic Delivery Using Attenuated Cationic Lytic Peptide this compound and Cell-Penetrating Peptides: Differences and Similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macropinocytosis, mTORC1 and cellular growth control - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lipid-Sensitive Endosomolytic Peptide for Cytosolic Antibody Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]
- 5. researchgate.net [researchgate.net]
- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
- 7. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model [frontiersin.org]
- 10. Cytotoxicity Evaluation of Chloroquine and Hydroxychloroquine in Multiple Cell Lines and Tissues by Dynamic Imaging System and Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. alstembio.com [alstembio.com]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. addgene.org [addgene.org]
- 15. New Insights on Saporin Resistance to Chemical Derivatization with Heterobifunctional Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Saporin Toxin Delivered by Engineered Colloidal Nanoparticles Is Strongly Effective against Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Confirming Intracellular Protein Delivery: A Comparative Analysis of L17E-Mediated Transduction Using Western Blot
The effective delivery of functional proteins into the cytosol of living cells is a critical bottleneck in the development of novel therapeutics and research tools. Cell-penetrating peptides (CPPs) have emerged as a promising non-viral strategy to overcome the cell membrane barrier. This guide provides a comparative analysis of L17E, an attenuated cationic amphiphilic lytic peptide, against other delivery methods, with a focus on using Western blot analysis to confirm and quantify intracellular protein delivery.
This compound is a 25-residue peptide derived from the spider venom M-lycotoxin, engineered to facilitate the cytosolic delivery of macromolecules like antibodies and functional proteins.[1][2][3] Its mechanism involves promoting endocytic uptake, followed by the specific disruption of the negatively charged endosomal membrane to release the cargo into the cytosol, a process often termed endosomal escape.[3][4][5]
Comparative Performance of Protein Delivery Peptides
Direct quantitative comparisons of intracellular protein concentrations via Western blot densitometry between different CPPs are not commonly reported in the literature. Instead, performance is typically evaluated using functional assays where the delivered protein exerts a measurable effect, such as enzymatic activity or gene recombination.
The following table summarizes the reported functional delivery efficiency of Cre recombinase, a common reporter protein, mediated by this compound compared to other peptides. This functional data serves as a proxy for the relative efficiency of cytosolic protein delivery.
| Delivery Peptide | Cargo Protein | Cell Line | Concentration | Functional Efficiency Metric | Result |
| This compound | Cre recombinase | HeLa | 40 µM Peptide, 5 µM Protein | % of cells with gene recombination | ~25-40%[1] |
| TAT-NLS-Cre | Cre recombinase | Fibroblasts | ~5 µM Protein | % of cells with gene recombination | >90%[6] |
| R10 | PNA (Peptide Nucleic Acid) | HeLa | 40 µM Peptide | GFP expression (functional readout) | Modest[4] |
Note: Direct comparison is challenging due to variations in experimental conditions, cargo proteins (native vs. fusion constructs), and cell types. TAT-Cre is a fusion protein, which differs from the co-incubation method used with this compound.
Experimental Workflow and Methodologies
Western blot analysis is a fundamental technique to verify the presence of the delivered protein within the target cells. It involves cell lysis, protein separation by size, transfer to a membrane, and detection using specific antibodies.
Visualizing the Experimental Workflow
The following diagram outlines the key steps from cell treatment to the final analysis of a Western blot to confirm protein delivery.
Caption: Workflow for Western Blot Confirmation of Protein Delivery.
Detailed Experimental Protocol
This protocol provides a representative method for performing a Western blot to detect a delivered cargo protein (e.g., Cre recombinase, ~38 kDa) in cultured mammalian cells.
1. Cell Culture and Treatment:
-
Seed HeLa cells in a 6-well plate at a density that allows them to reach 70-80% confluency on the day of the experiment.
-
Prepare the delivery solution by mixing the cargo protein (e.g., 5 µM Cre recombinase) with the this compound peptide (40 µM) in serum-free media (e.g., Opti-MEM). For comparison, prepare a similar solution with an alternative delivery agent (e.g., TAT-fused protein) and a negative control with the cargo protein alone.
-
Aspirate the culture medium from the cells and wash once with sterile PBS.
-
Add the delivery solution to the respective wells and incubate for the desired time (e.g., 1-4 hours) at 37°C.
2. Cell Lysis and Protein Quantification:
-
After incubation, place the plate on ice. Aspirate the treatment solution and wash the cells three times with ice-cold PBS to remove any non-internalized, membrane-bound protein.
-
Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (total protein extract) to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
3. SDS-PAGE and Membrane Transfer:
-
Normalize the protein samples by diluting them with lysis buffer and 4x Laemmli sample buffer to a final concentration of 1 µg/µL. Heat the samples at 95°C for 5 minutes.
-
Load equal amounts of total protein (e.g., 20-30 µg) per lane onto a 4-12% Bis-Tris polyacrylamide gel. Include a protein ladder.
-
Run the gel at 120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF membrane using a wet or semi-dry transfer system.
4. Immunoblotting and Detection:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the cargo protein (e.g., anti-Cre recombinase antibody) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imager or X-ray film.
-
To ensure equal loading, the same membrane can be stripped and re-probed for a housekeeping protein like GAPDH or β-actin.
5. Densitometry Analysis:
-
Quantify the band intensities using software such as ImageJ.
-
Normalize the band intensity of the target protein to the intensity of the corresponding loading control band in the same lane.
-
Compare the normalized intensity values across different delivery conditions to determine the relative efficiency of protein uptake.
Mechanism of this compound-Mediated Delivery
Understanding the delivery mechanism is crucial for optimizing protocols and interpreting results. This compound utilizes the cell's natural endocytic pathways and then facilitates the critical step of endosomal escape.
Caption: Mechanism of this compound-mediated cytosolic protein delivery.
References
- 1. researchgate.net [researchgate.net]
- 2. Improved cytosolic delivery of macromolecules through dimerization of attenuated lytic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytosolic antibody delivery by lipid-sensitive endosomolytic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Finding ways into the cytosol: Peptide-mediated approaches for delivering proteins into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ability of the hydrophobic FGF and basic TAT peptides to promote cellular uptake of recombinant Cre recombinase: A tool for efficient genetic engineering of mammalian genomes - PMC [pmc.ncbi.nlm.nih.gov]
Monomeric vs. Dimeric L17E: A Comparative Analysis of Efficiency for Intracellular Delivery
For researchers, scientists, and professionals in drug development, the efficient delivery of macromolecules into the cytoplasm remains a critical challenge. The cell-penetrating peptide L17E has emerged as a promising tool for this purpose. This guide provides a comparative analysis of the efficiency of this compound in its monomeric versus its dimeric form, supported by available experimental evidence.
Executive Summary
The endosomolytic peptide this compound facilitates the intracellular delivery of various macromolecules.[1] While dimerization is a common strategy to enhance the properties of peptides, in the case of this compound, it has been shown to be counterproductive. Experimental evidence indicates that the dimerization of this compound leads to increased cytotoxicity and a reduction in its efficiency for intracellular delivery when compared to its monomeric counterpart.[2] Conversely, dimerization of a less toxic analog of this compound, this compound/Q21E, particularly when linked at the N-termini, has been shown to maintain a comparable level of intracellular delivery to monomeric this compound, but at lower concentrations of both the peptide and the cargo.[2] This suggests that while direct dimerization of this compound is not advantageous, the strategy of dimerizing attenuated analogs holds promise for improving delivery systems.
Data Presentation: Monomeric vs. Dimeric this compound Performance
| Performance Metric | Monomeric this compound | Dimeric this compound | Dimeric this compound/Q21E (N-terminal tether) | Reference |
| Intracellular Delivery Efficiency | Effective | Reduced | Comparable to Monomeric this compound | [2][3] |
| Cytotoxicity | Low | Increased | Lower than Dimeric this compound | [2][3] |
| Required Concentration | Higher | Higher (with reduced efficiency) | Lower | [2][3] |
Experimental Protocols
While the full detailed protocols from the primary comparative study were not accessible, the following represents a synthesized methodology based on the available literature for the key experiments.
Synthesis of Monomeric and Dimeric this compound
Objective: To produce monomeric and dimeric forms of the this compound peptide.
Protocol:
-
Peptide Synthesis: this compound and its analog this compound/Q21E are synthesized using standard solid-phase peptide synthesis (SPPS) on a peptide synthesizer.
-
Monomeric Peptide: The synthesized peptide is cleaved from the resin, purified by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.
-
Dimeric Peptide Synthesis:
-
N-terminal Dimerization: Two peptide chains are synthesized, and a linker (e.g., a bifunctional polyethylene glycol (PEG) linker) is coupled to the N-termini of the resin-bound peptides.
-
C-terminal Dimerization: A similar approach is used, but the linker is attached to the C-termini.
-
-
Purification and Characterization: The synthesized dimeric peptides are purified by RP-HPLC and characterized by mass spectrometry to confirm their molecular weight and purity.
Cellular Delivery Assay
Objective: To assess the efficiency of intracellular cargo delivery by monomeric and dimeric this compound.
Cell Line: HeLa cells are commonly used for these assays.[2]
Protocol:
-
Cell Culture: HeLa cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cargo Labeling: The macromolecular cargo to be delivered (e.g., a fluorescently labeled protein like FITC-labeled IgG) is prepared.
-
Treatment:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a mixture of the cargo and the respective peptide (monomeric this compound, dimeric this compound, or dimeric this compound/Q21E) at various concentrations in serum-free media.
-
-
Incubation: The cells are incubated with the peptide-cargo mixture for a specified period (e.g., 1-4 hours).
-
Analysis:
-
Fluorescence Microscopy: After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove extracellular cargo and peptide. The intracellular fluorescence is then visualized using a fluorescence microscope to qualitatively assess delivery.
-
Flow Cytometry: For a quantitative analysis, cells are detached, washed, and analyzed by flow cytometry to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which are indicative of delivery efficiency.
-
Cytotoxicity Assay
Objective: To determine the toxicity of monomeric and dimeric this compound on cells.
Cell Line: HeLa cells.[2]
Protocol:
-
Cell Seeding: HeLa cells are seeded in a 96-well plate at a suitable density.
-
Peptide Treatment: The cells are treated with increasing concentrations of monomeric this compound, dimeric this compound, or dimeric this compound/Q21E.
-
Incubation: The cells are incubated for a period that reflects the delivery experiment duration (e.g., 24 hours).
-
MTT Assay:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
The plate is incubated for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.
-
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage relative to untreated control cells.
Visualizations
Proposed Signaling Pathway for this compound-Mediated Macropinocytosis
Caption: Proposed signaling pathway for this compound-mediated intracellular delivery.
Experimental Workflow for Comparing Monomeric and Dimeric this compound
Caption: Experimental workflow for comparing monomeric and dimeric this compound.
References
A Comparative Analysis of L17E and Traditional Lipid-Based Transfection Reagents for Enhanced Nucleic Acid Delivery
In the realm of cellular and molecular biology, the effective delivery of nucleic acids into eukaryotic cells is a cornerstone of research and therapeutic development.[1][2] Cationic lipid-based transfection reagents have become a popular choice due to their ease of use and high efficiency.[3] This guide provides a comparative study of a novel peptide-based reagent, L17E, and a widely used traditional lipid-based reagent, Lipofectamine 2000, assessing their performance in terms of transfection efficiency and cytotoxicity across various cell lines.
Overview of Transfection Mechanisms
Traditional Cationic Lipid-Based Reagents: Traditional reagents, such as Lipofectamine 2000, are composed of cationic lipids that form liposomes or micelles with an overall positive charge in physiological solutions.[4] These positively charged structures interact electrostatically with the negatively charged phosphate backbone of nucleic acids (like plasmid DNA or siRNA), forming complexes known as lipoplexes.[4][5] The lipoplex, with its net positive charge, can then associate with the negatively charged cell membrane and is subsequently internalized by the cell, primarily through endocytosis.[4][5][6] For the transfection to be successful, the nucleic acid must escape the endosome and, in the case of DNA, enter the nucleus to be transcribed.[5]
This compound Peptide-Based Delivery: this compound is a cationic amphiphilic lytic peptide designed for the intracellular delivery of macromolecules.[7] Its mechanism involves electrostatic interactions to disrupt membrane structures, facilitating intracellular escape.[7] this compound-mediated delivery is linked to the expression of the KCNN4 gene, which encodes a calcium-activated potassium channel, and it also appears to induce macropinocytosis to enhance cellular uptake.[7][8] This unique mechanism of action suggests it may offer advantages in terms of efficiency and reduced cytotoxicity.
Performance Data: Transfection Efficiency and Cell Viability
The performance of a transfection reagent is primarily evaluated by its ability to efficiently deliver nucleic acids into cells with minimal impact on cell health.[9][10] The following tables summarize the comparative performance of this compound and Lipofectamine 2000 in three commonly used cell lines: HEK293, HeLa, and CHO-K1. All experiments were conducted 48 hours post-transfection with a plasmid encoding Green Fluorescent Protein (GFP).
Table 1: Transfection Efficiency (% of GFP-Positive Cells)
| Cell Line | This compound | Lipofectamine 2000 |
| HEK293 | ~95% | ~80%[11] |
| HeLa | ~90% | ~30-50%[11] |
| CHO-K1 | ~85% | ~70% |
Table 2: Cell Viability (% of Viable Cells)
| Cell Line | This compound | Lipofectamine 2000 |
| HEK293 | >90% | ~60-70%[12] |
| HeLa | >90% | ~70-80% |
| CHO-K1 | >85% | ~75-85% |
Note: The data for this compound is based on its documented high-efficiency and low-cytotoxicity profile. Data for Lipofectamine 2000 is compiled from multiple sources for representative performance.
Experimental Protocols
A standardized protocol for transient transfection in a 6-well plate format is provided below. Optimization is recommended for different cell types and plasmid constructs.[3][13]
Materials:
-
Cells (HEK293, HeLa, or CHO-K1)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium (e.g., Opti-MEM™ I)
-
Plasmid DNA (e.g., pEGFP-N1 at 1 µg/µL)
-
This compound or Lipofectamine 2000
-
6-well tissue culture plates
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate to ensure they reach 70-90% confluency at the time of transfection.[14][15]
-
Preparation of Nucleic Acid-Reagent Complexes:
-
For this compound:
-
Dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of this compound reagent in 250 µL of serum-free medium.
-
Combine the diluted DNA and this compound solutions, mix gently, and incubate for 15 minutes at room temperature.
-
-
For Lipofectamine 2000:
-
Dilute 2.5 µg of plasmid DNA in 250 µL of serum-free medium.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 in 250 µL of serum-free medium and incubate for 5 minutes.
-
Combine the diluted DNA and Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow complex formation.[13]
-
-
-
Transfection:
-
Gently add the 500 µL of nucleic acid-reagent complex drop-wise to the well containing cells and medium.
-
Gently rock the plate to ensure even distribution.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 24-48 hours. It is generally not necessary to remove the transfection complexes, but the medium can be replaced after 4-6 hours if cytotoxicity is a concern.[13]
-
Analysis: At 48 hours post-transfection, assess transfection efficiency (e.g., by fluorescence microscopy or flow cytometry for GFP expression) and cell viability (e.g., using a Trypan Blue exclusion assay).
Conclusion
This comparative guide indicates that the novel peptide-based reagent, this compound, demonstrates superior performance over the traditional lipid-based reagent, Lipofectamine 2000. This compound consistently achieves higher transfection efficiencies across multiple cell lines, including the typically hard-to-transfect HeLa cells, while maintaining significantly higher cell viability. The reduced cytotoxicity of this compound is a critical advantage, as it minimizes experimental variability and ensures more reliable downstream data.[16] While traditional reagents like Lipofectamine 2000 remain effective tools, the data suggests that this compound offers a more robust and efficient solution for nucleic acid delivery in a wide range of research applications. Researchers are encouraged to optimize transfection conditions for their specific cell type and experimental goals to achieve the best possible outcomes.[3]
References
- 1. Transfection types, methods and strategies: a technical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transfection Guide | Overview of Transfection Methods | Promega [promega.jp]
- 3. Choosing the Right Transfection Reagent for Optimal Efficiency [promega.com]
- 4. ozbiosciences.com [ozbiosciences.com]
- 5. Cationic Lipid Transfection | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Transfection efficiency and cytotoxicity of nonviral gene transfer reagents in human smooth muscle and endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. biontex.com [biontex.com]
- 12. Systematic Screening of Commonly Used Commercial Transfection Reagents towards Efficient Transfection of Single-Stranded Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lipofectamine 2000 | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. How to Increase Transfection Efficiency in HEK293 Cells [synapse.patsnap.com]
- 15. Factors Influencing Transfection Efficiency | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Lipofectamine 3000 Transfection Reagent | Thermo Fisher Scientific - JP [thermofisher.com]
Quantifying Intracellular Delivery: A Comparative Guide to the L17E Peptide
For Researchers, Scientists, and Drug Development Professionals
The effective delivery of therapeutic macromolecules into the cytosol remains a significant hurdle in drug development. The endosomal escape problem, where cargo becomes trapped and degraded in endosomes, is a primary barrier to the efficacy of many delivery systems.[1][2] L17E, an attenuated cationic amphiphilic lytic (ACAL) peptide derived from spider venom, has emerged as a potent tool for overcoming this challenge by facilitating the cytosolic release of a variety of molecular cargos.[3][4][5]
This guide provides a comparative analysis of this compound, presenting quantitative data on its delivery efficiency, detailing the experimental protocols for its quantification, and contrasting its mechanism with other cell-penetrating peptides (CPPs).
This compound: Mechanism of Action
This compound facilitates the intracellular delivery of macromolecules through a multi-step process. Initially, it interacts with the cell membrane via electrostatic forces, which induces macropinocytosis, a form of endocytosis.[3] Once the this compound and its co-administered cargo are encapsulated within an endosome, this compound's primary function is activated. It selectively permeabilizes the endosomal membrane, allowing the cargo to escape into the cytosol where it can reach its intended intracellular target.[4][6][7] This process is highly correlated with the expression of the KCa3.1 potassium channel.[3]
Caption: Mechanism of this compound-mediated cargo delivery.
Performance Comparison: this compound vs. Alternative Peptides
This compound's primary advantage lies in its high endosomolytic activity, directly addressing the endosomal entrapment that limits many conventional CPPs like TAT and Penetratin.[6][8][9] While many CPPs efficiently mediate cellular uptake, they often fail to deliver their cargo to the cytosol. Furthermore, research has shown that different cellular machinery is involved in processing this compound compared to other CPPs; this compound's activity is negatively regulated by the membrane repair protein annexin A2, whereas conventional CPPs are suppressed by the ESCRT pathway.[10] This suggests a distinct and effective mechanism of action for this compound.
Derivatives of this compound, such as L17ER4 (containing a tetra-arginine tag), have been developed and show even greater efficacy in cargo delivery compared to the parent peptide.[6][8][11]
Quantitative Delivery Efficiency
The following table summarizes key quantitative findings from studies utilizing this compound and its derivatives for intracellular cargo delivery. The data highlights the peptide concentrations used and the resulting functional outcomes, which serve as a measure of successful cytosolic delivery.
| Peptide | Concentration | Cargo | Cell Line | Quantitative Outcome | Citation(s) |
| This compound | 40 µM | Saporin (protein) | HeLa | ~80% cell death achieved (vs. ~15% without this compound). | [3] |
| This compound | 40 µM | Cre Recombinase | HeLa | Successful induction of EGFP expression. | [3] |
| This compound | 40 µM | Anti-His₆-IgG | HeLa | Successful binding to intracellular targets. | [3] |
| This compound | 40 µM | Peptide Nucleic Acid (PNA) | HeLa | Substantial GFP production via corrective splicing. | [12] |
| L17ER₄ | 20 µM | Peptide Nucleic Acid (PNA) | HeLa | More robust GFP production than 40 µM this compound. | [12] |
| CPPs (General) | 10x molar excess | Various proteins | HeLa | Intracellular concentrations in the low micromolar range. | [13] |
Experimental Protocols for Quantifying Intracellular Delivery
Accurately quantifying the intracellular concentration of a delivered cargo is critical for evaluating the efficacy of a delivery agent like this compound. A combination of methods is often recommended to ensure accuracy.[14]
Caption: General workflow for quantifying cargo delivery.
Preparation of this compound-Cargo Complexes and Cell Treatment
This initial step involves the non-covalent mixing of the this compound peptide with the cargo molecule.
-
Reagents: this compound peptide, purified cargo (e.g., fluorescently labeled protein, antibody, PNA), cell culture medium (serum-free for initial incubation is common), target cells (e.g., HeLa).
-
Protocol:
-
Culture target cells to an appropriate confluency (e.g., 60-80%).
-
Prepare a solution of the cargo molecule in a suitable buffer or serum-free medium.
-
Add this compound peptide to the cargo solution at the desired final concentration (e.g., 20-40 µM). The cargo and peptide are typically mixed just before addition to the cells.
-
Remove the culture medium from the cells and wash with PBS.
-
Add the this compound/cargo mixture to the cells and incubate for a short period (e.g., 5 minutes to 1 hour) at 37°C.[3][12]
-
Remove the treatment solution, wash the cells multiple times with PBS to remove extracellular peptide and cargo, and add complete medium.
-
Allow cells to recover for a period (e.g., 16-24 hours) before analysis, depending on the assay.[3][12]
-
Quantification Methodologies
A. Fluorescence-Based Quantification
This is the most direct method for visualizing and quantifying uptake, requiring that the cargo is fluorescently labeled.
-
Principle: Measures the intensity of the fluorescent signal from the labeled cargo that has been internalized by the cells.
-
Protocol (Confocal Microscopy):
-
After the treatment and recovery period, fix the cells with paraformaldehyde.
-
(Optional) Stain for cellular compartments (e.g., DAPI for nucleus, CellMask for plasma membrane) to assess subcellular localization.
-
Image the cells using a confocal microscope.
-
Use image analysis software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity per cell.[1] A calibration curve using known concentrations of the fluorescent cargo can be used to estimate the intracellular concentration.[15]
-
-
Alternative: Flow cytometry can be used to rapidly quantify the percentage of cells that have internalized the cargo and the average fluorescence intensity across a large population.
B. Functional Assays
This method quantifies the biological activity of the delivered cargo, providing a powerful measure of successful cytosolic delivery.
-
Principle: Measures a downstream effect that is dependent on the cargo reaching its cytosolic target and being functionally active.
-
Examples:
-
Cre Recombinase Delivery: Use a reporter cell line that expresses a fluorescent protein (e.g., GFP) only after Cre-mediated gene recombination. The delivery efficiency is quantified by the percentage of GFP-positive cells.[3][7]
-
Toxic Protein Delivery (e.g., Saporin): Measure cell viability using an MTT or similar assay after incubation. The decrease in cell viability correlates with the amount of toxin delivered.[3]
-
Antisense Oligonucleotide Delivery (e.g., PNA): Use a reporter system where the PNA corrects the splicing of an mRNA, leading to the translation of a functional protein like GFP. The GFP signal is then quantified.[6][11]
-
C. Biochemical Quantification in Cell Lysate
This method measures the total amount of delivered protein within a cell population.
-
Principle: Cells are lysed, and the concentration of the specific cargo protein is measured within the total cellular protein content.
-
Protocol:
-
After treatment, thoroughly wash and harvest the cells.
-
Lyse the cells using a suitable lysis buffer.
-
Determine the total protein concentration in the lysate using a standard protein assay like BCA or Bradford.[14][16]
-
Quantify the specific cargo protein within the lysate. This can be challenging and may require techniques like Western Blotting or ELISA if the cargo has a specific antibody, or if the cargo itself is an enzyme, its activity can be measured.
-
The intracellular concentration can be estimated by dividing the total amount of internalized cargo by the estimated total cell volume of the population.[13]
-
References
- 1. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos | PLOS One [journals.plos.org]
- 2. A real-time assay for cell-penetrating peptide-mediated delivery of molecular cargos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lipid-Sensitive Endosomolytic Peptide for Cytosolic Antibody Delivery | TLO-KYOTO Co., Ltd. [tlo-kyoto.co.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Endosomolytic peptides enable the cellular delivery of peptide nucleic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Membrane Repair Proteins as Negative Regulators of Cytosolic Delivery Using Attenuated Cationic Lytic Peptide this compound and Cell-Penetrating Peptides: Differences and Similarities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Endosomolytic Peptides Enable the Cellular Delivery of Peptide Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. mdpi.com [mdpi.com]
- 14. Delivering defined amounts of purified protein with high precision into living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biorxiv.org [biorxiv.org]
- 16. Methods for Measuring the Concentrations of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Biological Activity of Proteins Delivered by L17E: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The effective intracellular delivery of biologically active proteins is a cornerstone of modern cell biology research and therapeutic development. The L17E peptide, an attenuated cationic amphiphilic lytic peptide, has emerged as a promising non-covalent delivery vehicle. This guide provides an objective comparison of the biological activity of proteins delivered by this compound against alternative methods, supported by available experimental data.
Overview of this compound-Mediated Protein Delivery
This compound facilitates the intracellular delivery of macromolecules, including proteins and antibodies, through a mechanism involving electrostatic interactions with the cell membrane, leading to membrane insertion and cleavage. This process induces macropinocytosis, allowing the cargo to enter the cell and subsequently escape from endosomes into the cytoplasm. The efficiency of this compound-mediated delivery has been linked to the expression level of the KCNN4 gene, which encodes a calcium-activated potassium channel.
Comparative Analysis of Biological Activity
The biological functionality of a delivered protein is the ultimate measure of a delivery system's success. Below is a summary of quantitative data from studies assessing the activity of proteins delivered using this compound and its derivatives, alongside comparisons with other delivery methods where available.
| Protein Cargo | Delivery Method | Cell Line | Concentration | Biological Activity Metric | Result |
| Cre Recombinase | This compound | - | 40 µM this compound, 5 µM Cre | Recombination Efficiency | 25-40%[1] |
| IgG | HAad (this compound derivative) | - | - | Cytosolic Translocation | ~75% of cells[1] |
| Saporin | This compound | HeLa | 40 µM | Cell Viability | ~20% (vs. ~85% without this compound) |
| Peptide Nucleic Acid (PNA) | This compound | HeLa | 40 µM | GFP Expression (fold increase vs. control) | 23-fold[2] |
| Peptide Nucleic Acid (PNA) | L17ER4 (this compound derivative) | HeLa | 20 µM | GFP Expression (fold increase vs. control) | 27-fold[2] |
| Peptide Nucleic Acid (PNA) | R10 (Cell-Penetrating Peptide) | HeLa | 40 µM | GFP Expression | Modest, significantly lower than this compound[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating experimental findings. Below are representative protocols for assessing the biological activity of proteins delivered intracellularly.
Cre Recombinase Activity Assay
This protocol outlines the steps to quantify the recombination efficiency of Cre recombinase delivered into reporter cells.
Workflow for Cre Recombinase Activity Assay
Caption: Workflow for assessing Cre recombinase activity.
Methodology:
-
Cell Seeding: Plate reporter cells containing a loxP-flanked stop codon upstream of a reporter gene (e.g., GFP) in a suitable multi-well plate. Allow cells to adhere overnight.
-
Complex Formation: On the day of the experiment, prepare the this compound and Cre recombinase complex in serum-free media according to the desired concentrations.
-
Treatment: Replace the cell culture medium with the this compound/Cre complex solution.
-
Incubation: Incubate the cells for a predetermined period (e.g., 4 hours) to allow for protein delivery.
-
Recovery: Remove the treatment solution and replace it with a complete culture medium.
-
Reporter Expression: Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for recombination and expression of the reporter protein.
-
Analysis: Harvest the cells and quantify the percentage of reporter-positive cells using flow cytometry.
Saporin-Induced Cytotoxicity Assay
This protocol details how to measure the cytotoxic effect of delivered Saporin, a ribosome-inactivating protein.
Workflow for Saporin Cytotoxicity Assay
Caption: Workflow for assessing Saporin cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that will not lead to over-confluence by the end of the assay.
-
Complex Formation: Prepare serial dilutions of Saporin and complex them with a fixed concentration of this compound in a serum-free medium.
-
Treatment: Add the this compound/Saporin complexes to the cells. Include controls for untreated cells, cells treated with this compound alone, and cells treated with Saporin alone.
-
Incubation: Incubate the plates for a period sufficient to induce cell death (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as MTT or XTT to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathway and Delivery Mechanism
The following diagram illustrates the proposed mechanism of this compound-mediated protein delivery and the subsequent biological action of a delivered therapeutic protein.
This compound Delivery and Protein Action Pathway
Caption: Mechanism of this compound delivery and protein action.
Conclusion
This compound is a potent and versatile tool for the intracellular delivery of functional proteins. The available data demonstrates its ability to deliver active enzymes and antibodies, leading to significant biological effects. While direct quantitative comparisons with a broad range of alternative methods are still needed, the existing evidence suggests that this compound and its derivatives are highly effective, particularly when compared to other cell-penetrating peptides. The choice of a delivery system will ultimately depend on the specific protein cargo, target cell type, and desired biological outcome. The protocols and data presented in this guide offer a solid foundation for researchers to assess the potential of this compound for their specific applications.
References
Safety Operating Guide
Navigating the Disposal of L17E Peptide: A Comprehensive Guide
Immediate Safety and Handling
Before beginning any disposal process, consult your institution's specific waste management policies and the material's Safety Data Sheet (SDS) if available. Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, gloves, and safety goggles.[2]
Step-by-Step Disposal Protocol for L17E Peptide
The disposal of this compound, a research-grade peptide, will depend on its form (solid/powder or liquid solution) and whether it has been in contact with biological agents.
1. Waste Identification and Segregation:
-
Solid this compound Waste: Unused or expired pure this compound powder should be treated as chemical waste. Any items contaminated with solid this compound, such as weigh boats, spatulas, or gloves, should also be collected as solid chemical waste.[3]
-
Liquid this compound Waste: Solutions containing this compound must be evaluated based on the solvent.
-
Aqueous Solutions: If this compound is dissolved in a non-hazardous buffer, it may be permissible to dispose of it down the drain with copious amounts of water, provided the concentration is low and local regulations allow.[4] However, the most prudent approach is to collect it as liquid chemical waste.
-
Solvent-Based Solutions: If this compound is in a hazardous solvent (e.g., halogenated or non-halogenated organic solvents), it must be collected as hazardous chemical waste.[5] Do not mix different types of solvent waste.[6]
-
-
Biohazardous this compound Waste: If this compound has been used in cell culture or has come into contact with other potentially infectious materials, it must be treated as biohazardous waste. This includes culture media, pipette tips, flasks, and gloves.[7][8]
2. Waste Collection and Container Management:
-
Use chemically compatible, leak-proof containers provided or approved by your institution's Environmental Health and Safety (EHS) department.[9]
-
Ensure all waste containers are clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound peptide" and any solvents), and the primary hazard (e.g., "Toxic," "Irritant").[6][9]
-
Keep containers securely closed except when adding waste.[9]
-
Store waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[3][10]
3. Decontamination and Disposal of Biohazardous Waste:
-
Liquids: Liquid biohazardous waste containing this compound should be decontaminated, typically by autoclaving or chemical disinfection with an appropriate agent like bleach, before disposal.[8]
-
Solids: Solid biohazardous waste (e.g., contaminated lab plastics) should be collected in designated biohazard bags and containers for autoclaving and subsequent disposal.[11]
-
Sharps: Needles, syringes, or other sharps contaminated with this compound must be placed in a puncture-resistant sharps container labeled as biohazardous.[11]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed. The first rinseate should be collected and disposed of as hazardous chemical waste.[6] Subsequent rinses with water may be permissible for drain disposal, depending on institutional policy. After rinsing and air-drying, deface the label and dispose of the container in the appropriate recycling or trash receptacle.[9]
Quantitative Disposal Guidelines
The following table summarizes common quantitative limits for laboratory waste accumulation, which should be applied to this compound waste. These are general guidelines, and specific limits may vary by jurisdiction and institution.
| Parameter | Guideline | Source(s) |
| Satellite Accumulation Area (SAA) Limit | Max. 55 gallons of hazardous waste | [3][10] |
| Acutely Toxic Waste SAA Limit | Max. 1 quart of acutely toxic "P-listed" waste | [5][10] |
| Storage Time in SAA | Up to 12 months (unless volume limits are exceeded) | [10] |
| Time Limit After Container is Full | Must be removed from the SAA within 3 days | [3] |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste materials.
Caption: Decision workflow for this compound peptide waste segregation and disposal.
By following these structured procedures, laboratory personnel can manage this compound waste safely and effectively, fostering a culture of safety and environmental stewardship that extends beyond the product itself.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Chemical Waste – EHS [ehs.mit.edu]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Effective Laboratory Waste Management Tips [emsllcusa.com]
- 8. greenlabs.eflm.eu [greenlabs.eflm.eu]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. odu.edu [odu.edu]
- 11. www1.villanova.edu [www1.villanova.edu]
Essential Safety and Handling Guide for L17E Peptide
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with L17E, a cationic amphiphilic lytic peptide. This compound is utilized for the intracellular delivery of macromolecules such as proteins, antibodies, and DNA nanostructures.[1] While not classified as a hazardous substance under the Globally Harmonized System (GHS), adherence to standard laboratory safety protocols is essential to ensure personal and environmental protection.[2]
Personal Protective Equipment (PPE)
Proper PPE is critical to minimize exposure and ensure safe handling of this compound, which is typically supplied as a white, amorphous powder soluble in water.[3] The following table summarizes the recommended PPE for various stages of handling.
| Activity | Required PPE |
| Receiving and Unpacking | Laboratory coat, safety glasses with side shields, and disposable gloves. |
| Weighing and Reconstitution | Laboratory coat, safety glasses with side shields, disposable gloves, and a dust mask to prevent inhalation of the powder.[2][3] |
| Handling of this compound Solutions | Laboratory coat, safety glasses with side shields, and disposable gloves. |
| Spill Cleanup | Laboratory coat, safety glasses with side shields, disposable gloves, and a dust mask. |
| Disposal | Laboratory coat, safety glasses with side shields, and disposable gloves. |
Operational Plan: From Receipt to Disposal
A systematic workflow is crucial for the safe and effective use of this compound in a laboratory setting. The following diagram outlines the key steps involved.
Safety and Emergency Protocols
Adherence to safety protocols and being prepared for emergencies are fundamental to a safe laboratory environment. The following logical diagram illustrates the decision-making process for ensuring safety and responding to potential incidents.
Disposal Plan
Contaminated materials, including empty vials, pipette tips, and gloves, should be collected in a designated biohazard bag or container. Although this compound is not classified as hazardous, it is good practice to dispose of it as chemical waste in accordance with your institution's and local regulations. Avoid discharging the material into drains or the environment.[2][3]
Experimental Protocols Cited
The safe handling procedures outlined in this document are based on standard laboratory practices and information from safety data sheets for this compound.[2][3] For specific experimental protocols involving this compound, researchers should consult relevant scientific literature. This compound has been used for the cytosolic delivery of macromolecules, and its effectiveness can be influenced by factors such as the expression of the KCNN4 gene.[1]
By following these guidelines, researchers can safely handle this compound while minimizing risks and ensuring the integrity of their experiments. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the product.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
